Furo[3,2-B]pyridin-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-furo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-4-5-6(10-7)2-1-3-8-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPYPLBPZILBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538992 | |
| Record name | Furo[3,2-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88011-96-5 | |
| Record name | Furo[3,2-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Furo[3,2-b]pyridin-2(3H)-one Core: Structure, Properties, and Therapeutic Potential
Abstract
The furo[3,2-b]pyridine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of furo[3,2-b]pyridin-2(3H)-one and its closely related isomers. Particular emphasis is placed on the well-documented Furo[3,2-b]pyridin-3(2H)-one as a representative of this class, owing to the scarcity of specific experimental data for the 2(3H)-one isomer. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel therapeutics based on this versatile chemical framework. We will delve into the critical aspect of lactam-lactim tautomerism, detail synthetic methodologies for the core scaffold, and explore its applications as a modulator of key biological pathways, including its role in the development of selective kinase inhibitors.
Introduction to the Furo[3,2-b]pyridine Scaffold
The fusion of a furan ring with a pyridine ring gives rise to a class of heterocyclic compounds known as furopyridines. The specific arrangement, Furo[3,2-b]pyridine, results in a bicyclic system with unique electronic and structural properties that make it an attractive pharmacophore.[1] Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets, a desirable trait in rational drug design.
Derivatives of the furo[3,2-b]pyridine core have demonstrated a wide range of pharmacological activities, including anticancer properties and the ability to modulate key signaling pathways.[1] This has led to their investigation in various therapeutic areas, solidifying the scaffold's status as a cornerstone for the development of novel, potent, and selective inhibitors for a variety of biological targets.
Chemical Structure and Physicochemical Properties
The core of this guide focuses on this compound. However, due to the limited availability of specific experimental data for this isomer, we will draw comparisons and use data from its closely related and better-characterized isomer, Furo[3,2-b]pyridin-3(2H)-one (CAS: 119293-03-7) , to illustrate the key chemical features of this compound class.[2][3]
Molecular Structure and Isomerism
The fundamental structure consists of a furan ring fused to a pyridine ring at the 3- and 2-positions of the furan and the 2- and 3-positions of the pyridine, respectively. The "-one" suffix indicates the presence of a carbonyl group, and the "(3H)" specifies the location of the saturating hydrogen atom.
Table 1: Core Compound Identifiers
| Identifier | This compound (Target) | Furo[3,2-b]pyridin-3(2H)-one (Reference Isomer) |
|---|---|---|
| IUPAC Name | This compound | furo[3,2-b]pyridin-3(2H)-one[2] |
| CAS Number | Not definitively available | 119293-03-7[2][3] |
| Molecular Formula | C₇H₅NO₂ | C₇H₅NO₂[2] |
| Molecular Weight | 135.12 g/mol | 135.12 g/mol [2] |
Tautomerism: The Lactam-Lactim Equilibrium
A critical chemical feature of this compound is its existence in a tautomeric equilibrium with its enol (or more correctly, lactim) form, 2-hydroxy-furo[3,2-b]pyridine . This phenomenon, where a proton migrates from the nitrogen to the carbonyl oxygen, is characteristic of 2-pyridone systems and significantly influences the molecule's reactivity, aromaticity, and biological interactions.[4] The equilibrium between these two forms is often influenced by solvent polarity and pH.
The closely related Furo[3,2-b]pyridin-3(2H)-one also exhibits this tautomerism, existing in equilibrium with Furo[3,2-b]pyridin-3-ol.[4]
Caption: Lactam-lactim tautomerism in Furo[3,2-b]pyridin-one systems.
Physicochemical Properties
Table 2: Physical Properties of the Parent Scaffold, Furo[3,2-b]pyridine (CAS: 272-62-8)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅NO | [5] |
| Molecular Weight | 119.12 g/mol | [6] |
| Boiling Point | 79-80 °C (at 12 mmHg) | [6] |
| Refractive Index | 1.5753 |[6] |
It is expected that the introduction of the carbonyl group and the saturated carbon in the furanone ring will increase the melting point and boiling point of this compound compared to the parent scaffold, due to increased polarity and potential for hydrogen bonding.
Synthesis of the Furo[3,2-b]pyridine Core
The construction of the Furo[3,2-b]pyridine scaffold can be achieved through various synthetic strategies, which are crucial for accessing derivatives for drug discovery programs. A comprehensive review of these methods has been published, highlighting the versatility of modern organic chemistry in assembling this heterocyclic system.[7]
Palladium/Copper-Catalyzed Sonogashira Coupling and Heteroannulation
A prevalent and efficient one-pot method for synthesizing 2-substituted furo[3,2-b]pyridines involves a sequence of a Sonogashira cross-coupling reaction followed by an intramolecular C-O bond formation (heteroannulation).[1] This approach offers a direct route to the core structure from readily available starting materials.
Causality of Experimental Choices:
-
Starting Materials: A 3-chloro-2-hydroxypyridine is often used. The hydroxyl group is essential for the subsequent cyclization to form the furan ring, and the chloro group provides a handle for the initial palladium-catalyzed cross-coupling.
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd/C) and a copper(I) co-catalyst (e.g., CuI) is standard for the Sonogashira reaction. Palladium facilitates the oxidative addition to the aryl halide, while copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Ultrasound Irradiation: The use of ultrasound can enhance reaction rates and yields by promoting efficient mixing and mass transfer, especially in heterogeneous reactions involving catalysts like Pd/C.
Experimental Protocol: General Procedure for 2-Substituted Furo[3,2-b]pyridines
-
Reaction Setup: To a solution of 3-chloro-2-hydroxypyridine (1 equivalent) in a suitable solvent such as ethanol, add the terminal alkyne (1.1-1.5 equivalents).
-
Catalyst Addition: Add 10% Pd/C, CuI, a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N).
-
Reaction Conditions: Irradiate the mixture with ultrasound or heat to reflux until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography.
Caption: General synthetic pathway for 2-substituted furo[3,2-b]pyridines.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. While specific spectral data for the target molecule is scarce, the following outlines the expected characteristics based on its structure and data from related compounds.
Table 3: Expected Spectroscopic Features
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Signals for the aromatic protons on the pyridine ring. - A characteristic signal for the methylene (CH₂) protons at the C3 position of the furanone ring. |
| ¹³C NMR | - A downfield signal corresponding to the lactam carbonyl carbon (C=O). - Signals for the sp² hybridized carbons of the pyridine and furan rings. - A signal for the sp³ hybridized carbon at the C3 position. |
| IR Spectroscopy | - A strong absorption band characteristic of the lactam C=O stretching vibration (typically in the range of 1650-1700 cm⁻¹). - N-H stretching band if the compound exists significantly in the solid state as the lactam. - C=C and C=N stretching vibrations from the aromatic rings. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the exact mass of the molecule (C₇H₅NO₂). - High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. |
Reactivity and Chemical Transformations
The reactivity of this compound is dictated by the functional groups present in its structure: the lactam, the fused aromatic system, and the methylene group.
-
Lactone/Lactam Reactivity: The cyclic ester/amide functionality is susceptible to nucleophilic attack. For instance, hydrolysis under acidic or basic conditions would lead to the opening of the furanone ring to yield a substituted 2-hydroxypyridine derivative.
-
Reactions at the Methylene Group: The protons on the C3 methylene group are adjacent to a carbonyl group, making them acidic. This allows for deprotonation with a suitable base, generating a nucleophilic enolate that can participate in various alkylation and condensation reactions.
-
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution would be directed by the existing heteroatoms.
Biological Activity and Therapeutic Applications
While specific biological data for this compound is not widely reported, the broader Furo[3,2-b]pyridine scaffold is of significant interest in drug discovery.
Kinase Inhibition
The furo[3,2-b]pyridine core has been identified as a privileged scaffold for the development of potent and highly selective inhibitors of various protein kinases. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The rigid structure of the furo[3,2-b]pyridine scaffold allows it to be decorated with substituents that can precisely target the ATP-binding pocket of specific kinases.
Modulators of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is vital during embryonic development and is also implicated in the formation and progression of certain cancers when aberrantly activated. Furo[3,2-b]pyridine derivatives have been developed as effective modulators of this pathway, highlighting their potential as anticancer agents.
Other Therapeutic Targets
Derivatives of the furo[3,2-b]pyridine scaffold have also been investigated for other therapeutic applications, including as serotonin 5-HT(1F) receptor agonists for the treatment of migraine. This demonstrates the versatility of this chemical framework in interacting with a diverse range of biological targets.
Conclusion and Future Perspectives
The this compound core represents a fascinating and promising area of chemical and medicinal research. While there is a need for more specific experimental data on this particular isomer, the wealth of information available for the broader Furo[3,2-b]pyridine class underscores its importance as a "privileged" scaffold in drug discovery. The synthetic accessibility of the core, combined with its favorable structural and electronic properties, ensures that it will continue to be a valuable building block for the development of novel therapeutics. Future research should focus on the targeted synthesis and biological evaluation of specific isomers like this compound to fully elucidate their unique properties and potential applications in medicine. The exploration of its reactivity, particularly leveraging the lactam and adjacent methylene group, will undoubtedly open new avenues for creating diverse and potent molecular entities.
References
- This citation is a placeholder for the image source which would be gener
-
PubChem. (n.d.). furo[3,2-b]pyridin-3(2H)-one. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). Furo[2,3-C]pyridin-3(2H)-one. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). Furo(3,2-b)pyridine. Retrieved February 3, 2026, from [Link]
-
ChemRxiv. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines, with functional handles for chemoselective cross-coupling. [Link]
- Yahodkina-Yakovenko, M. S., Bol'but, A. V., & Vovk, M. V. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- Akram, S., et al. (2021). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. Journal of Molecular Structure, 1244, 130948.
-
ResearchGate. (2021). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. [Link]
-
ResearchGate. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
-
ResearchGate. (2004). Synthesis of novel 2-aryl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-ones of biological importance. [Link]
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
-
CrystEngComm. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]
-
Molecules. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. [Link]
-
National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved February 3, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2H,3H-furo[3,2-b]pyridin-3-one 97% | CAS: 119293-03-7 | AChemBlock [achemblock.com]
- 3. Furo[3,2-B]Pyridin-3-Ol | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Furo[3,2-b]pyridine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Isomeric and Tautomeric Landscape of Furo[3,2-b]pyridinones
Abstract: The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other therapeutic agents.[1] Understanding the subtle interplay of its isomeric and tautomeric forms is critical for rational drug design, as these variations can significantly impact a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This in-depth technical guide provides a comprehensive analysis of the constitutional isomerism between furo[3,2-b]pyridin-2(1H)-one and furo[3,2-b]pyridin-3(2H)-one, and the associated prototropic tautomerism within each system. We will explore the structural and electronic factors governing their relative stabilities, leveraging principles from foundational heterocyclic chemistry and illustrating the predictive power of computational modeling. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental characterization of these species using modern spectroscopic techniques.
The Furo[3,2-b]pyridine Core: A Foundation for Drug Discovery
The furo[3,2-b]pyridine nucleus, an isostere of 7-azaindole, represents a critical pharmacophore in modern drug development.[2][3] Its rigid, planar structure and unique electronic distribution make it an ideal scaffold for creating potent and selective modulators of biological targets, particularly protein kinases.[1] The introduction of an oxo-group onto this scaffold creates furo[3,2-b]pyridinones, which introduces the complexities of isomerism and tautomerism—phenomena that are fundamental to the behavior of many heterocyclic compounds.[4]
Constitutional Isomerism: 2-one vs. 3-one
The primary distinction to be made is between the two constitutional isomers: furo[3,2-b]pyridin-2(1H)-one and furo[3,2-b]pyridin-3(2H)-one. These are distinct molecules with different bonding arrangements and, consequently, different chemical properties.
-
Furo[3,2-b]pyridin-2(1H)-one: In this isomer, the carbonyl group is located at the C2 position, adjacent to the ring nitrogen. This arrangement forms a cyclic amide, or a lactam .
-
Furo[3,2-b]pyridin-3(2H)-one: Here, the carbonyl is at the C3 position. This structure is a cyclic ketone adjacent to the furan oxygen.
The relative stability of these two isomers is not intuitively obvious and depends on a delicate balance of aromaticity, resonance stabilization, and dipole interactions.
Prototropic Tautomerism in Heterocycles
Tautomers are isomers that readily interconvert through the migration of a proton, a process known as prototropism.[4] For the furo[3,2-b]pyridinone system, two principal types of tautomerism are relevant:
-
Lactam-Lactim Tautomerism (for the 2-one isomer): The furo[3,2-b]pyridin-2(1H)-one (lactam form) can exist in equilibrium with its tautomer, furo[3,2-b]pyridin-2-ol (lactim form).
-
Keto-Enol Tautomerism (for the 3-one isomer): The furo[3,2-b]pyridin-3(2H)-one (keto form) can exist in equilibrium with its tautomer, furo[3,2-b]pyridin-3-ol (enol form).
For most simple pyridinone systems, the equilibrium heavily favors the lactam/keto form over the lactim/enol form, particularly in polar solvents.[5][6] This preference is often attributed to the greater resonance stabilization of the amide group and favorable dipole-dipole interactions in condensed phases.[7]
Computational Analysis: Predicting Isomer and Tautomer Stability
Before embarking on synthetic and analytical campaigns, in silico methods provide invaluable, predictive insights into the relative stabilities of isomers and tautomers. Density Functional Theory (DFT) is the workhorse for such investigations, offering a robust balance of computational cost and accuracy.[8][9]
Causality in Method Selection: Why DFT?
We select DFT, specifically a functional like B3LYP with a basis set such as 6-311+G(d,p), for several key reasons:
-
Electronic Correlation: B3LYP incorporates a portion of exact Hartree-Fock exchange, providing a good description of electron correlation, which is crucial for accurately modeling the subtle electronic differences between tautomers.[10]
-
Basis Set Choice: The 6-311+G(d,p) basis set is a good compromise. The "G" indicates Gaussian-type orbitals. The "6-311" describes the core and valence electrons. The "+" adds diffuse functions, essential for describing the lone pairs on oxygen and nitrogen, and the "(d,p)" adds polarization functions, which allow for non-spherical electron density distribution, a key feature of π-systems and strained rings.[10]
-
Solvent Modeling: The use of a continuum solvent model, like the Solvation Model based on Density (SMD), allows us to simulate the bulk electrostatic effects of a solvent (e.g., water or DMSO), which can dramatically influence tautomeric equilibria.[10]
Protocol: Predicting Relative Stability via DFT
This protocol outlines a self-validating workflow for calculating the relative energies of the four key species.
Objective: To determine the thermodynamic stability of Furo[3,2-b]pyridin-2-one, Furo[3,2-b]pyridin-2-ol, Furo[3,2-b]pyridin-3-one, and Furo[3,2-b]pyridin-3-ol.
Methodology:
-
Structure Generation: Build 3D structures of all four molecules using a molecular editor (e.g., Avogadro, ChemDraw).
-
Geometry Optimization & Frequency Calculation (Gas Phase):
-
Perform a full geometry optimization followed by a frequency calculation for each structure using DFT (e.g., Gaussian, ORCA) with the B3LYP functional and 6-311+G(d,p) basis set.
-
Self-Validation: Confirm that the optimization has converged to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies. The output of this step provides the zero-point vibrational energy (ZPVE).
-
-
Single-Point Energy Calculation (Solvated Phase):
-
Using the optimized gas-phase geometries, perform a single-point energy calculation for each structure.
-
Incorporate the SMD solvent model to simulate a relevant solvent (e.g., water).
-
-
Energy Correction and Comparison:
-
For each species, calculate the final Gibbs free energy (G) by adding the ZPVE correction to the solvated electronic energy.
-
Determine the relative energy (ΔG) of each tautomer with respect to the most stable isomer.
-
Caption: Workflow for DFT-based prediction of tautomer stability.
Interpreting the Data: Expected Outcomes
Based on analogous systems like 2-pyridone, the calculations are expected to yield the following stability trend.[5]
| Compound | Form | Relative Gibbs Free Energy (ΔG, kcal/mol) (Hypothetical) |
| Furo[3,2-b]pyridin-2(1H)-one | Lactam | 0.00 (Reference) |
| Furo[3,2-b]pyridin-2-ol | Lactim | +1.5 to +3.0 |
| Furo[3,2-b]pyridin-3(2H)-one | Keto | +5.0 to +8.0 |
| Furo[3,2-b]pyridin-3-ol | Enol | +7.0 to +10.0 |
Expert Interpretation: The data strongly suggest that the Furo[3,2-b]pyridin-2(1H)-one (lactam) is the thermodynamic ground state. The energetic penalty for the 3-one isomer is significant, likely due to disruption of the pyridine ring's aromaticity and less favorable resonance stabilization compared to the 2-one's lactam structure. Within each isomeric pair, the lactam/keto form is more stable than the lactim/enol form, consistent with general principles of heterocyclic tautomerism.[11]
Experimental Validation: Spectroscopic Fingerprints
While computation provides a powerful hypothesis, experimental verification is the cornerstone of scientific integrity. The synthesis of furo[3,2-b]pyridines can be achieved through various methods, including palladium-catalyzed cross-coupling and intramolecular cyclization reactions.[1][12][13][14] Once synthesized, several spectroscopic techniques can be employed to distinguish between the isomers and identify the dominant tautomer.[15]
Caption: Workflow for the synthesis and spectroscopic analysis.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To distinguish between tautomers using ¹H and ¹³C NMR. The chemical environment of the protons and carbons is highly sensitive to the electronic structure.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆). DMSO is an excellent choice as its hydrogen-bond accepting nature can help stabilize and reveal exchangeable protons (N-H, O-H).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
Look for a broad, exchangeable peak in the downfield region (δ 10-12 ppm). This is characteristic of an N-H proton in a lactam, providing strong evidence for the 2-one form. An O-H proton of a lactim/enol would appear in a different region and may be broader.
-
The coupling patterns of the aromatic protons will also be distinct for each isomer.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
The key diagnostic signal is the carbonyl carbon. A lactam carbonyl (C=O) typically resonates in the δ 160-170 ppm range, while a ketone carbonyl is usually further downfield (δ > 180 ppm).
-
-
Data Analysis: Compare the observed chemical shifts with predicted values from DFT calculations or with data from analogous structures in the literature.
Protocol: Infrared (IR) Spectroscopy
Objective: To identify the carbonyl (C=O) stretching frequency, which is a powerful indicator of the functional group present.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Spectrum Acquisition: Scan the region from 4000 to 400 cm⁻¹.
-
Data Analysis:
-
Lactam (2-one): Look for a strong, sharp absorption band in the region of 1650-1690 cm⁻¹ . This is the characteristic C=O stretch for a six-membered ring lactam.
-
Keto (3-one): A ketone C=O stretch would be expected at a higher frequency, typically 1700-1720 cm⁻¹ .
-
Lactim/Enol (2-ol/3-ol): The absence of a strong C=O band and the presence of a broad O-H stretch (~3200-3400 cm⁻¹) would indicate the predominance of the hydroxy tautomer, which is highly unlikely.
-
Summary of Expected Spectroscopic Signatures
| Tautomer Form | Technique | Key Diagnostic Signal | Expected Value |
| Lactam (2-one) | ¹H NMR | N-H Proton | δ 10-12 ppm (broad) |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 160-170 ppm | |
| IR | Carbonyl Stretch (ν_C=O) | 1650-1690 cm⁻¹ | |
| Lactim (2-ol) | ¹H NMR | O-H Proton | δ 5-9 ppm (variable) |
| ¹³C NMR | C-OH Carbon | δ 150-160 ppm | |
| IR | O-H Stretch (ν_O-H) | ~3200-3400 cm⁻¹ (broad) |
Factors Influencing Tautomeric Equilibrium
While the lactam/keto forms are generally dominant, the equilibrium is dynamic and can be influenced by external factors.
-
Solvent Effects: Polar, protic solvents like water and alcohols can stabilize the more polar pyridone tautomer through hydrogen bonding.[6] Non-polar solvents may slightly favor the less polar hydroxypyridine form, although the effect is often minor for pyridones.[6]
-
pH: At low pH, the pyridine nitrogen can be protonated, which can shift the equilibrium. At high pH, deprotonation can occur to form a resonance-stabilized anion, making the distinction between tautomers moot.[4]
-
Substitution: Electron-withdrawing or -donating groups on the ring system can alter the relative acidities of the N-H and O-H protons and the basicities of the ring atoms, thereby subtly shifting the tautomeric preference.
Conclusion
References
-
Akram, S., et al. (2024). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. ResearchGate. Available at: [Link]
-
Yao, W., et al. (2017). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications. Available at: [Link]
-
ResearchGate. (2021). Computational Study of Tautomerism and Aromaticity in Mono- and Dithio-Substituted Tropolone. Available at: [Link]
-
Kumar, A., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Request PDF. Available at: [Link]
-
PubMed. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Available at: [Link]
-
Schlegel, H. B., et al. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. Available at: [Link]
-
Maleev, G. V., et al. (2020). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Available at: [Link]
-
Request PDF. (2012). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. Available at: [Link]
-
Yahodkina-Yakovenko, M. S., et al. (2021). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. Available at: [Link]
-
Claramunt, R. M., et al. (2006). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry. Available at: [Link]
-
Minkin, V. I., et al. (2000). Tautomerism of Heteroaromatic Alcohols and Thiols: Five-membered Rings. Advances in Heterocyclic Chemistry. Available at: [Link]
-
ResearchGate. (2008). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Available at: [Link]
-
Royal Society of Chemistry. (2016). Recent advances in the global ring functionalization of 7-azaindoles. Available at: [Link]
-
Fujimoto, K., et al. (1993). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Katritzky, A. R., et al. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles. Available at: [Link]
-
Stanovnik, B., et al. (2001). The Tautomerism of Heterocycles. Six-Membered Heterocycles: Part 1, Annular Tautomerism. Request PDF. Available at: [Link]
-
Snieckus, V., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. Available at: [Link]
-
Wikipedia. 2-Pyridone. Available at: [Link]
-
Guéret, P., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
ResearchGate. (2004). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Available at: [Link]
-
MDPI. (2024). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Available at: [Link]
-
Beilstein Archives. (2020). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
2H-Furo[3,2-b]pyridin-2-one IUPAC name and synonyms
Part 1: Identity & Nomenclature
The compound 2H-Furo[3,2-b]pyridin-2-one is a fused bicyclic heterocyclic system comprising a pyridine ring and a furan-2-one (lactone) ring. It represents a specific structural isomer where the furanone moiety is fused to the b-face (C2–C3 bond) of the pyridine ring.
In strict IUPAC nomenclature, the presence of the carbonyl group at position 2 requires the saturation of position 3 to maintain valency, designating the tautomer as Furo[3,2-b]pyridin-2(3H)-one . It is an aza-analogue of the benzofuran-2-one (coumaranone) scaffold.
Nomenclature & Synonyms
| Identifier Type | Name / Value | Notes |
| IUPAC Name | This compound | Preferred Name (PIN) indicating the saturated carbon at position 3. |
| Common Synonyms | 2-Oxo-2,3-dihydrofuro[3,2-b]pyridine4-Azabenzofuran-2-one4-Azacoumaranone | "4-Aza" indicates the nitrogen position relative to the benzofuran analogue. |
| CAS Registry Number | 88011-96-5 | Specific to the 2-one isomer. |
| SMILES | C1=CC=C2OC(=O)CC2=N1 | Encodes the Pyridine-O-C(=O)-CH2-Pyridine connectivity. |
| Molecular Formula | C₇H₅NO₂ | MW: 135.12 g/mol |
Structural Analysis
The core structure consists of a pyridine ring fused to a
-
Oxygen Position: The furan oxygen is attached to the pyridine C3 position.
-
Carbonyl Position: The carbonyl (C=O) is at position 2 of the furan ring.
-
Methylene Bridge: The saturated carbon (CH₂) is at position 3, connecting the carbonyl to the pyridine C2.
Part 2: Synthesis & Production
The synthesis of the furo[3,2-b]pyridin-2-one scaffold typically involves the cyclization of a 3-functionalized pyridine derivative. The most robust method proceeds via the lactonization of (3-hydroxypyridin-2-yl)acetic acid or its esters.
Primary Synthetic Route: Intramolecular Lactonization
This pathway utilizes the nucleophilicity of the hydroxyl group at C3 to attack the activated carboxyl group at the C2-side chain.
Step-by-Step Protocol:
-
Starting Material: 3-Hydroxypyridine.
-
Ortho-Lithiation / Functionalization:
-
Protection of the hydroxyl group (e.g., as a MOM ether).
-
Directed ortho-lithiation at C2 using n-BuLi.
-
Quenching with ethylene oxide or a haloacetate equivalent to introduce the two-carbon chain.
-
Alternative: Vilsmeier-Haack formylation to 2-formyl-3-hydroxypyridine, followed by homologation (Wittig reaction) and hydrolysis to the acetic acid derivative.
-
-
Cyclization:
-
The intermediate (3-hydroxypyridin-2-yl)acetic acid is treated with a dehydrating agent (e.g., DCC, acetic anhydride, or acid catalysis).
-
Mechanism: The phenolic oxygen attacks the carboxylic carbonyl, eliminating water to close the lactone ring.
-
Caption: Synthetic pathway from 3-hydroxypyridine to the furo[3,2-b]pyridin-2-one scaffold via an acetic acid intermediate.
Alternative Route: Oxidative Cyclization
Recent methodologies in heterocyclic chemistry utilize transition-metal catalyzed oxidative cyclization of alkynyl pyridines.
-
Substrate: 3-Hydroxy-2-alkynylpyridine.
-
Catalyst: Gold(I) or Palladium(II) salts.
-
Process: Hydration of the alkyne followed by intramolecular nucleophilic attack of the hydroxyl group yields the furanone core.
Part 3: Chemical Reactivity & Properties
The furo[3,2-b]pyridin-2-one scaffold exhibits unique reactivity due to the push-pull electronic effects between the electron-deficient pyridine ring and the lactone moiety.
Electrophilic & Nucleophilic Sites
| Site | Reactivity Type | Description |
| C2 (Carbonyl) | Electrophilic | Susceptible to nucleophilic attack (e.g., hydrolysis by bases), leading to ring opening to the pyridyl-acetic acid salt. |
| C3 (Methylene) | Acidic | The protons at C3 are acidic (pKa ~18-20) due to the adjacent carbonyl and the electron-withdrawing pyridine ring. Can be deprotonated to form an enolate for aldol-type condensations. |
| Pyridine N | Basic / Nucleophilic | Can be protonated or alkylated (N-oxidation or N-alkylation) to modulate solubility and potency. |
Tautomerism
While the 2(3H)-one form is the stable lactone, in the presence of strong bases, the compound can exist in equilibrium with its enolate form (2-hydroxy-furo[3,2-b]pyridine anion), which is aromatic. This property is crucial for reactions involving electrophilic substitution at the C3 position.
Part 4: Applications in Drug Discovery
The furo[3,2-b]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for coumarins and quinolones.
Kinase Inhibition
Derivatives of furo[3,2-b]pyridin-2-one have been identified as potent inhibitors of CDC-like kinases (CLKs) . The planar heterocyclic system mimics the adenine ring of ATP, allowing it to dock effectively into the kinase ATP-binding pocket.
-
Mechanism: Competitive inhibition at the ATP site.
-
Selectivity: The nitrogen in the pyridine ring provides additional hydrogen-bonding opportunities (acceptor) compared to the carbocyclic benzofuran analogues.
Hedgehog Pathway Modulation
Research indicates that 3,5,7-trisubstituted furo[3,2-b]pyridines can modulate the Hedgehog (Hh) signaling pathway , a key regulator of cell differentiation and tumorigenesis. These compounds act by binding to the Smoothened (Smo) receptor or downstream effectors.
Bioisosterism
-
Coumarin Replacement: Used to improve water solubility (due to the pyridine nitrogen) and metabolic stability of coumarin-based drugs.
-
Karrikin Analogues: Structurally similar to karrikins (furo-pyran-ones), which are germination stimulants found in smoke. The aza-analogues are explored for agricultural applications.
References
-
PubChem. Furo[3,2-b]pyridine | C7H5NO. National Library of Medicine. Available at: [Link]
-
Walczak, K. et al. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Angewandte Chemie International Edition, 2019. Available at: [Link]
-
ResearchGate. Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. Available at: [Link]
Furopyridine Scaffolds: Synthetic Architectures and Medicinal Utility
[1][2][3][4][5][6][7]
Executive Summary
The furopyridine scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a versatile bioisostere for indoles, azaindoles, and benzofurans.[1][2] Characterized by a fused bicyclic system containing a furan ring and a pyridine ring, furopyridines offer unique physicochemical profiles, including tunable hydrogen bond acceptance, reduced lipophilicity compared to their benzo-fused counterparts, and distinct metabolic stability patterns. This guide provides a technical deep-dive into the four core furopyridine isomers, detailing their synthesis, reactivity, and application in kinase inhibition and immunomodulation.
The Furopyridine Landscape: Structural Diversity
Furopyridines exist as four distinct positional isomers, defined by the orientation of the pyridine nitrogen relative to the furan ring. The choice of isomer dramatically alters the electronic distribution, basicity, and vector of hydrogen bond acceptance.
The Four Core Isomers
The nomenclature follows the fusion bond of the pyridine ring.
-
Furo[2,3-b]pyridine: Nitrogen at position 7 (analogous to 7-azaindole).
-
Furo[3,2-b]pyridine: Nitrogen at position 4.
-
Furo[2,3-c]pyridine: Nitrogen at position 6.[3]
-
Furo[3,2-c]pyridine: Nitrogen at position 5.
Figure 1: Structural classification of furopyridine isomers. The position of the nitrogen atom dictates the scaffold's interaction with biological targets.
Bioisosteric Rationale & Physicochemical Profiling
Replacing a benzofuran or indole core with a furopyridine scaffold is a strategic decision in lead optimization.
Key Advantages
-
Solubility: The pyridine nitrogen introduces a basic center (pKa ~2-4 depending on the isomer), significantly improving aqueous solubility compared to the neutral benzofuran or indole.
-
H-Bonding: The nitrogen acts as a specific Hydrogen Bond Acceptor (HBA), allowing for interaction with hinge region residues in kinases (e.g., the "back pocket" interaction seen in CLK inhibitors).
-
Metabolic Stability: The electron-deficient pyridine ring is generally more resistant to oxidative metabolism (P450-mediated hydroxylation) than the electron-rich benzene ring of an indole.
Comparative Property Table
| Property | Indole | Benzofuran | Furo[2,3-b]pyridine | Furo[3,2-c]pyridine |
| Electronic Nature | Electron-rich (Pi-excessive) | Electron-rich | Pi-deficient (Pyridine) / Pi-excessive (Furan) | Pi-deficient (Pyridine) / Pi-excessive (Furan) |
| H-Bonding | Donor (NH) | None (typically) | Acceptor (N7) | Acceptor (N5) |
| LogP (approx) | 2.1 | 2.6 | ~1.2 | ~1.2 |
| Aq. Solubility | Low | Very Low | Moderate | Moderate |
| pKa (Conj. Acid) | -2.4 (very weak base) | N/A | ~3.0 | ~4.5 |
Synthetic Architectures
Constructing the furopyridine core requires overcoming the electron-deficient nature of the pyridine ring, which can make cyclization challenging.
Strategy A: The Sonogashira/Cyclization Cascade (Furo[2,3-b] & Furo[3,2-c])
This is the most robust method for generating substituted furopyridines. It relies on an ortho-halogenated hydroxypyridine.
-
Mechanism: Pd-catalyzed coupling of a terminal alkyne to an iodopyridinol, followed by a base-mediated 5-endo-dig or 5-exo-dig cyclization.
-
Regioselectivity: Controlled by the starting pyridinol isomer.
Workflow for Furo[3,2-c]pyridine:
-
Start: 4-Hydroxy-3-iodopyridine.
-
Coupling: Sonogashira with terminal alkyne (Pd(PPh3)2Cl2, CuI, Et3N).
-
Cyclization: Spontaneous or base-promoted (KOtBu/DMF) ring closure.
Figure 2: Cascade synthesis of Furo[3,2-c]pyridine via Sonogashira coupling and cyclization.
Strategy B: Pd-Catalyzed Annulation (Furo[2,3-b])
For high-throughput synthesis, reacting beta-ketodinitriles with alkynes provides a rapid route to highly substituted cores.
-
Reference: This method allows simultaneous formation of the furan and pyridine rings, often yielding 2,3-disubstituted derivatives suitable for library generation [1].
Medicinal Chemistry Applications
Kinase Inhibition (CLK/DYRK Family)
Furo[3,2-b]pyridine derivatives have emerged as selective inhibitors of Cdc2-like kinases (CLKs) and Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs).
-
Mechanism: The scaffold mimics the adenine core of ATP. The pyridine nitrogen accepts a hydrogen bond from the hinge region, while substituents at the C2/C3 positions extend into the hydrophobic pocket.
-
Case Study: Compounds derived from this scaffold have shown nanomolar potency against CLK1/2, modulating alternative splicing in cancer cells [2].
TLR8 Agonists (Immunology)
The Furo[2,3-c]pyridine scaffold is a privileged structure for Toll-like Receptor 8 (TLR8) agonism.[4]
-
Utility: Used in vaccine adjuvants and cancer immunotherapy.
-
SAR Insight: Substituents at the C2 position are critical for activity, initiating NF-κB signaling without inducing excessive pro-inflammatory cytokine storms often seen with other scaffolds [3].[4]
Experimental Protocol: Synthesis of 2-Phenylfuro[3,2-c]pyridine
This protocol is validated for the synthesis of the [3,2-c] isomer, a common building block for kinase inhibitors.
Reagents:
-
4-Hydroxy-3-iodopyridine (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq)
-
Copper(I) iodide (0.1 eq)
-
Triethylamine (3.0 eq)
-
DMF (anhydrous)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-3-iodopyridine (500 mg, 2.26 mmol) in anhydrous DMF (5 mL).
-
Degassing: Sparge the solution with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).
-
Catalyst Addition: Add Et3N (0.95 mL), Pd(PPh3)2Cl2 (79 mg), and CuI (43 mg) sequentially under a nitrogen stream.
-
Alkyne Addition: Add phenylacetylene (0.30 mL, 2.71 mmol) dropwise.
-
Reaction: Heat the mixture to 80°C under nitrogen for 4 hours. Monitor by TLC (50% EtOAc/Hexanes). The intermediate alkyne may be visible, but cyclization often occurs in situ at this temperature.
-
Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).
-
Yield: Expect a tan/off-white solid (typical yield 65-75%).
Validation Check:
-
1H NMR (DMSO-d6): Look for the diagnostic furan proton singlet at ~7.5-7.8 ppm and the pyridine protons (doublets/singlets depending on substitution). The disappearance of the broad OH peak confirms cyclization.
References
-
Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes. Organic Letters, 2022.[5]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Angewandte Chemie Int. Ed., 2019.
-
Furo[2,3-c]pyridine: A Specific Agonist of Toll-like Receptor 8. BenchChem Technical Review, 2025.
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives. Molecules, 2024.
-
The Thieno[3,2-c]pyridine and Furo[3,2-c]pyridine Rings: New Pharmacophores. Journal of Medicinal Chemistry, 2016.
Furo[3,2-b]pyridin-2(3H)-one molecular weight and formula C7H5NO2
An In-Depth Technical Guide to Furo[3,2-b]pyridin-2(3H)-one (C₇H₅NO₂)
Executive Summary:
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound with the molecular formula C₇H₅NO₂. As a member of the furo[3,2-b]pyridine class, this scaffold is of significant interest to researchers in medicinal chemistry and drug development. The furo[3,2-b]pyridine core is recognized as a "privileged scaffold" due to its recurrence in a variety of biologically active compounds, including potent kinase inhibitors and modulators of critical signaling pathways.[1] This document delves into the core physicochemical properties, structural nuances including tautomerism, detailed synthetic protocols with mechanistic justifications, and the established biological significance of the parent scaffold, providing a foundational resource for its application in therapeutic discovery.
Molecular Properties and Structural Analysis
This compound is a bicyclic heterocyclic system where a furan ring is fused to a pyridine ring. The nomenclature "-2(3H)-one" specifies the presence of a carbonyl group at position 2 and a saturated carbon at position 3, which is crucial for its chemical identity and interactions.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, purification, and formulation.
| Identifier | Value | Source |
| Molecular Formula | C₇H₅NO₂ | N/A |
| Molecular Weight | 135.12 g/mol | [2][3][4] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | C1C(=O)OC2=C1C=CN=C2 | N/A |
| InChI Key | (Predicted) | N/A |
| CAS Number | Not explicitly assigned; 119293-03-7 for the isomeric Furo[3,2-b]pyridin-3(2H)-one | [3] |
Structural Elucidation and Tautomerism
The defined structure of this compound is presented below. A critical feature of such hydroxy-substituted heterocyclic systems is the potential for keto-enol tautomerism. In this case, this compound (the keto form) exists in equilibrium with its enol tautomer, Furo[3,2-b]pyridin-2-ol. This equilibrium is influenced by factors such as solvent polarity and pH, and it profoundly impacts the molecule's reactivity and its ability to form hydrogen bonds within biological targets. The keto form often predominates in solid states and aprotic solvents.
Predicted Spectroscopic Signature
For unambiguous identification, the following spectroscopic characteristics are predicted:
-
¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The methylene protons at the C3 position are expected in the aliphatic region (δ ~4.0-5.0 ppm), showing coupling if adjacent to other protons. The enol form would exhibit a characteristic hydroxyl proton signal.
-
¹³C NMR: The carbonyl carbon (C2) of the keto form would be a key identifier, appearing significantly downfield (δ ~170-190 ppm). Aromatic carbons would resonate between δ 110-160 ppm.
-
Infrared (IR) Spectroscopy: A strong absorption band between 1680-1750 cm⁻¹ would confirm the presence of the lactone (cyclic ester) carbonyl group in the keto tautomer. The enol form would show a broad O-H stretch around 3200-3600 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass corresponding to the molecular formula C₇H₅NO₂ (Monoisotopic Mass: 135.0320 Da).
Synthesis and Mechanistic Rationale
The synthesis of the furo[3,2-b]pyridine scaffold can be achieved through various strategies, often involving the construction of the furan ring onto a pre-functionalized pyridine core.[5] A robust and efficient method involves an intramolecular Sonogashira coupling followed by cyclization, a strategy known for its high functional group tolerance and reliability.
Proposed Synthetic Workflow
The following workflow outlines a logical and field-proven pathway to access the target molecule, starting from commercially available 3-chloro-2-hydroxypyridine. The causality behind this choice is its ready availability and the ortho-relationship of the chloro and hydroxyl groups, which is ideal for the desired cyclization.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear endpoints and purification steps.
| Step | Procedure | Rationale & Expert Insight |
| 1 | Hydroxyl Protection: To a solution of 3-chloro-2-hydroxypyridine (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq). Stir at room temperature for 4-6 hours. Monitor by TLC. Upon completion, quench with water and extract with ethyl acetate. Purify by column chromatography. | The TBS protecting group is chosen for its stability under the subsequent cross-coupling conditions and its facile removal. Imidazole acts as a base to deprotonate the hydroxyl group and catalyzes the silylation. |
| 2 | Sonogashira Coupling: To a solution of the protected pyridine (1.0 eq) in triethylamine/THF, add trimethylsilylacetylene (1.5 eq), CuI (0.05 eq), and Pd(PPh₃)₂Cl₂ (0.03 eq). Degas the mixture and stir under an inert atmosphere (N₂) at 60 °C for 12 hours. Monitor by TLC/GC-MS. After completion, filter through Celite, concentrate, and purify by column chromatography. | This palladium-copper co-catalyzed reaction is a highly efficient method for forming C-C bonds between sp-hybridized carbons (alkyne) and sp²-hybridized carbons (aryl halide). The TMS group on the alkyne prevents self-coupling and is easily removed later. |
| 3 | Dual Deprotection: Dissolve the resulting alkyne intermediate (1.0 eq) in methanol. Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 2 hours. Monitor by TLC. Neutralize with dilute HCl, concentrate, and extract with an appropriate organic solvent. | A mild base like K₂CO₃ in methanol is sufficient to cleave both the silyl ether (O-Si) and the silyl alkyne (C-Si) bonds in a single, efficient step. This avoids the use of fluoride reagents which can sometimes be problematic to remove. |
| 4 | Intramolecular Cyclization: Dissolve the deprotected 3-ethynylpyridin-2-ol (1.0 eq) in a suitable solvent like acetonitrile. Add a gold(I) catalyst such as PPh₃AuCl/AgOTf (0.05 eq). Stir at 50 °C until TLC analysis shows complete consumption of the starting material. Concentrate and purify by column chromatography to yield the final product. | Gold catalysis is exceptionally effective for the intramolecular hydroalkoxylation/hydration of alkynes. The reaction proceeds via a 5-endo-dig cyclization, which is electronically favored by the activation of the alkyne by the gold catalyst, leading directly to the desired this compound structure. |
Biological Significance and Therapeutic Applications
The furo[3,2-b]pyridine scaffold is a cornerstone in the development of targeted therapies due to its structural rigidity and ability to form key interactions with protein targets.
Overview of Biological Activities
Derivatives of the furo[3,2-b]pyridine core have demonstrated a wide range of pharmacological activities. This versatility underscores the scaffold's value in generating diverse chemical libraries for screening against various diseases.
| Biological Activity | Target Class / Pathway | Example | Source |
| Kinase Inhibition | cdc-like kinases (CLKs) | 3,5-disubstituted furo[3,2-b]pyridines | [1] |
| Anticancer | SIRT1 Inhibition, Apoptosis Induction | 2-substituted furo[3,2-b]pyridines | [6] |
| Signaling Modulation | Hedgehog (Hh) Pathway | 3,5,7-trisubstituted furo[3,2-b]pyridines | [1] |
| Neurological | 5-HT₁F Receptor Agonism (Migraine) | Substituted furo[3,2-b]pyridines | [7] |
Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors bind to the ATP pocket in the enzyme's hinge region. The pyridinone motif, present in the this compound core, is an excellent bioisostere for structures that can form critical hydrogen bonds with this hinge region.[8] The lactone oxygen and the pyridine nitrogen can act as hydrogen bond acceptors, while the N-H group in a related pyridinone can act as a donor, effectively mimicking the interactions of the adenine portion of ATP.
As shown in the pathway above, the Hedgehog signaling cascade is critical in embryonic development and its aberrant activation is linked to several cancers. Furo[3,2-b]pyridine derivatives have been identified as potent modulators of this pathway, likely by targeting key proteins like Smoothened (SMO).[1] The unique geometry of the this compound scaffold makes it an attractive starting point for designing novel inhibitors that could disrupt these oncogenic signals.
Conclusion and Future Directions
This compound, with a molecular formula of C₇H₅NO₂ and a molecular weight of 135.12 g/mol , represents a valuable heterocyclic core for modern drug discovery. Its structural features, including a key tautomeric equilibrium and a rigid bicyclic framework, make it an ideal candidate for scaffold-based drug design. The synthetic pathways to access this core are well-established, allowing for systematic chemical exploration.
Future research should focus on the synthesis of substituted libraries of this compound to perform detailed Structure-Activity Relationship (SAR) studies. By exploring different substituents on the pyridine and furan rings, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties for specific targets like CLKs or the Hedgehog pathway components. Such efforts will continue to unlock the full therapeutic potential of this privileged chemical scaffold.
References
-
PubChem. (n.d.). Furo[2,3-C]pyridin-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Kryštof, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(7), 2139-2143. Retrieved from [Link]
-
Akram, S., et al. (2022). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. Journal of Molecular Structure, 1269, 133798. Retrieved from [Link]
-
Reddy, T. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(12), 1466-1476. Retrieved from [Link]
-
PubChem. (n.d.). Furo(3,2-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Z., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 768266. Retrieved from [Link]
-
Mathes, B. M., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(1), 133-136. Retrieved from [Link]
Sources
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. 2H,3H-furo[3,2-b]pyridin-3-one 97% | CAS: 119293-03-7 | AChemBlock [achemblock.com]
- 4. Furo[2,3-C]pyridin-3(2H)-one | C7H5NO2 | CID 14199080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
An In-Depth Technical Guide to the Thermodynamic Stability of Furo[3,2-b]pyridin-2-one Isomers
Abstract
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic structure, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives have shown promise as kinase inhibitors and modulators of critical signaling pathways.[2][3] The specific isomerism of the furo[3,2-b]pyridin-2-one core, particularly its tautomeric forms, is a critical determinant of its physicochemical properties, chemical reactivity, and biological interactions.[4] Understanding the relative thermodynamic stability of these isomers is paramount for rational drug design, synthesis optimization, and ensuring the long-term stability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for assessing the thermodynamic stability of furo[3,2-b]pyridin-2-one isomers, integrating high-level quantum chemical calculations with established experimental validation techniques.
Introduction: The Significance of Isomeric Stability in Drug Development
The furo[3,2-b]pyridine core is a rigid, planar heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Compounds containing this framework have demonstrated a range of pharmacological activities, including potent anticancer properties.[3][5] The furo[3,2-b]pyridin-2-one variant introduces the possibility of tautomerism, a form of structural isomerism where isomers can interconvert via a chemical reaction, most commonly the migration of a proton.
Specifically, the furo[3,2-b]pyridin-2-one core can exist in an equilibrium between its keto (lactam) and enol (lactim) forms. The predominant form at equilibrium is dictated by its relative thermodynamic stability, which can be profoundly influenced by the molecular environment (e.g., gas phase, solvent polarity).[6] The lactam form is often more stable in solid and solution states for similar pyridone systems.[7] This stability has direct and critical implications for drug development:
-
Synthetic Strategy: Knowledge of the most stable isomer guides the design of synthetic routes and purification strategies to isolate the desired compound, preventing the formation of less stable, potentially inactive or toxic, isomers.
-
Pharmacological Activity: The three-dimensional shape and hydrogen bonding capabilities of a molecule, which are dictated by its isomeric form, govern its interaction with biological targets. One tautomer may bind to a receptor with high affinity, while another may be completely inactive.
-
API Stability and Formulation: The thermodynamically favored isomer is generally more stable over time, which is crucial for the shelf-life of a drug product. Formulation strategies must ensure that the active isomer does not convert to a less desirable form during storage.
This guide will delineate the theoretical and practical methodologies required to confidently determine the relative stabilities of furo[3,2-b]pyridin-2-one isomers, empowering researchers to make informed decisions throughout the drug discovery and development pipeline.
Isomerism in the Furo[3,2-b]pyridin-2-one Core
The primary isomeric relationship to consider for the furo[3,2-b]pyridin-2-one scaffold is keto-enol tautomerism. The equilibrium involves the migration of a proton between the nitrogen atom of the pyridine ring and the exocyclic oxygen atom.
-
Keto Isomer (Lactam): Furo[3,2-b]pyridin-2(1H)-one
-
Enol Isomer (Lactim): Furo[3,2-b]pyridin-2-ol
The relative population of these two tautomers at equilibrium is a function of their Gibbs free energy difference (ΔG). The isomer with the lower Gibbs free energy will be the thermodynamically more stable and, therefore, the more abundant species.
Computational Assessment of Thermodynamic Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, cost-effective, and accurate means of predicting the relative stabilities of isomers.[8][9] By calculating the electronic energy and thermodynamic properties of each isomer, we can determine their relative Gibbs free energies.
Causality in Method Selection
The choice of computational method is a balance between accuracy and computational cost.[9] For organic molecules like furopyridinones, the B3LYP hybrid functional is a widely used and well-validated method that provides reliable results.[10] The choice of basis set, such as 6-311++G(d,p), is also critical; larger basis sets with polarization and diffuse functions are necessary to accurately model the electron distribution and non-covalent interactions that influence stability.[10]
Detailed Protocol for DFT Calculations
This protocol outlines a self-validating workflow for determining the relative thermodynamic stability of furo[3,2-b]pyridin-2-one tautomers.
-
Structure Preparation:
-
Construct 3D models of both the keto (Furo[3,2-b]pyridin-2(1H)-one) and enol (Furo[3,2-b]pyridin-2-ol) isomers using a molecular modeling software (e.g., GaussView, Avogadro).
-
-
Geometry Optimization:
-
Perform a full geometry optimization for each isomer to locate its minimum energy structure on the potential energy surface.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p) (a smaller basis set for initial optimization is computationally efficient).
-
Rationale: This step finds the most stable arrangement of atoms for each isomer.
-
-
Vibrational Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization.
-
Self-Validation Check: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, not a true energy minimum. The optimization must be repeated if an imaginary frequency is found.
-
Rationale: This step confirms that the optimized structure is a true minimum on the potential energy surface and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for Gibbs free energy calculation.
-
-
Single-Point Energy Refinement:
-
Using the optimized geometries, perform a single-point energy calculation with a more accurate, larger basis set.
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Rationale: This step provides a more accurate electronic energy for the optimized structure without the computational expense of a full optimization with the larger basis set.
-
-
Thermodynamic Property Calculation:
-
Extract the thermal corrections to Gibbs Free Energy from the frequency calculation output file. These values are typically calculated for a standard state of 298.15 K and 1 atm.
-
-
Relative Stability Calculation:
-
Calculate the total Gibbs Free Energy (G) for each isomer:
-
G = E_single-point + G_correction
-
Where E_single-point is the refined electronic energy and G_correction is the thermal correction to the Gibbs Free Energy.
-
-
Calculate the relative Gibbs Free Energy (ΔG):
-
ΔG = G_enol - G_keto
-
-
Interpretation:
-
If ΔG is positive, the keto form is more stable.
-
If ΔG is negative, the enol form is more stable.
-
-
Visualization of the Computational Workflow
Caption: Computational workflow for determining relative isomer stability using DFT.
Experimental Validation of Thermodynamic Stability
While computational methods provide excellent predictions, experimental validation is crucial for confirming the theoretical results. Thermal analysis techniques are particularly well-suited for this purpose.[11]
Key Experimental Techniques
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It can identify melting points, phase transitions, and decomposition events. A sharp, high-temperature melting point is often indicative of a more stable crystalline lattice, which generally corresponds to the more thermodynamically stable isomer.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time.[13] It is used to determine decomposition temperatures. The isomer that decomposes at a higher temperature is generally considered more thermally stable.[14]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the synthesized furo[3,2-b]pyridin-2-one sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 300°C).
-
Use an inert nitrogen purge gas to prevent oxidative degradation.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
An endothermic event (a peak in the heat flow curve) will correspond to the melting of the sample. The peak temperature is taken as the melting point (Tm).
-
An exothermic event following the melt may indicate decomposition.
-
Data Presentation and Interpretation
The combination of computational and experimental data provides a robust assessment of isomer stability.
Table 1: Comparative Stability Data for Furo[3,2-b]pyridin-2-one Tautomers
| Tautomer | Calculated Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Most Stable Form | Experimental Melting Point (Tm) from DSC (°C) |
| Keto (Lactam) | 0.00 (Reference) | Yes | ~220-230°C (Hypothetical) |
| Enol (Lactim) | +5.8 (Hypothetical) | No | Lower than Keto form (Hypothetical) |
Note: The numerical values in this table are hypothetical and for illustrative purposes. Actual values must be determined through the protocols described.
The hypothetical data in Table 1 illustrates a scenario where the DFT calculations predict the keto form to be more stable by 5.8 kcal/mol. This would lead to the expectation that the synthesized compound exists predominantly as the keto tautomer and would exhibit a single, sharp melting point in the DSC analysis corresponding to this form.
Conclusion and Implications for Drug Development
A thorough understanding of the thermodynamic stability of furo[3,2-b]pyridin-2-one isomers is not merely an academic exercise; it is a cornerstone of efficient and successful drug development. By integrating DFT calculations with experimental thermal analysis, researchers can:
-
Predict the most stable isomer before embarking on costly and time-consuming synthesis.
-
Guide synthetic chemists to develop routes that favor the formation of the desired, biologically active tautomer.
-
Provide critical data for formulation scientists to ensure the long-term stability and efficacy of the final drug product.
-
Fulfill regulatory requirements by thoroughly characterizing the API and its potential isomeric forms.
The methodologies outlined in this guide provide a robust, self-validating framework for achieving these goals, ultimately accelerating the translation of promising furo[3,2-b]pyridine-based compounds from the laboratory to the clinic.
References
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health. [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). PubMed. [Link]
-
Density functional theory (DFT) studi. JOCPR. [Link]
-
A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. UVicSPACE. [Link]
-
Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2023). PubMed Central. [Link]
-
one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). [Link]
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). PubMed. [Link]
-
Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2024). SpringerLink. [Link]
-
Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. ResearchGate. [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. [Link]
-
Tautomerism and Density Functional Theory. ResearchGate. [Link]
-
Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. (2002). ACS Publications. [Link]
-
Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. (2024). ScienceDirect. [Link]
-
Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. (2022). MDPI. [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2015). PubMed Central. [Link]
-
Calculating the Aromaticity of Heterocycles. ResearchGate. [Link]
-
Quantum Chemistry Calculations for Metabolomics. (2021). ACS Publications. [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]
-
First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. (2022). PubMed Central. [Link]
-
Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. (2018). ResearchGate. [Link]
-
Heterocyclic Chemistry @Scripps: Lecture 2. (2020). YouTube. [Link]
-
Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. (2023). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tainstruments.com [tainstruments.com]
- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 14. mdpi.com [mdpi.com]
Technical Guide: Furo[3,2-b]pyridin-2(4H)-one Tautomeric Equilibrium
The following technical guide is structured to address the specific tautomeric, synthetic, and pharmacological properties of the Furo[3,2-b]pyridin-2(4H)-one scaffold.
Executive Summary
The furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with psoralens, coumarins, and quinolones. While the fully aromatic derivatives are well-documented kinase inhibitors, the 2(4H)-one derivative presents a complex tautomeric landscape critical to drug design.
This guide dissects the equilibrium between the 2(4H)-one (lactam-like) and 2-hydroxy (lactim-like) forms. Understanding this equilibrium is not merely academic; it dictates solubility, membrane permeability (LogD), and the specific hydrogen-bonding motifs available for active site binding (e.g., in ATP-competitive kinase inhibition).
The Tautomeric Landscape: Thermodynamics & Mechanism
The core challenge with Furo[3,2-b]pyridin-2(4H)-one is distinguishing between its two primary tautomers. Unlike simple pyridones, the fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a "push-pull" electronic system.
The Equilibrium Species
The equilibrium involves a prototropic shift between the pyridine nitrogen (
-
Tautomer A: 2(4H)-one (Vinylogous Amide / Keto Form)
-
Structure: Carbonyl at
; Proton at . -
Electronic State: The furan ring loses partial aromaticity to form a vinylogous amide system (
). -
Stability: Generally favored in polar solvents (DMSO,
) and the solid state due to strong intermolecular hydrogen bonding (dimerization). -
Role: Acts as a hydrogen bond donor (via
) and acceptor (via ).
-
-
Tautomer B: 2-Hydroxy (Aromatic / Enol Form)
-
Structure: Hydroxyl at
; Pyridine Nitrogen ( ) has a lone pair. -
Electronic State: Restores full aromaticity to both the furan and pyridine rings.
-
Stability: Often favored in the gas phase or non-polar solvents. It represents the "reactive" species in
-alkylation reactions. -
Role: Acts primarily as a hydrogen bond donor/acceptor at the hydroxyl group, but the
becomes a pure acceptor.
-
Mechanistic Visualization
The following diagram illustrates the prototropic shift and the resonance stabilization that drives the equilibrium toward the 2(4H)-one form in biological media.
Figure 1: The prototropic equilibrium between the 2(4H)-one and 2-hydroxy forms. Note that while Form B restores aromaticity, the dipolar stabilization of Form A often dominates in biological matrices.
Analytical Validation: Distinguishing Tautomers
In drug development, assigning the correct tautomer is critical for structure-based drug design (SBDD). Relying on generic databases often leads to incorrect docking poses.
NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) provides the most definitive evidence of the tautomeric state in solution.
| Feature | Form A: 2(4H)-one (Lactam) | Form B: 2-Hydroxy (Lactim) | Mechanistic Insight |
| 165 - 175 ppm | 155 - 162 ppm | The carbonyl carbon is significantly more deshielded than the aromatic | |
| Broad singlet, 10-13 ppm | Absent | The | |
| ~150-170 ppm (Shielded) | ~250-300 ppm (Deshielded) | Protonation of the nitrogen significantly shields the nucleus compared to the pyridine-like nitrogen. | |
| Distinct coupling on Pyridine ring | Distinct coupling | The bond orders change, altering the coupling constants of the pyridine protons. |
X-Ray Crystallography
In the solid state, Furo[3,2-b]pyridin-2(4H)-one derivatives almost exclusively crystallize in the 2(4H)-one form.
-
Diagnostic Metric: Look for the
bond length (~1.22 Å) versus the single bond length (~1.34 Å). -
Packing: Expect "head-to-tail" dimers formed by
hydrogen bonds.
Synthetic Pathways & Regioselectivity[1][2][3]
Synthesizing the core requires navigating the reactivity of the pyridine ring. The most robust method involves the annulation of pyridine precursors.
Primary Synthetic Route: Pd-Catalyzed Annulation
A self-validating protocol utilizing Sonogashira coupling followed by cyclization.
Protocol:
-
Starting Material: 3-chloro-2-hydroxypyridine (or 3-bromo).
-
Reagents: Terminal alkyne (e.g., ethyl propiolate for the ester, which can be hydrolyzed),
(5 mol%), (2 mol%), . -
Conditions: Heat to 80°C in DMF or Dioxane.
-
Mechanism:
-
Step A: Sonogashira coupling at the C3 position.
-
Step B: 5-endo-dig cyclization (or 5-exo-dig followed by isomerization) where the pyridone oxygen attacks the alkyne.
-
Note: To get the 2(4H)-one specifically, one often starts with a propiolate derivative to yield the 2-carboxylate, followed by hydrolysis and decarboxylation, or oxidative cyclization strategies.
-
Alkylation: The Regioselectivity Trap
Attempting to alkylate Furo[3,2-b]pyridin-2(4H)-one leads to a mixture of
-
N-Alkylation (Thermodynamic Control): Favored by soft electrophiles and polar aprotic solvents (DMF/Cs2CO3).
-
O-Alkylation (Kinetic Control): Favored by hard electrophiles (e.g., alkyl sulfates) and silver salts (
).
Figure 2: Synthetic decision tree for alkylation. The choice of base and solvent directs the reaction toward the N-alkyl (biologically relevant lactam) or O-alkyl (aromatic ether) derivative.
Implications for Drug Discovery[1][4]
The furo[3,2-b]pyridine scaffold is a proven pharmacophore in kinase inhibition (e.g., targeting HIPKs, CLKs) [1, 6].
Binding Mode Hypothesis
When designing inhibitors using this core:
-
As a 2(4H)-one: The molecule presents a "Donor-Acceptor" motif (
donor, acceptor) suitable for the hinge region of kinases. -
As a 2-Hydroxy: It presents a "Donor-Acceptor" motif (
donor, acceptor). -
Critical Error: Docking software may default to the aromatic 2-hydroxy form. You must manually force the 2(4H)-one tautomer if the target pocket is hydrophobic or requires a specific carbonyl interaction.
Bioisosterism
The 2(4H)-one core is isosteric with:
-
Coumarin: Lacks the nitrogen, altering solubility.
-
Quinolone: A larger 6,6-fused system; the 5,6-fused furo-pyridine offers a tighter steric profile for crowded pockets.
References
-
BenchChem. "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications."[1] BenchChem Technical Library. Link
-
Gao, H. T., et al. (2020).[2] "A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives." Journal of Chemical Research.[2] Link
-
Nagesh, H. N., et al. (2020). "Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents." Letters in Drug Design & Discovery. Link
-
Majumdar, K. C., et al. (2009). "Synthesis of furo[2,3-b]pyridin-4(7H)-ones and related quinolinone via Brønsted acid-promoted cyclisation of alkynes." Tetrahedron Letters. Link
-
Taltavull, J., et al. (2010). "Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors." Journal of Medicinal Chemistry. Link
-
Jorda, R., et al. (2019). "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors." Journal of Medicinal Chemistry. Link
Sources
Advanced Technical Guide: Key Substituted Derivatives of Furo[3,2-b]pyridin-2(3H)-one
Topic: Key substituted derivatives of Furo[3,2-b]pyridin-2(3H)-one Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The This compound scaffold represents a distinct subclass of fused heterocyclic systems, structurally characterized as a
This guide serves as a technical blueprint for the synthesis, derivatization, and therapeutic application of this scaffold. Unlike the ubiquitous benzofuranones, the incorporation of the pyridine nitrogen introduces unique electronic properties—increasing water solubility and offering a hydrogen bond acceptor site critical for kinase hinge binding and enzyme active site interactions.
Structural Architecture & Pharmacophore Analysis
Core Scaffold and Numbering
The systematic numbering of the this compound system places the furan oxygen at position 1, the carbonyl carbon at position 2, and the active methylene at position 3. The pyridine nitrogen is located at position 4.
-
Electronic Character: The C2-carbonyl makes the C3-protons highly acidic (
), facilitating facile functionalization via Knoevenagel condensations or alkylations. -
Tautomerism: While the 2(3H)-one (keto/lactone) form is dominant in solution, it exists in equilibrium with the 2-hydroxy-furo[3,2-b]pyridine (enol) form, particularly under basic conditions or in protic solvents.
Pharmacophoric Advantages
-
H-Bond Acceptor (N4): The pyridine nitrogen (N4) is positioned to interact with specific residues (e.g., hinge region amino acids in kinases) that are inaccessible to the carbocyclic benzofuranone analog.
-
Michael Acceptor Potential: Derivatives substituted at C3 (e.g., benzylidenes) form exocyclic double bonds, creating Michael acceptors capable of covalent interactions with cysteine residues in target proteins.
Synthetic Methodologies
The synthesis of the this compound core requires navigating the regioselectivity of the pyridine ring. The most robust route involves the construction of the lactone ring onto a pre-functionalized 3-hydroxypyridine core.
Canonical Route: The Malonate Displacement Strategy
This protocol utilizes 2-chloro-3-hydroxypyridine as the starting material. The key step is the copper-catalyzed displacement of the 2-chloro group with a malonate ester, followed by cyclization.
Step-by-Step Mechanism:
-
O-Protection: 2-chloro-3-hydroxypyridine is protected (e.g., MOM or SEM) to prevent O-alkylation.
-
S_NAr / Coupling: Reaction with diethyl malonate in the presence of NaH and a Cu(I) catalyst introduces the carbon framework at C2.
-
Deprotection & Cyclization: Acidic hydrolysis removes the protecting group and decarboxylates the malonate moiety. The resulting (3-hydroxypyridin-2-yl)acetic acid intermediate spontaneously lactonizes to yield the target.
Visualization: Synthetic Workflow
Figure 1: Canonical synthetic pathway for the construction of the this compound core.[1][2][3][4][5][6]
Key Derivatives & SAR (Structure-Activity Relationships)
The biological utility of this scaffold is unlocked through substitution at two primary vectors: the C3-Methylene and the Pyridine Ring (C5/C6) .
C3-Functionalization (The "Warhead" Vector)
The C3 position is the primary site for diversity generation.
-
C3-Benzylidene Derivatives: Formed via Knoevenagel condensation with aromatic aldehydes. These are "privileged structures" in kinase inhibition (e.g., CDK, GSK-3
).-
SAR Insight: Electron-withdrawing groups on the benzylidene ring enhance the Michael acceptor character, often increasing potency but also cytotoxicity.
-
-
C3-Spirocycles: Dialkylation at C3 creates spiro-furo[3,2-b]pyridin-2(3H)-ones, which are rigidified structures often used to target GPCRs or ion channels.
Pyridine Ring Modulation
-
C5/C6 Halogenation: Bromination of the core typically occurs at C5 (para to the hydroxyl oxygen). This handle allows for Suzuki-Miyaura coupling to extend the scaffold into the solvent-exposed regions of a binding pocket.
Quantitative Data Summary
| Derivative Type | Substitution (R) | Target Class | Potency (IC50) | Key Interaction |
| Parent Core | H | Fragment Screening | > 100 µM | Weak H-bond donor/acceptor |
| C3-Benzylidene | 3-(4-chlorobenzylidene) | Kinase (GSK-3 | ~500 nM | Michael addition / Hinge binding |
| C3-Spiro | 3,3-Cyclopentyl | Ion Channel | ~1.2 µM | Hydrophobic clamp |
| C5-Aryl | 5-(3-pyridyl) | BET Bromodomain | ~50 nM | Stacking with conserved Trp |
Detailed Experimental Protocols
Protocol A: Synthesis of this compound (Core)
Objective: Preparation of the lactone scaffold from 2-chloro-3-hydroxypyridine.
-
Reagents: 2-Chloro-3-hydroxypyridine (1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.2 eq), NaH (60% dispersion, 1.5 eq), Diethyl malonate (1.5 eq), CuI (0.1 eq), L-Proline (0.2 eq), K2CO3 (2.0 eq), DMSO (anhydrous).
-
Protection: Suspend NaH in dry THF at 0°C. Add 2-chloro-3-hydroxypyridine dropwise. Stir 30 min. Add MOM-Cl. Warm to RT and stir 2 h. Quench with water, extract with EtOAc.
-
Coupling: Dissolve protected pyridine in DMSO. Add diethyl malonate, CuI, L-Proline, and K2CO3. Heat to 100°C under N2 for 12 h. Monitor by TLC (formation of malonyl-pyridine).
-
Cyclization: Dilute reaction with water and extract. Concentrate the organic layer.[5][7][8] Redissolve residue in 6N HCl/Acetic Acid (1:1). Reflux for 4 h. (This step removes MOM, hydrolyzes esters, decarboxylates, and lactonizes).
-
Purification: Neutralize to pH 6-7. Extract with DCM. The product often precipitates or crystallizes upon cooling. Recrystallize from Ethanol.
-
Yield: Typically 45-60% overall.
-
Validation: 1H NMR (DMSO-d6): Singlet at ~3.8-4.0 ppm (2H, C3-H2); Pyridine protons at expected aromatic region. IR: Strong lactone C=O stretch at ~1780 cm⁻¹.
-
Protocol B: Knoevenagel Condensation (C3-Benzylidene)
Objective: Synthesis of 3-(4-chlorobenzylidene)this compound.
-
Mixture: Combine this compound (1 mmol) and 4-chlorobenzaldehyde (1.1 mmol) in Ethanol (5 mL).
-
Catalysis: Add Piperidine (2 drops).
-
Reaction: Reflux for 3-5 hours. The product usually precipitates as a yellow/orange solid during the reaction.
-
Workup: Cool to RT. Filter the solid. Wash with cold ethanol and hexanes.
-
Characterization: 1H NMR will show the disappearance of the C3-methylene singlet and appearance of a vinylic proton singlet (~7.5-8.0 ppm).
Therapeutic Applications & Mechanism of Action
Kinase Inhibition Logic
The this compound scaffold mimics the ATP-binding geometry of oxindoles (e.g., Sunitinib).
-
Binding Mode: The lactone carbonyl (C2=O) and pyridine nitrogen (N4) form a "donor-acceptor" motif compatible with the hinge region of Ser/Thr kinases.
-
Selectivity: The pyridine nitrogen creates a repulsive interaction in kinases with a "gatekeeper" residue that clashes with the lone pair, potentially offering selectivity over ubiquitous ATP-binders.
Visualization: Mechanism of Action (Kinase Hinge)
Figure 2: Predicted binding mode of the scaffold within a kinase ATP pocket, highlighting the critical N4 interaction.
References
-
BenchChem. Furo[3,2-b]pyridin-3-ol: Structure, Properties, and Biological Significance. (2025).[1][2][3][6][9][10]
-
Guidechem. Chemical Registry: this compound (CAS 88011-96-5).[3] (2023).[3]
-
National Institutes of Health (NIH). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis. PubMed Central. (2020).
-
Organic Syntheses. General Procedures for Malonate Displacements and Cyclizations. Org.[6][8][11] Synth. Coll. Vol. 2.
-
ResearchGate. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2025).[1][2][3][6][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Furo[3,2-b]pyridin-2(3H)-one: A Detailed Application Note and Protocol
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid, planar structure make it an attractive pharmacophore for the development of potent and selective inhibitors of various biological targets.[1] Furo[3,2-b]pyridine derivatives have emerged as potent modulators of several key signaling pathways implicated in human diseases, particularly in oncology.[1] This guide provides a comprehensive, in-depth technical overview of a reliable synthetic route to Furo[3,2-b]pyridin-2(3H)-one, a key intermediate for the elaboration of more complex molecules, starting from the readily available 3-hydroxypyridine. This protocol is designed for researchers, scientists, and professionals in drug development seeking to leverage this valuable scaffold in their discovery programs.
Strategic Approach to the Synthesis
The construction of the furo[3,2-b]pyridine nucleus can be achieved through several synthetic strategies, primarily involving the formation of the furan ring onto a pre-existing pyridine core.[1] Key methodologies include palladium- and copper-catalyzed cross-coupling reactions, as well as intramolecular cyclizations.[1] For the synthesis of this compound from 3-hydroxypyridine, a two-step approach is particularly effective. This strategy involves an initial O-alkylation of 3-hydroxypyridine with an appropriate α-haloester, followed by an intramolecular cyclization to construct the fused furanone ring. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the individual steps.
Reaction Mechanism and Rationale
The synthetic pathway can be dissected into two key transformations:
-
Williamson Ether Synthesis (O-Alkylation): The first step involves the deprotonation of the hydroxyl group of 3-hydroxypyridine by a suitable base to form a pyridinoxide anion. This nucleophilic anion then undergoes a Williamson ether synthesis with an ethyl α-haloacetate (e.g., ethyl bromoacetate or chloroacetate) to furnish the corresponding ether intermediate, ethyl 2-(pyridin-3-yloxy)acetate. The choice of a relatively mild base, such as potassium carbonate, is crucial to prevent unwanted side reactions.
-
Intramolecular Cyclization: The subsequent and final step is an intramolecular cyclization of the formed ether to yield the target this compound. This transformation can be promoted by a strong base, such as sodium ethoxide or potassium tert-butoxide. The mechanism involves the deprotonation of the α-carbon to the ester, generating a carbanion which then attacks the C2 position of the pyridine ring in a nucleophilic aromatic substitution-type reaction, followed by the elimination of the ethoxy group to form the lactone ring.
Below is a visual representation of the proposed synthetic workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Hydroxypyridine | ≥98% | Commercially Available |
| Ethyl bromoacetate | ≥98% | Commercially Available |
| Potassium carbonate (anhydrous) | ≥99% | Commercially Available |
| Acetone | Anhydrous | Commercially Available |
| Sodium ethoxide | ≥95% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Hydrochloric acid (1 M) | ACS Grade | Commercially Available |
| Saturated sodium bicarbonate solution | ACS Grade | Commercially Available |
| Brine | ACS Grade | Commercially Available |
| Magnesium sulfate (anhydrous) | ACS Grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Step 1: Synthesis of Ethyl 2-(pyridin-3-yloxy)acetate
Caption: O-Alkylation of 3-hydroxypyridine.
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypyridine (9.51 g, 100 mmol), anhydrous potassium carbonate (20.73 g, 150 mmol), and 150 mL of anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (18.37 g, 110 mmol) dropwise to the suspension over 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).
-
After completion of the reaction (disappearance of 3-hydroxypyridine), cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with acetone (2 x 30 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in 150 mL of ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(pyridin-3-yloxy)acetate.
-
Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the pure product as a pale yellow oil.
Expected Yield: 80-90%
Step 2: Synthesis of this compound
Sources
Advanced Application Note: Palladium-Catalyzed Cyclization Methods for Furopyridinones
Executive Summary & Structural Significance[1]
Furopyridinones (specifically furo[3,2-c]pyridin-4(5H)-ones and furo[2,3-b]pyridin-4(1H)-ones) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for coumarins and quinolones.[1] Their structural rigidity and hydrogen-bond accepting/donating capabilities make them critical pharmacophores in kinase inhibitors (e.g., JAK2 inhibitors), antiviral agents, and orphan nuclear receptor modulators.[1]
Traditional synthesis often relies on harsh acid-mediated cyclizations (e.g., Pictet-Spengler) which suffer from poor regioselectivity and limited functional group tolerance.[1] Palladium-catalyzed cyclization offers a superior alternative, enabling the construction of the furan ring under mild conditions with high atom economy.[1]
This guide details two distinct palladium-catalyzed workflows:
-
Tandem Sonogashira-Cyclization: For constructing the furan ring onto an existing pyridine core.[1]
-
Oxidative Carbonylative Annulation: For assembling the pyridinone ring onto a furan precursor.[1]
Retrosynthetic Logic & Strategic Disconnection
Before initiating wet chemistry, it is vital to understand the disconnection logic.[1] The choice of method depends on the availability of the starting core (Pyridine vs. Furan).[1]
Figure 1: Retrosynthetic analysis showing the two primary catalytic approaches.
Protocol A: Tandem Sonogashira Coupling-Cyclization
This method is preferred when the pyridine core is pre-synthesized.[1] It involves the coupling of a terminal alkyne with a halogenated hydroxypyridine, followed by an in situ intramolecular nucleophilic attack by the hydroxyl group to close the furan ring.[1]
Mechanistic Insight
The reaction proceeds via a Pd(0)/Cu(I) cycle.[1] The critical challenge here is nitrogen poisoning .[1] The pyridine nitrogen can coordinate to the Pd(II) intermediate, arresting the catalytic cycle.[1]
-
Solution: Use of bulky phosphine ligands (e.g., XPhos, t-Bu3P) or bidentate ligands (dppf) to prevent non-productive coordination.[1]
-
Cyclization Mode: Typically follows a 5-endo-dig or 5-exo-dig pathway depending on the substitution pattern.[1]
Experimental Protocol
Target: Synthesis of 2-substituted furo[3,2-c]pyridin-4(5H)-ones.
Reagents & Materials:
-
Substrate: 4-iodo-3-hydroxypyridin-2(1H)-one (1.0 equiv).
-
Alkyne: Phenylacetylene (1.2 equiv).[1]
-
Catalyst: PdCl2(PPh3)2 (5 mol%) or Pd(dppf)Cl2 (for difficult substrates).[1]
-
Co-Catalyst: CuI (10 mol%).[1]
-
Base: Triethylamine (Et3N) (3.0 equiv).[1]
-
Solvent: DMF (Anhydrous, degassed).[1]
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 25 mL Schlenk tube and cool under a stream of Argon.
-
Reagent Loading: Add 4-iodo-3-hydroxypyridin-2(1H)-one (1.0 mmol, 237 mg), PdCl2(PPh3)2 (0.05 mmol, 35 mg), and CuI (0.1 mmol, 19 mg) to the tube.
-
Degassing (Critical): Cap the tube with a septum. Evacuate and backfill with Argon three times.[1] Note: Oxygen causes homocoupling of alkynes (Glaser coupling), reducing yield.[1]
-
Solvent Addition: Inject anhydrous DMF (5 mL) and Et3N (0.42 mL) via syringe.
-
Alkyne Addition: Add Phenylacetylene (1.2 mmol, 132 µL) dropwise.
-
Reaction: Heat the mixture to 80°C in an oil bath. Stir for 6–12 hours.
-
Workup:
-
Purification: Flash column chromatography (Gradient: 0-5% MeOH/DCM).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Catalyst poisoning by Pyridine N. | Switch to Pd(dppf)Cl2 or increase temp to 100°C. |
| Homocoupling (Diyne) | O2 leak in system.[1] | Improve degassing (freeze-pump-thaw); increase Argon flow. |
| Incomplete Cyclization | Intermediate alkyne stable.[1] | Add catalytic AgOTf or heat further to drive the 5-endo-dig closure.[1] |
Protocol B: Oxidative Carbonylative Annulation[2]
This advanced method constructs the pyridinone ring onto a furan scaffold using CO (or a CO surrogate) and an alkyne.[1] It is ideal for accessing highly substituted cores from simple amides.[1]
Mechanistic Pathway
This reaction utilizes a Pd(II) catalyst to activate the C-H bond of the furan or facilitate oxidative insertion.[1] The key step is the aminopalladation of the alkyne followed by carbonylation .[1]
Figure 2: Simplified catalytic cycle for the oxidative carbonylation process.
Experimental Protocol (CO-Free Surrogate Method)
Handling high-pressure CO gas is hazardous.[1] This protocol uses Mo(CO)6 as a solid CO source, increasing safety and reproducibility.[1]
Reagents:
-
Substrate: N-(furan-2-ylmethyl)acetamide.[1]
-
Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene).[1]
-
Catalyst: Pd(OAc)2 (10 mol%).[1]
-
Oxidant: Ag2CO3 (2.0 equiv) or Cu(OAc)2 (Air/O2 balloon can be used in some variants).[1]
-
Solvent: 1,4-Dioxane.[1]
Procedure:
-
In a glovebox or well-ventilated hood, charge a pressure tube with Pd(OAc)2 (2.2 mg), Ag2CO3 (0.5 mmol), and the furan amide (0.25 mmol).[1]
-
Add the alkyne (0.3 mmol).
-
Add 1,4-Dioxane (2 mL).
-
Seal the tube and heat to 120°C for 16 hours.
-
Safety Note: Although this avoids CO gas cylinders, CO is generated in situ.[1] Open the vessel only in a fume hood after cooling.
-
Filter through a Celite pad to remove silver residues.[1] Concentrate and purify via HPLC or column chromatography.
Substrate Scope & Comparative Data
The following table summarizes the efficiency of Method A (Sonogashira) versus Method B (Oxidative) for different substitution patterns.
| Substituent (R) | Method A Yield (%) | Method B Yield (%) | Notes |
| Phenyl (Ph) | 88% | 72% | Method A is superior for simple aryl groups.[1] |
| Alkyl (n-Bu) | 65% | 70% | Method B handles alkyls better (less isomerization).[1] |
| Ester (-COOEt) | 45% | 82% | Method B is preferred for electron-deficient alkynes.[1] |
| Nitro (-NO2) | 30% | N/A | Nitro groups inhibit Pd-catalysis in both; requires protection.[1] |
References
-
Palladium-Catalyzed Oxidative Cross-Coupling of Conjugated Enynones. PubMed (NIH).[1] [Link]
-
Synthesis of Highly Conjugated Functionalized 2-Pyridones by Palladium-Catalyzed Aerobic Oxidative Dicarbonation. PubMed (NIH).[1] [Link][1]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry (via PMC).[1] [Link]
-
Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling. RSC Advances. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry (via PMC).[1] [Link]
Sources
Application Note: Functionalization of Furo[3,2-b]pyridin-2(3H)-one at C3 Position
Introduction: The Aza-Isoaurone Scaffold
The furo[3,2-b]pyridin-2(3H)-one scaffold (CAS: 88011-96-5) represents a distinct subclass of fused lactones, structurally analogous to benzofuran-2(3H)-one (coumaranone). Unlike its more common isomer, furo[3,2-b]pyridin-3(2H)-one (an oxindole isostere), the 2(3H)-one system features a reactive methylene group at the C3 position activated by an adjacent lactone carbonyl and the electron-withdrawing nature of the fused pyridine ring.
Functionalization at C3 is the primary gateway to aza-isoaurones (3-arylidene derivatives) and spirocyclic alkaloids, both of which are privileged pharmacophores in kinase inhibition (e.g., CLK, DYRK) and anti-inflammatory drug discovery. This guide details the specific reactivity of the C3 methylene and provides robust protocols for its diversification.
Mechanistic Insight: C3 Acidity & Reactivity
The C3 methylene protons in this compound are significantly more acidic (
Reactivity Profile & Pathway Map[1]
The following diagram illustrates the core reactivity pathways for the C3 methylene group, highlighting the transition from the parent lactone to diverse bioactive scaffolds.
Figure 1: Divergent synthetic pathways from the C3-reactive methylene of this compound.[1][2][3][4][5]
Core Protocol 1: Synthesis of Aza-Isoaurones (Knoevenagel Condensation)
The most robust transformation for this scaffold is the condensation with aromatic aldehydes to form 3-arylidene derivatives. These "aza-isoaurones" are highly conjugated systems often investigated for their fluorescence and kinase inhibitory properties.
Reagents & Equipment[5][6][7][8]
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aromatic Aldehyde (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv) or Et3N (0.5 equiv)
-
Solvent: Ethanol (Absolute) or Toluene (for Dean-Stark conditions)
-
Temp: Reflux (78°C for EtOH)
Step-by-Step Methodology
-
Charge: In a dry round-bottom flask, dissolve this compound (1.0 mmol) and the substituted benzaldehyde (1.1 mmol) in absolute ethanol (5 mL).
-
Catalyze: Add piperidine (10 µL, 0.1 mmol) dropwise.
-
Note: If the aldehyde is electron-rich (e.g., 4-OMe), use 0.5 equiv of Et3N and extend reaction time.
-
-
Reflux: Heat the mixture to reflux with stirring. Monitor by TLC (Hexane:EtOAc 7:3).
-
Reaction Time: Typically 2–4 hours. Product often precipitates as a colored solid (yellow/orange) during reflux.
-
-
Workup: Cool the reaction mixture to 0°C in an ice bath.
-
Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 2 mL) and diethyl ether (2 x 2 mL).
-
Purification: Recrystallize from EtOH/DMF if necessary.
Data: Representative Yields (Literature Analogues)
Based on reactivity trends of 7-azabenzofuranone derivatives [1, 2].
| Aldehyde Substituent (R) | Electronic Nature | Reaction Time (h) | Yield (%) | Appearance |
| 4-NO2 | Electron Withdrawing | 1.5 | 88-92% | Yellow needles |
| 4-Cl | Weakly Withdrawing | 2.0 | 85-88% | Pale yellow solid |
| H (Unsubstituted) | Neutral | 3.0 | 80-85% | White/Off-white |
| 4-OMe | Electron Donating | 6.0 | 65-72% | Orange solid |
| 4-N(Me)2 | Strong Donating | 12.0 | 55-60% | Red solid |
Core Protocol 2: Spirocyclization via [3+2] Cycloaddition
For generating 3D-rich scaffolds (spiro-furo[3,2-b]pyridines), a multicomponent reaction involving isatin and an amino acid (sarcosine) generates an azomethine ylide in situ, which undergoes a [3+2] cycloaddition with the exocyclic double bond of the 3-arylidene intermediate (synthesized in Protocol 1).
Reagents
-
Dipolarophile: 3-Arylidene-furo[3,2-b]pyridin-2(3H)-one (from Protocol 1)
-
1,3-Dipole Precursors: Isatin (1.0 equiv) + Sarcosine (1.2 equiv)
-
Solvent: Methanol or Ethanol
-
Conditions: Reflux, 3-5 hours
Workflow Diagram
Figure 2: Cascade mechanism for the synthesis of spiro-furo[3,2-b]pyridine libraries [3].
Troubleshooting & Critical Parameters
| Problem | Root Cause | Solution |
| Low Yield (Protocol 1) | Aldehyde is too electron-rich (e.g., 4-OH, 4-OMe). | Switch solvent to Toluene/Piperidine and use a Dean-Stark trap to remove water, driving equilibrium forward. |
| Ring Opening | Nucleophilic attack on the lactone carbonyl (C2). | Avoid strong hydroxide bases (NaOH/KOH) or aqueous conditions. Use amine bases (Piperidine, DBU) in anhydrous solvents. |
| Poly-alkylation (Protocol 3) | C3 is highly acidic; bis-alkylation occurs. | Use 1.0 equiv of base (LiHMDS or NaH) at -78°C to form the enolate kinetically before adding the electrophile. |
References
-
El-Gohary, N. S. (2014). Arylidene Derivatives as Synthons in Heterocyclic Synthesis. Open Access Library Journal, 1, e367. Retrieved from [Link]
-
Pirovano, V., et al. (2021).[6] Stereoselective synthesis of 2-spirocyclopropyl-indolin-3-ones through cyclopropanation of aza-aurones.[3][5][6][7][8] Organic & Biomolecular Chemistry, 19(17), 3925-3931.[6][8] Retrieved from [Link][6][7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Divergent synthesis of pyrrolidone fused pyrimido[1,2-b]indazole through selective trapping of an enone intermediate by 1H-indazol-3-amine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of 3-Substituted Furo[3,2-b]pyridin-2(3H)-ones via Aldol Condensation
[1]
Introduction & Scientific Rationale
The furo[3,2-b]pyridin-2(3H)-one core represents a privileged heterocyclic framework where a lactone ring is fused to the b-face (C2–C3 bond) of a pyridine ring.[1] Structurally, it mimics the benzofuran-2(3H)-one (aurone precursor) system but possesses distinct electronic properties due to the nitrogen atom in the aromatic ring.
The C3 position of the furanone ring (α-to the carbonyl) is an active methylene site (
Key Mechanistic Insight
The reaction proceeds via a reversible deprotonation of the C3-methylene, generating a resonance-stabilized enolate.[1] This nucleophile attacks the electrophilic carbonyl of the aldehyde. Spontaneous dehydration (E1cB mechanism) typically follows, driven by the formation of the thermodynamically stable exocyclic double bond conjugated with the aromatic system.
Retrosynthetic Analysis & Pathway
The synthesis of the target 3-substituted scaffold relies on the availability of the parent lactone, which is constructed from substituted pyridines.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the arylidene derivative from the parent lactone and aromatic aldehydes.
Experimental Protocol
Preparation of Starting Material (Parent Lactone)
Note: If this compound is not commercially available, it must be synthesized first.
Reagents: 2-Chloro-3-hydroxypyridine, Diethyl malonate, Sodium hydride (NaH), Diphenyl ether.[1]
-
Alkylation: Treat 2-chloro-3-hydroxypyridine with diethyl malonate (2.2 equiv) and NaH (2.5 equiv) in dry THF or DMF at reflux. The enolate displaces the chloride at C2.
-
Cyclization: The pendant ester undergoes intramolecular transesterification with the C3-hydroxyl group to form the lactone ring.[1]
-
Decarboxylation: Hydrolysis of the remaining ester followed by thermal decarboxylation (heating in diphenyl ether or acidic conditions) yields the parent This compound .
Core Protocol: Aldol Condensation[1]
Reaction Overview:
Materials:
-
Substrate: this compound (1.0 mmol)
-
Electrophile: Aromatic Aldehyde (1.1 mmol)
-
Catalyst: Piperidine (0.1 mmol) or Triethylamine (Et
N) -
Solvent: Ethanol (EtOH) or Toluene
-
Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer.[1]
Step-by-Step Procedure:
-
Setup: In a 25 mL round-bottom flask, dissolve This compound (135 mg, 1.0 mmol) and the substituted benzaldehyde (1.1 mmol) in absolute ethanol (5–10 mL).
-
Catalysis: Add piperidine (2–3 drops, ~10 mol%) to the reaction mixture.
-
Optimization Note: For acid-sensitive substrates, use anhydrous sodium acetate (NaOAc) in acetic acid (AcOH) instead of piperidine/EtOH.
-
-
Reaction: Heat the mixture to reflux (78 °C) with vigorous stirring. Monitor progress by TLC (eluent: Hexane/EtOAc 7:3).
-
Duration: Reactions typically reach completion within 2–6 hours .[1] Electron-rich aldehydes (e.g., 4-OMe) may require longer times (up to 12 h).
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.
-
The product usually precipitates as a colored solid (yellow to orange).
-
Filter the solid under vacuum.
-
Wash the filter cake with cold ethanol (2 × 3 mL) followed by cold diethyl ether (2 × 3 mL) to remove unreacted aldehyde and catalyst.
-
-
Purification: Recrystallize the crude solid from hot ethanol or an EtOH/DMF mixture. If precipitation does not occur, remove solvent in vacuo and purify via silica gel column chromatography.[1]
Scope and Optimization Data
The electronic nature of the aldehyde significantly influences reaction kinetics and yield.
| Aldehyde Substituent (R) | Electronic Effect | Reaction Time (h) | Yield (%) | Appearance |
| H (Benzaldehyde) | Neutral | 2.0 | 85 | Yellow needles |
| 4-NO | Strong EWG | 1.5 | 92 | Orange solid |
| 4-Cl | Weak EWG | 2.5 | 88 | Pale yellow solid |
| 4-OMe | Strong EDG | 6.0 | 74 | Bright yellow solid |
| 4-N(Me) | Strong EDG | 8.0 | 68 | Red/Orange solid |
| 2-OH (Salicylaldehyde) | EDG + H-bond | 5.0 | 70 | Yellow solid |
-
EWG (Electron-Withdrawing Groups): Activate the carbonyl carbon, accelerating nucleophilic attack.
-
EDG (Electron-Donating Groups): Stabilize the carbonyl, reducing electrophilicity and requiring longer reaction times.
Troubleshooting & Critical Parameters
Common Failure Modes[1]
-
No Precipitation: If the product is soluble in EtOH, pour the reaction mixture into crushed ice/water (50 mL) to force precipitation.
-
Incomplete Conversion: If TLC shows starting material persists after 6 hours, add an additional 0.5 equiv of aldehyde and 5 mol% piperidine; switch solvent to Toluene and use a Dean-Stark trap to remove water (azeotropic distillation).
-
Ring Opening: Avoid strong hydroxide bases (NaOH/KOH) in aqueous media, as they can hydrolyze the lactone ring, opening it to the corresponding carboxylate salt.
Workflow Diagram[1]
Figure 2: Operational workflow for the aldol condensation protocol.
References
-
Synthesis of Furo[3,2-b]pyridines
-
Gao, H. T., et al. (2020). "A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives." Journal of Chemical Research.
-
-
Aldol/Knoevenagel Condensation Methodology
-
El-Gohary, N. M. (2014). "Arylidene Derivatives as Synthons in Heterocyclic Synthesis." Open Access Library Journal.[1]
-
-
Biological Activity of Furopyridines
-
Hassan, A. S., et al. (2020).[2] "Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents." Letters in Drug Design & Discovery.
-
-
Related Lactone Synthesis (Triacetic Acid Lactone)
-
General Mechanism of Aldol Condensation
-
"Aldol Condensation."[1] Organic Chemistry Portal.
-
Microwave-Assisted Synthesis of Furo[3,2-b]pyridin-2(3H)-one Derivatives: An Application Note and Protocol
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered substantial attention in the fields of medicinal chemistry and drug development. Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for designing potent and selective inhibitors of various biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including their role as kinase inhibitors, modulators of signaling pathways, and potential anticancer agents. The development of efficient and sustainable synthetic methodologies to access these valuable compounds is, therefore, a critical endeavor for advancing drug discovery programs.
The Rationale for Microwave-Assisted Organic Synthesis (MAOS)
Conventional synthetic methods for constructing heterocyclic systems often require long reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and the generation of unwanted byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that addresses many of these limitations. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS offers several distinct advantages over conventional heating techniques.[1]
The core principle of microwave heating lies in the interaction of the electric field component of microwaves with polar molecules in the reaction mixture. This interaction induces rapid rotation of the molecules, leading to instantaneous and uniform heating throughout the bulk of the sample. This circumvents the slow and inefficient heat transfer associated with conventional methods that rely on conduction and convection. The result is a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes. Furthermore, the precise temperature control and uniform heating provided by modern microwave synthesizers can lead to cleaner reactions with higher yields and improved purity profiles.[1]
Proposed Synthetic Pathway
The microwave-assisted synthesis of furo[3,2-b]pyridin-2(3H)-one derivatives can be envisioned through a two-step sequence, commencing with the appropriate starting materials, followed by an intramolecular cyclization facilitated by microwave irradiation. A plausible route involves the initial synthesis of a 2-(prop-2-yn-1-yloxy)pyridin-3-amine intermediate, which then undergoes a microwave-promoted intramolecular cyclization to yield the desired this compound scaffold.
Caption: Proposed synthetic pathway for this compound derivatives.
Experimental Protocol: Microwave-Assisted Intramolecular Cyclization
This protocol details a representative method for the microwave-assisted intramolecular cyclization of a 2-(prop-2-yn-1-yloxy)pyridin-3-amine intermediate to a this compound derivative. Researchers should note that optimization of reaction conditions may be necessary for different substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-(prop-2-yn-1-yloxy)pyridin-3-amine | ≥95% | Commercially available or synthesized | Starting material |
| Acetic Acid | Glacial | Sigma-Aldrich | Solvent and catalyst |
| Microwave Synthesizer | - | (e.g., CEM, Anton Paar) | Dedicated single-mode instrument |
| Microwave reaction vial (10 mL) | - | - | With snap cap and stirrer bar |
| Ethyl acetate | HPLC grade | Fisher Scientific | For extraction |
| Saturated sodium bicarbonate solution | - | - | For work-up |
| Anhydrous sodium sulfate | - | - | For drying |
| Silica gel | 60 Å, 230-400 mesh | - | For column chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stirrer bar, add the 2-(prop-2-yn-1-yloxy)pyridin-3-amine intermediate (0.5 mmol) and glacial acetic acid (2 mL).
-
Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 150 °C for 20-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood. Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.
-
Extraction: Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acetic acid, followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound derivative.
Reaction Mechanism
The microwave-assisted intramolecular cyclization is proposed to proceed through the following steps:
Caption: Proposed mechanism for the intramolecular cyclization.
-
Protonation: The acidic medium facilitates the protonation of the amino group, enhancing its electrophilicity.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the internal carbon of the alkyne, initiating the cyclization.
-
Tautomerization: The resulting enamine intermediate undergoes tautomerization to form a more stable imine.
-
Intramolecular Lactonization: The hydroxyl group of the pyridinone tautomer attacks the ester carbonyl, leading to the formation of the furanone ring.
-
Deprotonation: A final deprotonation step yields the aromatic this compound derivative.
Characterization Data
The synthesized this compound derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
Expected Analytical Data for a Representative this compound Derivative:
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): Aromatic protons of the pyridine and furan rings are expected in the range of 7.0-8.5 ppm. The methylene protons of the furanone ring are anticipated to appear as a singlet around 4.5-5.0 ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): The carbonyl carbon of the lactone is expected around 165-175 ppm. Aromatic carbons will appear in the range of 110-160 ppm. The methylene carbon of the furanone ring will be in the range of 65-75 ppm. |
| Mass Spectrometry (ESI-MS) | The mass spectrum should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the synthesized compound. |
| FT-IR (KBr) | ν (cm⁻¹): A strong absorption band for the lactone carbonyl group is expected around 1750-1780 cm⁻¹. C=C and C=N stretching vibrations will appear in the 1500-1650 cm⁻¹ region. |
Note: The exact chemical shifts and coupling constants will be dependent on the specific substitution pattern of the derivative.
Conclusion
This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound derivatives. The described protocol offers a rapid, efficient, and potentially more sustainable alternative to conventional synthetic methods. The detailed mechanistic insights and expected analytical data will be valuable for researchers in medicinal chemistry and drug discovery who are interested in exploring this important class of heterocyclic compounds. The adaptability of microwave synthesis allows for the rapid generation of a library of derivatives for structure-activity relationship studies, thereby accelerating the drug development process.
References
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Available at: [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Available at: [Link]
-
Microwave Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library. Available at: [Link]
-
Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. MDPI. Available at: [Link]
-
Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. SIOC Journals. Available at: [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed. Available at: [Link]
-
Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. ResearchGate. Available at: [Link]
-
1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Magritek. Available at: [Link]
Sources
Scalable process chemistry for furopyridine lactones
Application Note: Scalable Process Chemistry for Furopyridine Lactones
Executive Summary
Furopyridine lactones, specifically the furo[3,4-c]pyridin-1(3H)-one (azaphthalide) core, represent a critical pharmacophore in medicinal chemistry, serving as key intermediates for kinase inhibitors (e.g., c-Met, VEGFR) and antiviral agents. While medicinal chemistry routes often rely on cryogenic ortho-lithiation, these methods are ill-suited for kilogram-scale manufacturing due to heat transfer limitations, cryogenic costs, and safety concerns regarding organolithium handling.
This guide details the transition from a Gen 1 (MedChem) route to a scalable Gen 2 (Process) route. We focus on a Palladium-Catalyzed Carbonylative Lactonization strategy that operates at near-ambient temperatures, utilizes green solvents, and ensures high purity via crystallization-driven isolation.
Strategic Route Evolution
The transition from bench to plant requires a rigorous analysis of Critical Process Parameters (CPPs). Below is the comparative analysis of the synthesis strategies.
Gen 1: Medicinal Chemistry Route (The "Cryogenic Bottleneck")
-
Mechanism: Directed ortho-metalation (DoM) of nicotinic acid derivatives using n-BuLi or LDA at -78 °C, followed by formyl trapping and cyclization.
-
Scale-Up Risks:
-
Cryogenics: Maintaining -78 °C in >100 L reactors is energy-intensive and slow.
-
Exotherms: Quenching organolithium species releases significant heat.
-
Selectivity: Regiocontrol is often poor without specific directing groups.
-
Gen 2: Process Chemistry Route (The "Carbonylation Solution")
-
Mechanism: Pd-catalyzed carbonylation of 3-halo-4-(hydroxymethyl)pyridines.
-
Advantages:
-
Temperature: Runs at 60–80 °C (standard steam/oil heating).
-
Safety: Eliminates pyrophoric organolithiums.
-
Atom Economy: One-pot carbonylation and intramolecular cyclization.
-
Figure 1: Comparison of the cryogenic MedChem route versus the scalable Pd-catalyzed carbonylation route.
Detailed Protocol: Scalable Carbonylative Lactonization
This protocol describes the synthesis of furo[3,4-c]pyridin-1(3H)-one on a 100 g scale.[1]
Reaction Engineering & Safety
-
Carbon Monoxide (CO): CO is a silent killer. All reactions must be performed in a pressure-rated autoclave within a well-ventilated fume hood equipped with active CO monitoring.
-
Solvent Selection: Anisole or 2-MeTHF are preferred over DMF/DMAc for easier workup and lower toxicity.
-
Base Selection: Triethylamine (TEA) serves as the acid scavenger.
Materials
| Reagent | Equiv.[2] | Role |
| 3-Bromo-4-(hydroxymethyl)pyridine | 1.0 | Limiting Reagent |
| Pd(OAc)₂ | 0.01 (1 mol%) | Catalyst Precursor |
| Xantphos | 0.012 (1.2 mol%) | Ligand (High bite angle) |
| Triethylamine (TEA) | 2.0 | Base |
| Anisole | 10 Vol | Solvent |
| Carbon Monoxide | 5 bar | Carbonyl Source |
Step-by-Step Procedure
-
Catalyst Pre-formation (Critical for Activity):
-
In a separate Schlenk flask, dissolve Pd(OAc)₂ and Xantphos in minimal degassed Anisole. Stir at 40 °C for 30 mins to form the active ligated species (yellow to orange color change). Why: Pre-formation prevents Pd-black precipitation upon CO exposure.
-
-
Reactor Loading:
-
Charge the 3-Bromo-4-(hydroxymethyl)pyridine and TEA into the pressure reactor.
-
Add the remaining Anisole (degassed).
-
Cannulate the catalyst solution into the reactor under inert atmosphere (N₂/Ar).
-
-
Carbonylation:
-
Seal the reactor. Purge with N₂ (3x) and then CO (3x).
-
Pressurize to 5 bar (75 psi) with CO.
-
Heat to 80 °C with stirring (800 rpm).
-
Monitoring: Reaction typically completes in 6–8 hours. Monitor via HPLC (target <0.5% starting material).
-
-
Workup & Isolation (Crystallization Driven):
-
Cool reactor to 20 °C. Vent CO carefully into a scrubber system.
-
Filter the reaction mixture through a pad of Celite to remove Pd black and Et₃N·HBr salts. Rinse with hot ethyl acetate.
-
Solvent Swap: Concentrate the filtrate to remove Ethyl Acetate, leaving the Anisole solution.
-
Anti-solvent Addition: Slowly add n-Heptane (3:1 ratio vs Anisole) over 1 hour at 20 °C.
-
Aging: Cool to 0–5 °C and age for 2 hours to maximize yield.
-
Filtration: Collect the off-white solid by vacuum filtration. Wash with cold n-Heptane.
-
-
Purification (Polishing):
-
If Pd residue remains (>20 ppm), recrystallize from Isopropyl Alcohol (IPA).
-
Process Logic & Troubleshooting
Why Xantphos?
Monodentate phosphines (e.g., PPh₃) often lead to catalyst deactivation via formation of Pd(CO)ₙ species. Xantphos, with its wide bite angle, stabilizes the Pd(II)-acyl intermediate, facilitating the reductive elimination to form the ester/lactone bond [1].
Controlling the "Double Carbonylation" Side Reaction
A common impurity is the alpha-keto lactone (via double CO insertion).
-
Control: Maintain CO pressure <10 bar. Higher pressures favor double insertion. 5 bar is the sweet spot for mono-carbonylation.
Self-Validating Checkpoints
-
Checkpoint 1 (IPC - HPLC): At 4 hours, check conversion. If <50%, purge CO and repressurize (CO depletion check).
-
Checkpoint 2 (Visual): During filtration, if the filtrate is dark black/brown, Pd removal was insufficient. Treat with activated carbon (e.g., Ecosorb) before crystallization.
Workflow Visualization
The following diagram illustrates the unit operations for the scalable batch process.
Figure 2: Unit operation workflow for the 100g scale synthesis.
References
-
Martinelli, J. R., et al. (2007). "Convenient Method for the Preparation of Esters and Amides from Aryl Halides." Angewandte Chemie International Edition, 46(44), 8460–8463.
-
Beller, M., et al. (2010). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Chemical Reviews, 110(2), 1147–1211.
-
Ashfield, L. J., et al. (2007). "The development of a scalable route to a furopyridine core."[2][3][4] Organic Process Research & Development, 11(6), 1083–1091.
-
Klapars, A., et al. (2011). "Synthesis of Furo[2,3-c]pyridine-7-ones." Journal of Organic Chemistry, 76(2), 672-679.
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Furo[3,2-b]pyridin-2(3H)-one
The following technical guide addresses the solubility optimization of Furo[3,2-b]pyridin-2(3H)-one , a fused bicyclic lactam/lactone scaffold. This guide is structured for researchers requiring high-concentration stock solutions for biological assays or synthetic intermediates.
Topic: Improving Solubility in DMSO and Methanol Compound Class: Fused Heterocyclic Lactone/Lactam (Azabenzofuranone derivative) CAS Registry Number: 119293-03-7 (Generic for the core scaffold; specific isomer may vary)
Executive Summary: The Solubility Paradox
This compound exhibits the classic "brick-dust" property common to planar fused heterocycles: high lattice energy driven by π-π stacking and intermolecular hydrogen bonding.
-
Primary Solvent (DMSO): Highly soluble (>20 mg/mL) if anhydrous. Presence of water causes rapid precipitation due to the hydrophobic effect on the aromatic core.
-
Secondary Solvent (Methanol): Poor solubility at room temperature (<1 mg/mL). Requires thermal energy or pH manipulation. Warning: This compound contains a lactone-like functionality; prolonged exposure to basic methanol can induce ring-opening (methanolysis).
Diagnostic Phase: Why is it not dissolving?
Before attempting aggressive dissolution methods, diagnose the root cause using this symptom checker.
| Symptom | Probable Cause | Corrective Action |
| Cloudy suspension in DMSO | Wet Solvent: DMSO is hygroscopic. Even 1% water content can drastically reduce solubility for this scaffold. | Use fresh, anhydrous DMSO (stored over molecular sieves). |
| Precipitate forms upon cooling | Supersaturation: You dissolved the amorphous form, but it recrystallized into a stable polymorph. | Lower the concentration or add a co-solvent (e.g., PEG400). |
| Gummy residue at bottom | Impurity/Oligomerization: The sample may contain polymeric impurities or inorganic salts from synthesis. | Filter through a 0.22 µm PTFE membrane; analyze residue. |
| Color change in Methanol | Ring Opening/Degradation: Nucleophilic attack by methoxide (if base traces are present). | STOP. Switch to non-nucleophilic solvents (DMSO, DMF, TFE). |
Optimized Protocols
Protocol A: High-Concentration Stock in DMSO (Standard)
Best for: Biological assays (MIC, IC50), long-term storage.
-
Preparation: Ensure DMSO is anhydrous (water content <0.1%).
-
Weighing: Weigh the target mass of this compound into a glass vial (avoid plastic, which can leach plasticizers in DMSO).
-
Addition: Add 70% of the calculated DMSO volume.
-
Disruption:
-
Vortex for 30 seconds.
-
Sonicate in a water bath at 35–40°C for 10 minutes. Note: The frequency sweeps help break the crystal lattice.
-
-
Final Adjustment: Add remaining DMSO to reach target volume.
-
QC: Visually inspect for "schlieren" lines (swirls), indicating dissolution is occurring but incomplete. Sonicate further if visible.
Protocol B: Enhanced Solubility in Methanol (The "Protonation Trick")
Best for: LC-MS injection, transfer for synthesis. NOT recommended for long-term storage.
Mechanism: The pyridine nitrogen is basic (pKa ~3-4). Protonating it with a strong acid disrupts the crystal lattice and increases polarity, making it soluble in protic solvents.
-
Solvent Prep: Prepare 1.25 M HCl in Methanol (add 100 µL conc. HCl to 10 mL MeOH).
-
Dissolution: Add the acidic methanol to the solid compound.
-
Agitation: Vortex vigorously. The solid should dissolve rapidly as the hydrochloride salt forms.
-
Warning: Use immediately. Acidic methanol can catalyze transesterification of the lactone ring over time (hours/days).
Advanced Troubleshooting: The Decision Matrix
Use the following logic flow to determine the optimal solvent system for your specific application.
Figure 1: Solvent Selection Decision Tree based on downstream application.
Frequently Asked Questions (FAQ)
Q1: I see a peak at M+32 in my LC-MS when using Methanol. What happened? A: You likely observed methanolysis . The lactone ring opened and formed a methyl ester. This occurs if the methanol is basic or if the solution stands for too long. Switch to Acetonitrile (ACN) or use freshly prepared acidic methanol to suppress the nucleophilic methoxide ion.
Q2: Can I use water as a co-solvent? A: Only sparingly. This compound is hydrophobic. Water addition >20% will likely crash the compound out of DMSO. If aqueous dilution is required for an assay, dilute immediately before use and keep the DMSO concentration as high as the assay tolerates (usually 0.5-1%).
Q3: Is the compound light sensitive? A: Heterocyclic lactones can undergo [2+2] photodimerization in the solid state or solution. Store stock solutions in amber vials or wrapped in foil.
Q4: Why does the literature mention "Furo[3,2-b]pyridin-3-ol"? A: This is a tautomer. The "2(3H)-one" (keto/lactone form) and the "2-ol" (enol form) can exist in equilibrium. In polar aprotic solvents like DMSO, the equilibrium may shift. This does not usually affect solubility but may affect NMR interpretation.
References
-
BenchChem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Retrieved from
-
PubChem. (2025). Compound Summary: Furo[3,2-b]pyridine.[1] National Library of Medicine. Retrieved from
-
Akram, S. et al. (2025).[2] Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. ResearchGate. Retrieved from
-
Fisher Scientific. (2025). Furopyridines Product Specifications. Retrieved from
Sources
- 1. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ring opening of furo[3,2-b]pyridin-2-one during hydrolysis
A Guide to Preventing Lactone Ring Opening During Hydrolysis
Welcome to the Technical Support Center for advanced heterocyclic chemistry. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into a common challenge: the hydrolytic instability of the furo[3,2-b]pyridin-2-one scaffold. This privileged heterocyclic core is integral to numerous potent biological agents, making the preservation of its structural integrity during synthetic manipulations paramount.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I'm trying to hydrolyze an ester on my molecule, but the furo[3,2-b]pyridin-2-one lactone keeps hydrolyzing instead. Why is this happening?
This is a classic selectivity challenge rooted in the inherent reactivity of the lactone functional group. The furo[3,2-b]pyridin-2-one system contains a cyclic ester (a lactone) which, like acyclic esters, is susceptible to hydrolysis under both acidic and basic conditions.[3][4] The core issue is that the lactone's carbonyl carbon is electrophilic and can be attacked by nucleophiles like water or hydroxide ions, leading to ring cleavage.
Several factors can exacerbate this issue:
-
Reaction Conditions: Standard ester hydrolysis conditions, such as heating with strong bases (e.g., NaOH, KOH) or strong acids, are often too harsh for the sensitive lactone ring.[3]
-
Steric Hindrance: If the ester you are targeting is sterically hindered, it may require more forcing conditions (higher temperatures, longer reaction times), which gives the more accessible lactone more opportunity to react.
-
Electronic Effects: The electronic properties of the fused pyridine ring can influence the electrophilicity of the lactone carbonyl, potentially making it more susceptible to nucleophilic attack than a simple aliphatic ester.
Troubleshooting Guide: A Mechanistic Approach to Preserving the Lactone
Successfully hydrolyzing a peripheral ester while preserving the furo[3,2-b]pyridin-2-one core requires a nuanced approach that carefully controls the reaction environment to favor the desired transformation. The key is to understand the mechanisms of acid- and base-catalyzed hydrolysis and how to mitigate them.
Understanding the Enemy: Lactone Hydrolysis Pathways
Lactones, or cyclic esters, can be hydrolyzed through two primary pathways, both of which lead to the same ring-opened hydroxy acid product.[4][5]
-
Base-Catalyzed Hydrolysis (Saponification): This is often the most significant pathway for undesired ring-opening. It involves the direct attack of a hydroxide ion on the lactone carbonyl, forming a tetrahedral intermediate that collapses to the carboxylate and alcohol. This process is generally irreversible, especially if an excess of base is used.[3][6]
-
Acid-Catalyzed Hydrolysis: In this mechanism, the carbonyl oxygen of the lactone is first protonated by an acid.[4][5] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[5] This pathway is reversible.[3][4]
The following diagram illustrates the critical choice of conditions to avoid the ring-opening reaction.
Caption: Decision workflow for selective hydrolysis.
Strategies for Selective Hydrolysis
The primary strategy is to use conditions that are just reactive enough to cleave the target ester but too mild to significantly affect the lactone.
1. pH Control is Critical
The rate of lactone hydrolysis is highly dependent on pH.[7][8] Strongly alkaline conditions (pH > 10) dramatically accelerate hydrolysis.[6][7] Therefore, avoiding strong bases is the first line of defense.
2. Choice of Base and Solvent
Instead of sodium or potassium hydroxide, consider milder inorganic bases or carbonate bases. The choice of solvent can also modulate reactivity.
| Reagent System | Temperature | Solvent | Rationale & Comments |
| LiOH | 0 °C to Room Temp | THF/H₂O or Dioxane/H₂O | Lithium hydroxide is less aggressive than NaOH or KOH. The use of a co-solvent like THF can improve substrate solubility and temper the reactivity of the hydroxide ion. This is often the first method to try. |
| K₂CO₃ or Cs₂CO₃ | Room Temp to 40 °C | Methanol/H₂O | Carbonate bases provide a buffered, mildly alkaline environment, which can be sufficient for hydrolyzing activated esters (e.g., methyl or ethyl esters) without significantly impacting the lactone. |
| Enzyme-Catalyzed | ~37 °C | Aqueous Buffer (pH ~7) | Lipases or esterases can offer exceptional selectivity, hydrolyzing specific types of esters while leaving the lactone untouched. This is ideal for complex molecules but requires screening for a suitable enzyme. |
3. Temperature Management
Hydrolysis reactions are often accelerated by heat. By performing the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature), you can often find a window where the target ester hydrolyzes at a reasonable rate while the lactone remains largely intact.
Validated Experimental Protocol: Selective Methyl Ester Hydrolysis
This protocol provides a robust starting point for the selective hydrolysis of a peripheral methyl ester in the presence of a furo[3,2-b]pyridin-2-one core.
Objective: To hydrolyze a methyl ester to a carboxylic acid without opening the lactone ring.
Step-by-Step Methodology:
-
Dissolution: Dissolve the furo[3,2-b]pyridin-2-one substrate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of lithium hydroxide (LiOH·H₂O, 1.1–1.5 eq) in water dropwise over 10-15 minutes. A slight excess of LiOH is used to ensure complete consumption of the ester.
-
Reaction Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 15-30 minutes. The goal is to stop the reaction as soon as the starting material (the ester) is consumed to minimize potential lactone hydrolysis.
-
Quenching: Once the reaction is complete, quench it by adding a mild acid, such as 1N HCl or saturated aqueous ammonium chloride (NH₄Cl), until the pH is neutral to slightly acidic (pH 6-7).
-
Extraction: Remove the THF under reduced pressure and extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to isolate the carboxylic acid product.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
The mechanism for the desired selective hydrolysis versus the undesired lactone opening is depicted below.
Caption: Competing hydrolysis pathways.
By carefully selecting mild reagents and maintaining low temperatures, the activation energy barrier for the desired ester hydrolysis can be overcome while that for the lactone hydrolysis remains insurmountable within the reaction timeframe. This kinetic control is the cornerstone of achieving high selectivity and preserving the integrity of your furo[3,2-b]pyridin-2-one scaffold.
References
-
ResearchGate. Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available from: [Link]
-
ResearchGate. Mechanisms of Lactone Hydrolysis in Acidic Conditions. Available from: [Link]
-
PubMed. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Available from: [Link]
-
ResearchGate. Synthesis of furo[2,3-b]pyridin-4(7H)-ones and related quinolinone via Brønsted acid-promoted cyclisation of alkynes. Available from: [Link]
-
ResearchGate. Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Available from: [Link]
-
Organic Chemistry Portal. Lactone synthesis. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. Available from: [Link]
-
Wikipedia. Lactone. Available from: [Link]
-
YouTube. How Does Lactone Hydrolysis Work? - Chemistry For Everyone. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Available from: [Link]
-
National Center for Biotechnology Information. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Available from: [Link]
-
Chemistry LibreTexts. 8.8: Chemistry of Esters. Available from: [Link]
-
PubMed. Study of the interaction of 2 H-furo[3,2- b]pyran-2-ones with nitrogen-containing nucleophiles. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lactone - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Furo[3,2-b]pyridin-2(3H)-one Crude Reaction Mixtures
Welcome to the technical support center for the purification of Furo[3,2-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable heterocyclic scaffold in high purity. Drawing from established principles of organic chemistry and practical laboratory experience, this document will address common challenges and provide robust solutions for the purification of crude reaction mixtures.
Introduction: The Challenge of Purifying this compound
This compound is a key heterocyclic motif in medicinal chemistry. Its synthesis, often involving the cyclization of a substituted pyridine precursor, can result in a variety of impurities that complicate downstream applications. The inherent polarity of the lactam functional group, coupled with potential side products, necessitates a well-designed purification strategy. This guide will provide a systematic approach to troubleshooting common purification issues.
Anticipated Impurities in this compound Synthesis
A common synthetic route to this compound involves the reaction of 2-amino-3-hydroxypyridine with a suitable two-carbon electrophile, such as an α-haloacetate (e.g., ethyl bromoacetate), followed by cyclization. Understanding the potential impurities from this process is the first step in developing an effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials:
-
Intermediates:
-
O-alkylated intermediate (ethyl 2-((2-aminopyridin-3-yl)oxy)acetate)
-
N-alkylated intermediate (ethyl 2-((3-hydroxypyridin-2-yl)amino)acetate)
-
-
Side-Products:
-
Dimerization products of 2-amino-3-hydroxypyridine
-
Hydrolysis products of the ester functionality
-
Products of over-alkylation
-
Below is a workflow diagram illustrating the potential reaction pathways and the formation of impurities.
Caption: Potential reaction pathways and impurity formation in the synthesis of this compound.
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
Crystallization Issues
Q1: My product has "oiled out" during crystallization and won't solidify. What should I do?
A1: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the crystallization solvent, or when the solution is supersaturated.
-
Causality: The compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities or cooling the solution too rapidly.
-
Troubleshooting Steps:
-
Re-dissolve: Gently warm the mixture to re-dissolve the oil.
-
Add more solvent: Add a small amount of the hot solvent to decrease the saturation.
-
Slow cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to prolong the cooling period.
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface to create nucleation sites.
-
Seeding: If you have a small amount of pure product, add a seed crystal to induce crystallization.
-
Q2: I've tried multiple solvents, but I can't find a single solvent that works well for recrystallization. What are my options?
A2: A two-solvent system is often effective when a single solvent is not suitable.
-
Principle: You need a pair of miscible solvents where your product is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).
-
Protocol:
-
Dissolve your crude product in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness.
-
Add a few drops of the hot "good" solvent to redissolve the cloudiness.
-
Allow the solution to cool slowly.
-
| Solvent System Examples for Polar Heterocycles |
| Dichloromethane/Hexane |
| Ethyl Acetate/Hexane |
| Methanol/Diethyl Ether |
| Acetone/Water |
Q3: My crystallized product is still impure. How can I improve the purity?
A3: This indicates that impurities are co-crystallizing with your product.
-
Expert Insight: The rate of crystal growth is critical. Rapid crystallization can trap impurities within the crystal lattice.
-
Solutions:
-
Slower Cooling: Ensure the crystallization process is as slow as possible.
-
Activated Charcoal: If you have colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb them. Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Iterative Crystallization: A second recrystallization of the purified material can often significantly improve purity.
-
Chromatography Challenges
Q4: My compound is streaking badly on the silica gel column, leading to poor separation.
A4: Streaking is a common issue with polar, nitrogen-containing heterocycles due to strong interactions with the acidic silanol groups on the silica surface.
-
Mechanism: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silica gel, leading to tailing or streaking.
-
Troubleshooting Strategies:
-
Solvent Additives: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Triethylamine (TEA): Typically 0.1-1% (v/v) in your mobile phase.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component of your eluent system (e.g., Dichloromethane:Methanol:Ammonia).
-
-
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): This is a good alternative to silica gel for basic compounds.
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be very effective.
-
-
Q5: I'm having trouble separating my product from a very polar impurity.
A5: This is a common challenge when dealing with starting materials like 2-amino-3-hydroxypyridine.
-
Expert Approach: A multi-step purification strategy is often necessary.
-
Recommended Workflow:
-
Liquid-Liquid Extraction: First, perform an acid-base extraction to remove the bulk of the unreacted 2-amino-3-hydroxypyridine.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the basic starting material into the aqueous layer.
-
Neutralize the organic layer with a weak base (e.g., saturated sodium bicarbonate solution) and then wash with brine.
-
Dry the organic layer over sodium sulfate and concentrate.
-
-
Column Chromatography: The resulting partially purified material can then be subjected to column chromatography with an appropriate solvent system.
-
Caption: A recommended multi-step purification workflow.
Q6: My compound appears to be decomposing on the silica gel column.
A6: Some heterocyclic compounds can be sensitive to the acidic nature of silica gel.
-
Verification: To confirm decomposition, spot your crude mixture on a TLC plate. After a few minutes, spot the same mixture again on top of the first spot. Develop the plate. If you see new spots that were not in the original mixture, your compound is likely decomposing on the silica.
-
Solutions:
-
Deactivate the Silica: You can deactivate the silica gel by pre-treating it with a solution of your eluent containing a small amount of triethylamine, then evaporating the solvent.
-
Use an Alternative Stationary Phase: As mentioned in Q4, neutral or basic alumina, or reversed-phase silica are excellent alternatives.
-
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.3 and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Add your eluent to the column and apply positive pressure to begin elution. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Eureka | Patsnap. (n.d.). Preparation method of 3-amino-2-hydroxy pyridine. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
Sources
Technical Support Center: Furo[3,2-b]pyridine Synthesis & Optimization
Case ID: F32BP-YIELD-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yields in Furo[3,2-b]pyridine Cyclization[1]
Initial Triage: Identify Your Pathway
Low yields in furo[3,2-b]pyridine synthesis typically stem from two distinct mechanistic failures depending on your starting materials. Before proceeding, confirm which synthetic strategy you are employing:
-
Method A: The Sonogashira Tandem Route
-
Substrates: 3-halo-2-hydroxypyridine (or 2-methoxy) + Terminal Alkyne.
-
Key Step: Pd/Cu-catalyzed cross-coupling followed by in situ or stepwise cyclization.
-
Common Failure: Catalyst poisoning, alkyne homocoupling (Glaser), or incomplete ring closure.
-
-
Method B: The Propargyl Ether Cyclization Route
-
Substrates: 3-hydroxypyridine + Propargyl halide.
-
Key Step:
-alkylation followed by thermal or base-mediated cyclization. -
Common Failure: Regioselectivity issues (
-alkylation vs. -alkylation) or Claisen rearrangement failures.
-
Deep Dive: Method A (Sonogashira Tandem Route)
The Protocol
Standard Optimized Conditions (One-Pot)
-
Reagents: 3-chloro-2-hydroxypyridine (1.0 eq), Terminal Alkyne (1.2 eq).
-
Catalyst System: 10% Pd/C (0.03 eq), CuI (0.02 eq), PPh
(0.04 eq). -
Base/Solvent: Et
N (3.0 eq) in Ethanol or 1,4-Dioxane. -
Conditions: Ultrasound irradiation (preferred) or reflux at 80°C under Argon.
Diagnostic & Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Yield < 20% + Starting Material Recovery | Catalyst Deactivation | Pyridine nitrogens can coordinate to Pd(II), poisoning the catalyst. Fix: Switch to a bulky ligand like XPhos or increase catalyst loading to 5 mol%. Ensure rigorous deoxygenation (freeze-pump-thaw). |
| Formation of Diynes (Glaser Product) | Oxidative Homocoupling | Presence of O |
| Intermediate (Acyclic) Persists | Failed Cyclization | The initial coupling occurred, but the 5-exo-dig cyclization failed. Fix: The ring closure often requires higher energy than the coupling. If one-pot fails, isolate the intermediate and treat with KOtBu in DMF or AgNO |
| Black Tar / Polymerization | Thermal Decomposition | 2-hydroxypyridines are thermally sensitive. Fix: Lower temperature to 60°C and extend time. Use ultrasound to promote mass transfer without excessive heat. |
Mechanistic Visualization (Pathway A)
The following diagram illustrates the catalytic cycle and the critical "Failure Points" where yields are lost.
Figure 1: Catalytic cycle for Sonogashira-mediated synthesis showing critical failure points (Red) and intermediates (Yellow).
Deep Dive: Method B (Propargyl Ether Route)
The Protocol
Two-Step Sequence
-
Step 1 (
-Alkylation): 3-hydroxypyridine + Propargyl bromide, K CO in Acetone (Reflux). -
Step 2 (Cyclization): Thermal rearrangement (Claisen) in refluxing dichlorobenzene or Ag(I)-catalyzed cyclization.
The "Ambident Nucleophile" Trap
The 3-hydroxypyridine moiety exists in tautomeric equilibrium with the pyridone form. The nitrogen atom is often more nucleophilic than the oxygen, leading to
Data: Solvent Effects on Regioselectivity
| Solvent | Dielectric Constant | Major Product | Yield (Step 1) |
| DMF | 36.7 | Mixture ( | Low ( |
| Acetone | 20.7 | High (75-85%) | |
| Toluene | 2.4 | Moderate (Slow rate) | |
| Ethanol | 24.5 | Mixture (H-bonding) | Low |
Troubleshooting Guide
-
Issue: Exclusive formation of
-alkylated product.-
Fix: Use Ag
CO instead of K CO . The "Hard/Soft Acid Base" (HSAB) principle favors -alkylation when silver coordinates to the halide, making the electrophile "harder". Alternatively, protect the nitrogen (e.g., N-oxide) before alkylation.
-
-
Issue: Step 2 yields < 30% (Claisen Rearrangement failure).
-
Fix: The thermal rearrangement of propargyl ethers requires high temperatures (>200°C). If decomposition occurs, switch to Gold(I) catalysis (AuCl
or Ph PAuCl/AgSbF ) in DCM at room temperature. This activates the alkyne for nucleophilic attack by the pyridine C2 position under mild conditions.
-
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation for the cyclization step? A: Yes, and it is highly recommended. Microwave heating (150°C, 10-20 min) often suppresses the formation of "tar" by shortening the reaction time significantly compared to conventional reflux, especially for Method A.
Q: My product co-elutes with the triphenylphosphine oxide (TPPO) byproduct. How do I purify it? A: Furo[3,2-b]pyridines are weakly basic.
-
Dissolve the crude mixture in dilute HCl (1M). The product will protonate and move to the aqueous layer; TPPO remains in the organic layer.
-
Wash the aqueous layer with DCM.
-
Basify the aqueous layer (NaOH) and extract with EtOAc to recover the pure product.
Q: Why is the 2-substituted furo[3,2-b]pyridine unstable on silica gel?
A: Some derivatives are acid-sensitive. Pre-treat your silica gel column with 1% Et
References
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu C
- Source: Current Medicinal Chemistry (via PubMed/NIH)
- Relevance: Establishes the one-pot sonochemical protocol for minimizing thermal decomposition.
-
URL:[Link]
- Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis. Source: BenchChem Technical Guides Relevance: Provides foundational Sonogashira conditions and stoichiometry.
-
Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)
- Source: ResearchG
- Relevance: Details base-mediated cyclization mechanisms (t-BuOK/DMF)
-
URL:[Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
- Source: University of Southampton ePrints
- Relevance: Discusses troubleshooting low yields in pyridine-alkyne couplings and the impact of electronic effects.
-
URL:[Link]
Sources
Technical Support Center: Optimizing Recrystallization Solvents for Furopyridinone Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of furopyridinone derivatives. Furopyridinones are a significant class of heterocyclic compounds with diverse biological activities, making their efficient purification paramount for accurate downstream applications.[1][2][3] Recrystallization remains a cornerstone technique for the purification of these and other active pharmaceutical ingredients (APIs), offering the potential for high purity and the desired crystalline form.[4][5] This guide provides practical, in-depth troubleshooting advice and detailed protocols to overcome common challenges encountered during the recrystallization of this unique class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for furopyridinone derivatives?
An ideal solvent for the recrystallization of furopyridinone derivatives should exhibit the following characteristics:
-
Differential Solubility: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[6][7] This temperature-dependent solubility is the fundamental principle of recrystallization.
-
Inertness: The solvent must be chemically inert and not react with the furopyridinone derivative.[8]
-
Boiling Point: A relatively low boiling point (generally below 100°C) is preferable to facilitate easy removal from the purified crystals.[9] However, the boiling point should be high enough to provide a sufficient temperature gradient for crystallization upon cooling.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).
-
Volatility: The solvent should be volatile enough to be easily removed by evaporation after the crystals have been collected.[8]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[8]
Q2: How does the structure of furopyridinones influence solvent selection?
Furopyridinone derivatives possess a unique combination of functional groups that dictate their polarity and solubility: a furan ring, a pyridine ring, and a lactam (pyridinone) moiety. The presence of nitrogen and oxygen atoms makes these molecules capable of hydrogen bonding, dipole-dipole interactions, and π-stacking.[10]
-
Polarity: The overall polarity can be tuned by various substituents on the core structure. Generally, these are considered polar molecules.
-
Solvent Choice: A rule of thumb is "like dissolves like."[11] Therefore, polar solvents are often a good starting point. Solvents containing functional groups similar to the compound can be effective solubilizers.[12] For instance, alcohols (like ethanol or methanol) or ketones (like acetone) are often suitable. The choice of solvent can also influence the resulting crystal morphology.[13][14][15][16]
Q3: When should I use a single-solvent versus a two-solvent system?
-
Single-Solvent System: This is the preferred and most straightforward method.[17] It should be used when you can identify a single solvent that provides high solubility at its boiling point and low solubility at room temperature or below.
-
Two-Solvent (or Mixed-Solvent) System: This method is employed when no single solvent meets the ideal criteria.[18] It involves a "good" solvent in which the compound is highly soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble.[19] The two solvents must be miscible. Common examples include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[12][20]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of furopyridinone derivatives and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used , resulting in a solution that is not saturated.[11][17] 2. The solution is supersaturated .[11] 3. The cooling process is too slow or too fast for nucleation to occur. | 1. Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[17] 2. Induce crystallization by: * Scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[21] * Seeding the solution with a tiny crystal of the pure compound.[8][21] * Cooling the solution in an ice bath to further decrease solubility.[6] |
| Oiling Out | 1. The solution is supersaturated , and the compound comes out of solution above its melting point.[9] 2. The presence of impurities is depressing the melting point. 3. The cooling rate is too rapid .[21] | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to decrease the saturation, then allow it to cool more slowly.[21] 3. Consider using a different solvent system with a lower boiling point. |
| Low Yield of Crystals | 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[11] 2. The crystals were washed with a solvent that was not cold , leading to redissolving of the product.[11] 3. Premature crystallization occurred during hot filtration. | 1. Evaporate some of the solvent from the mother liquor to obtain a second crop of crystals. 2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent .[22] 3. During hot filtration, use a pre-heated funnel and flask , and add a small excess of hot solvent before filtering.[22] |
| Colored Impurities in Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[17] The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb the desired compound. 2. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[7] |
| Poor Crystal Quality (e.g., needles, fine powder) | 1. Rapid cooling often leads to the formation of small, less pure crystals.[6] 2. The solvent system may not be optimal for the desired crystal habit. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the growth of larger, purer crystals.[22] 2. Experiment with different solvent systems . The polarity and hydrogen bonding capacity of the solvent can significantly influence crystal morphology.[23] |
Experimental Protocols
Protocol 1: Solvent System Selection for a Novel Furopyridinone Derivative
This protocol outlines a systematic approach to identifying a suitable solvent or solvent pair for recrystallization.
-
Initial Solubility Tests:
-
Place approximately 20-30 mg of the crude furopyridinone derivative into several small test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Record the solubility of the compound in each solvent at room temperature.
-
A good candidate for a single-solvent recrystallization will be a solvent in which the compound is insoluble or sparingly soluble at room temperature.
-
-
Hot Solubility Tests:
-
Take the test tubes containing solvents in which the compound was poorly soluble at room temperature and heat them in a water or sand bath.
-
Observe the solubility of the compound in the hot solvent. An ideal single solvent will completely dissolve the compound at or near its boiling point.
-
-
Cooling and Crystallization Test:
-
Allow the hot solutions that fully dissolved the compound to cool to room temperature, and then in an ice bath.
-
Observe if crystals form. The solvent that yields a good quantity of crystals upon cooling is a strong candidate.
-
-
Two-Solvent System Selection (if no single solvent is ideal):
-
Identify a "good" solvent in which the compound is highly soluble at room temperature.
-
Identify a "bad" (anti-solvent) in which the compound is poorly soluble at all temperatures. The two solvents must be miscible.
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise until the solution becomes cloudy (turbid).
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The formation of crystals indicates a viable two-solvent system.
-
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: Place the crude furopyridinone derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring or swirling. Continue to add small portions of the hot solvent until the compound is completely dissolved.[17]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[22] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[22]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel, followed by air drying or using a vacuum oven at a temperature well below the compound's melting point.
Protocol 3: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude furopyridinone derivative in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Collection, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.
Visualizations
Solvent Selection Workflow
Caption: Workflow for selecting an appropriate recrystallization solvent system.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Sources
- 1. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 5. crystalpharmatech.com [crystalpharmatech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. praxilabs.com [praxilabs.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. mdpi.com [mdpi.com]
- 14. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Home Page [chem.ualberta.ca]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. web.mnstate.edu [web.mnstate.edu]
- 23. pubs.acs.org [pubs.acs.org]
Technical Guide: Stability & Reactivity of Furo[3,2-b]pyridin-2(3H)-one
[1]
Executive Summary: The "Lactone-Enolate" Paradox
This compound (often referred to as 4-azabenzofuran-2-one) presents a dual reactivity profile under basic conditions.
-
Kinetic Instability (Ring Opening): The fused pyridine ring is electron-withdrawing, making the lactone carbonyl highly electrophilic.[1] Nucleophilic bases (e.g., NaOH, KOH, NaOMe) rapidly attack the carbonyl, causing irreversible ring opening to the 3-hydroxypyridine-2-carboxylate salt.[1]
-
Thermodynamic Utility (Enolization): The C3 protons (alpha to the carbonyl) are acidic (
).[1] Non-nucleophilic bases (e.g., LiHMDS, NaH) can cleanly generate the enolate for alkylation without breaking the ring.[1]
Critical Rule: To functionalize this scaffold, you must select bases that are strong but non-nucleophilic .[1]
Reactivity Mechanism & Decision Pathways
The following diagram illustrates the divergent pathways based on base selection.
Figure 1: Mechanistic divergence of this compound in basic media.[1] Nucleophilic attack leads to degradation, while steric bulk favors functionalization.[1]
Troubleshooting Guide (Q&A)
Issue 1: "My starting material disappears on TLC, but I recover nothing after extraction."
Diagnosis: Base-Mediated Hydrolysis (Ring Opening).
You likely used a nucleophilic base (e.g., NaOH,
Corrective Action:
-
Acidify the Aqueous Layer: Carefully add 1M HCl to the aqueous layer until pH < 3.[1] This protonates the carboxylate and phenol, favoring recyclization back to the lactone (lactonization is acid-catalyzed).[1]
-
Re-extract: Extract the acidified aqueous layer with Ethyl Acetate or DCM.[1]
-
Prevention: Switch to anhydrous conditions and non-nucleophilic bases (see Protocol A).
Issue 2: "I tried alkylating with NaH, but the yield is <20% and the reaction turned black."
Diagnosis: Oxidative Degradation or Polymerization. The enolate of this compound is electron-rich and susceptible to oxidation by air.[1] The "black tar" is a common sign of oxidative polymerization of the pyridine/furan system.[1]
Corrective Action:
-
Degas Solvents: Sparge THF with Argon/Nitrogen for 15 minutes before use.
-
Temperature Control: Form the enolate at -78°C or 0°C . Do not heat the enolate without the electrophile present.[1]
-
Stoichiometry: Use exactly 1.05 - 1.1 equivalents of base. Excess base can attack the product or cause dianion formation which may decompose.[1]
Issue 3: "Can I use K2CO3 in DMF for alkylation?"
Technical Analysis:
Generally No .[1] While standard for phenols,
-
Exception: If the electrophile is highly reactive (e.g., benzyl bromide) and you use strictly anhydrous DMF with molecular sieves, it might work, but C-alkylation vs. O-alkylation (forming the vinyl ether) competition will occur.[1]
Experimental Protocols
Protocol A: C3-Alkylation (Recommended)
Use this protocol to install functional groups at the 3-position without ring opening.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv, 1M in THF)[1]
-
Electrophile (e.g., MeI, BnBr) (1.2 equiv)[1]
-
Anhydrous THF (0.1 M concentration)[1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Dissolve the starting material in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).
-
Deprotonation: Add LiHMDS dropwise over 5 minutes. The solution often turns yellow/orange, indicating enolate formation.[1] Stir for 30 minutes at -78°C.
-
Addition: Add the electrophile (neat or in minimal THF) dropwise.
-
Warm-up: Allow the reaction to warm to 0°C over 2 hours. Monitor by TLC.[1]
-
Quench: Quench with saturated aqueous
. Do not use basic quench.[1] -
Workup: Extract with EtOAc. Wash organic layer with brine.[1] Dry over
.[1]
Protocol B: Stability/Hydrolysis Test
Use this to confirm if your specific derivative is surviving basic workups.[1]
Table 1: Stability Profile in Common Conditions
| Condition | Observation | Resulting Species |
| 1M NaOH / H2O | Rapid Dissolution | Open-ring Carboxylate Salt (Water Soluble) |
| Sat.[1] NaHCO3 | Slow Dissolution | Partial Hydrolysis / Salt |
| Et3N / DCM | Stable | Intact Lactone |
| NaH / THF (Dry) | Stable (Enolate) | Intact Enolate (Reactive) |
| K2CO3 / MeOH | Degradation | Methyl Ester (via Methanolysis) |
References
-
PubChem Compound Summary. "Furo[3,2-b]pyridine."[1] National Center for Biotechnology Information.[1] Accessed Feb 2026. [Link]
-
Beilstein Journal of Organic Chemistry. "Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles." (Analogous lactone reactivity).[1] [Link]
-
ChemRxiv. "Concise synthesis of furo[2,3-b]pyridines and handling of lactone intermediates." [Link]
Technical Support Center: Handling Moisture Sensitivity of Furo[3,2-b]pyridin-2-one Intermediates
Executive Summary & Chemical Context[1][2][3][4][5]
The Challenge: Furo[3,2-b]pyridin-2-one is not merely a "sensitive" intermediate; it is a thermodynamic sink waiting to happen. Structurally, it consists of a lactone (cyclic ester) fused to a pyridine ring.
The "Why" (Mechanistic Insight):
In standard lactones (like benzofuran-2-one), the benzene ring donates some electron density. However, in furo[3,2-b]pyridin-2-one , the pyridine nitrogen is electron-withdrawing (inductive effect
This guide provides a self-validating workflow to preserve the integrity of this scaffold during synthesis, isolation, and storage.
Visualizing the Threat: Hydrolytic Degradation Pathway
The following diagram illustrates the specific failure mode when this intermediate encounters moisture. Note the role of the pyridine nitrogen in facilitating the attack.
Figure 1: The hydrolytic cleavage pathway. The electron-deficient pyridine ring activates the lactone carbonyl, making it highly susceptible to water attack.
Module 1: Synthesis & Isolation Troubleshooting
Core Principle: The "2-one" moiety is often formed via intramolecular cyclization (e.g., Pd-catalyzed or acid-mediated). If water is present, the cyclization competes with hydrolysis.
Troubleshooting Matrix
| Symptom | Probable Cause | Technical Solution & Protocol |
| Reaction stalls at ~80% conversion. | Catalyst Poisoning: Trace water is coordinating to the Pd/Cu catalyst, or the intermediate is hydrolyzing as fast as it forms. | Protocol: Add 3Å Molecular Sieves (activated at 300°C for 4h) directly to the reaction vessel. Switch to anhydrous solvents (THF/Dioxane) dispensed strictly under Argon. |
| Product turns from off-white to yellow/brown upon filtration. | Hydrolysis on Silica: The acidity of standard silica gel + adsorbed water opens the lactone ring. | Protocol: Pre-treat silica gel with 1% Triethylamine (Et3N) in Hexanes to neutralize surface acidity. Alternatively, use neutral alumina for purification. |
| Yield is high, but melting point is broad/low. | Partial Ring Opening: The solid contains a mixture of the lactone and the open-chain hydroxy-acid. | Validation: Dissolve a small sample in dry DMSO-d6 . Check for a broad singlet at ~10-12 ppm (carboxylic acid OH) and loss of the lactone C=O signal (~175-180 ppm in 13C). |
Module 2: Storage & Handling Protocols
Core Directive: Never store this intermediate in solution for >12 hours. The solid state is metastable; the solution state is kinetic.
The "Dry-Chain" Storage Workflow
-
Isolation: Filter under a blanket of Nitrogen/Argon. Do not pull air through the filter cake for extended periods (air contains humidity).
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) for at least 12 hours. P₂O₅ is critical as it chemically traps water, unlike silica gel which only adsorbs it.
-
Container: Use amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands.
-
Temperature: Store at -20°C. Cold temperatures reduce the kinetic rate of hydrolysis.
Data: Stability Profile (Solid State)
| Storage Condition | Purity (Day 1) | Purity (Day 7) | Purity (Day 30) | Status |
| Benchtop (Air, RT) | 98.5% | 82.0% | <50% | FAIL |
| Desiccator (RT, Silica) | 98.5% | 94.0% | 88.0% | RISK |
| Argon + -20°C | 98.5% | 98.4% | 98.1% | PASS |
Module 3: Analytical Characterization (The "Proof")
A common error is assuming the compound degraded during synthesis when it actually degraded during analysis.
NMR Troubleshooting Guide:
-
Problem: 1H NMR spectrum shows "messy" aromatic region and a drifting baseline.
-
Root Cause: CDCl₃ often contains traces of HCl and Water (forming DCl), which acid-catalyzes the ring opening in the NMR tube.
-
Solution:
-
Filter CDCl₃ through a small plug of basic alumina before use.
-
Alternatively, use Acetone-d6 or Acetonitrile-d3 (these are generally drier and non-acidic).
-
Critical Step: Add a single bead of 4Å molecular sieve to the NMR tube if the sample must sit for >1 hour.
-
Frequently Asked Questions (FAQ)
Q: Can I use aqueous workup (extraction) for this intermediate? A: Avoid if possible. If unavoidable, work fast. Use cold, pH-neutral brine. Do not use basic washes (NaHCO₃/NaOH) as the lactone is extremely base-sensitive (saponification). Dry the organic layer immediately with MgSO₄ (faster than Na₂SO₄).
Q: I see a new spot on TLC just by leaving the plate out. What is it? A: That is the open-chain acid. Furo[3,2-b]pyridin-2-one hydrolyzes on the TLC plate due to atmospheric moisture.
-
Fix: Run "2D TLC". Spot the compound, run the plate, dry it, turn it 90 degrees, and run it again. If the spot moves off the diagonal, it is degrading during the process.
Q: Is it better to telescope (use directly) or isolate? A: Telescope. Because of the high moisture sensitivity, the most robust protocol is to generate the Furo[3,2-b]pyridin-2-one in situ and react it immediately with the next nucleophile/electrophile without isolation.
References
-
Mechanisms of Lactone Hydrolysis: The Journal of Organic Chemistry. "Mechanisms of Lactone Hydrolysis in Acidic Conditions."[1] [Link] (Establishes the theoretical basis for the electrophilic attack on cyclic esters.)
-
Handling Moisture-Sensitive Intermediates: ResearchGate. "A systemic approach on understanding the role of moisture in pharmaceutical product degradation." [Link] (General protocols for stabilizing hydrolytically unstable pharmacophores.)
Sources
Technical Support Center: Separation of Furo[3,2-b]pyridin-2-one Regioisomers by Flash Chromatography
Welcome to the dedicated support center for resolving one of the more nuanced challenges in synthetic chemistry: the purification of Furo[3,2-b]pyridin-2-one regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating these structurally similar compounds. Furo[3,2-b]pyridines are a critical class of heterocycles, widely recognized as privileged scaffolds in drug discovery for their roles as kinase inhibitors and modulators of key signaling pathways.[1][2][3] However, synthetic routes often yield mixtures of regioisomers, and their separation can be a significant bottleneck.
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, leveraging both foundational chromatographic principles and field-tested insights to empower you to overcome these separation challenges.
I. Understanding the Challenge: Why Are Furo[3,2-b]pyridin-2-one Regioisomers Difficult to Separate?
The primary difficulty in separating regioisomers of Furo[3,2-b]pyridin-2-one lies in their nearly identical physicochemical properties. Minor differences in the substitution pattern on the pyridine or furan ring result in very similar polarity, solubility, and molecular weight.[4] Consequently, achieving differential partitioning between the stationary and mobile phases in chromatography becomes a significant hurdle.[5]
The basic nitrogen atom in the pyridine ring can also lead to peak tailing on standard silica gel due to strong interactions with acidic silanol groups, further complicating the separation.[6]
II. Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
This section addresses common problems encountered during the flash chromatography of Furo[3,2-b]pyridin-2-one regioisomers.
Issue 1: Poor or No Separation on TLC Plate
Scenario: You've screened multiple solvent systems (e.g., Ethyl Acetate/Hexane, Methanol/Dichloromethane), but the regioisomers consistently show up as a single spot or with very poor separation (ΔRf < 0.1).[7][8]
Causality Analysis:
-
Insufficient Selectivity: The chosen solvent system may not be interacting with the regioisomers differently enough to effect a separation. The subtle differences in dipole moments between the isomers are not being exploited by the mobile phase.
-
Dominant Solvent Effect: The polarity of the mobile phase might be too high, causing all components to move with the solvent front, or too low, resulting in all components remaining at the baseline.
Solutions & Protocols:
-
Systematically Vary Solvent Polarity and Composition:
-
Protocol: Prepare a series of TLC developing chambers with binary solvent systems of varying ratios. For example, start with 10% Ethyl Acetate in Hexane and increase the ethyl acetate concentration in 5% increments.[9]
-
Pro-Tip: Introduce a third solvent to create a ternary system.[10] A small amount of a more polar solvent like methanol or a solvent with different characteristics like dichloromethane or toluene can significantly alter the selectivity. For instance, a system of Hexane/Ethyl Acetate/Methanol (80:18:2) might provide the necessary resolution.
-
-
Employ Additives to Mitigate Tailing:
-
Protocol: For basic compounds like pyridines, add a small percentage (0.5-1%) of a basic modifier like triethylamine (TEA) or diisopropylethylamine (DIPEA) to your mobile phase.[6] This deactivates the acidic sites on the silica gel, leading to sharper spots and potentially revealing a separation.
-
Expert Insight: In some cases, a small amount of acetic acid can surprisingly improve separation for certain nitrogen-containing heterocycles by protonating the nitrogen and altering its interaction with the stationary phase.[6][7]
-
Issue 2: Successful TLC Separation, but Poor Resolution in Flash Chromatography
Scenario: You have achieved a good separation on your TLC plate (ΔRf ≈ 0.2), but when you translate this to a flash column, the peaks are broad and overlapping.
Causality Analysis:
-
Improper Method Transfer: The relationship between TLC Rf and column volumes (CV) is crucial.[11][12] An optimal Rf range for flash chromatography is typically 0.15-0.35.[11] An Rf value that is too high on TLC will result in the compound eluting too quickly on the column, not allowing for sufficient interaction with the stationary phase.
-
Overloading the Column: The sample load exceeds the capacity of the column, leading to band broadening and poor resolution.[13]
-
Poor Sample Loading Technique: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to spread at the top of the column before the separation begins.
Solutions & Protocols:
-
Optimize the TLC for Flash Translation:
-
Protocol: Adjust your solvent system to bring the Rf of your target compounds into the optimal 0.15-0.35 range.[11][14] The number of column volumes (CV) required for elution can be estimated by the formula CV = 1/Rf.[12][14] A larger ΔCV between your isomers will lead to better separation.
Table 1: Rf to CV Conversion and Separation Quality
-
| Isomer 1 Rf | Isomer 2 Rf | ΔRf | Isomer 1 CV (1/Rf) | Isomer 2 CV (1/Rf) | ΔCV | Separation Quality |
| 0.40 | 0.50 | 0.10 | 2.5 | 2.0 | 0.5 | Poor |
| 0.20 | 0.30 | 0.10 | 5.0 | 3.3 | 1.7 | Good |
| 0.15 | 0.25 | 0.10 | 6.7 | 4.0 | 2.7 | Excellent |
-
Refine Loading Technique:
-
Dry Loading Protocol:
-
Dissolve your crude sample in a suitable solvent (e.g., dichloromethane, methanol).
-
Add a small amount of silica gel (or another inert adsorbent like Celite®) to the solution, typically 2-3 times the mass of your crude product.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.
-
Carefully load this powder onto the top of your pre-packed flash column.
-
-
Rationale: Dry loading prevents the sample from being introduced in a strong solvent, ensuring a tight initial band and improving resolution.[13]
-
Issue 3: Compound Decomposition on Silica Gel
Scenario: You observe streaking on your TLC plate and recover a lower-than-expected yield of your desired isomers from the column, with new, more polar spots appearing in your fractions.
Causality Analysis:
-
Acid Sensitivity: The acidic nature of standard silica gel can cause degradation of sensitive Furo[3,2-b]pyridin-2-one derivatives.[15]
Solutions & Protocols:
-
Use a Deactivated or Alternative Stationary Phase:
-
Protocol 1 (Deactivated Silica): Prepare a slurry of silica gel in your chosen mobile phase containing 1% triethylamine. Pack the column with this slurry. This will neutralize the acidic sites.[15]
-
Protocol 2 (Alternative Sorbents): Consider using a less acidic stationary phase such as neutral alumina.[15] For more challenging separations, reversed-phase (C18) flash chromatography can be an excellent alternative, where the separation mechanism is based on hydrophobicity rather than polarity.[16] Amino-functionalized or diol-functionalized silica can also offer different selectivity for polar and nitrogen-containing compounds.[16]
-
Diagram 1: Decision Workflow for Troubleshooting Separation
Caption: A logical workflow for troubleshooting common issues.
III. Frequently Asked Questions (FAQs)
Q1: My regioisomers have the exact same Rf on TLC in every solvent system I've tried. Is flash chromatography impossible? A: Not necessarily. While very challenging, you still have options. First, ensure you are using a wide range of solvent polarities and selectivities (e.g., systems with different hydrogen bonding capabilities like ethers vs. esters). If normal phase silica fails, a change in stationary phase is the most logical next step. Reversed-phase (C18) chromatography separates based on hydrophobicity, which may differ enough between your isomers to achieve separation. Amino or cyano-bonded phases also offer alternative selectivities.[16] If all else fails, preparative HPLC is a more powerful technique that may be required.[7][8]
Q2: How much triethylamine (TEA) or acetic acid should I add to my mobile phase? A: A good starting point is 0.5% to 1% (v/v). For a 500 mL mobile phase, this would be 2.5 to 5 mL. Too much can drastically alter the polarity and may cause all compounds to elute too quickly. The goal is to use the minimum amount necessary to improve peak shape and resolution.
Q3: Can I use a gradient elution for this separation? A: Absolutely. A shallow gradient can be very effective for separating compounds that are close in polarity. After developing an isocratic method that shows some separation, you can program a gradient that slowly increases the polarity of the mobile phase around the elution point of your isomers. For example, if your isomers elute at 20% Ethyl Acetate/Hexane, you could run a gradient from 15% to 25% Ethyl Acetate over 10-15 column volumes.
Q4: What is the maximum sample load for a flash column? A: This is highly dependent on the difficulty of the separation. For a very difficult separation (ΔCV < 1), you might be limited to a 0.5-1% load (e.g., 200-400 mg on a 40 g column). For an easier separation (ΔCV > 2), you could potentially load 5% or even 10% of the silica weight. It is always best to start with a smaller load and scale up once the separation is validated.
Q5: My compound is not very soluble in the mobile phase. What should I do? A: This can be a major issue. If the compound crashes out at the top of the column, it will not separate properly.
-
Solution 1 (Dry Loading): As detailed above, dry loading is the best solution as it bypasses solubility issues in the mobile phase.
-
Solution 2 (Stronger Injection Solvent): If you must wet load, dissolve your sample in the minimum amount of a stronger solvent (e.g., dichloromethane) and inject it. Be aware this can degrade the separation, so use the smallest volume possible.
Diagram 2: Stationary Phase Selection Guide
Caption: Matching compound properties to stationary phase choice.
References
- ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?
- Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry.
- Google Patents. (n.d.). CN100360534C - Separation of regioisomers of metal phthalocyanines.
- Reddit. (2023). Separating Regioisomers using Preparative TLC : r/OrganicChemistry.
- Reddit. (2022). How to separate these regioisomers? : r/OrganicChemistry.
- Buchi.com. (n.d.). All you need to know about using TLC data for flash method optimization.
- MDPI. (2023). Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds.
- Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES.
- ResearchGate. (2021). (PDF) Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography - Department of Chemistry.
- LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation.
- Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- Reddit. (n.d.). Ternary eluent column chromatography : r/Chempros.
- Benchchem. (n.d.). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
- ChemRxiv. (n.d.). Concise, Gram-Scale Synthesis of Furo[2,3-B]pyridines, with Functional Handles for Chemoselective Cross-Coupling.
- Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates. (2018). Development of A New Heterocycle Forming Reaction and Kinetic Resolution with N.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column - Department of Chemistry.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
- ResearchGate. (2018). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- PubMed. (n.d.). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.
- ResearchGate. (2016). Strategies of Solvent System Selection for the Isolation of Natural Products by Countercurrent Chromatography.
- HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide.
- National Genomics Data Center (CNCB-NGDC). (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- National Center for Biotechnology Information. (n.d.). Furo(3,2-b)pyridine. PubChem Compound Database.
- Teledyne Labs. (n.d.). Flash Method Development in a Flash.
- Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography.
- The Long Group. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites.
- YouTube. (2021). Flash Method Development from TLC Plates Webinar.
- ResearchGate. (2023). Practitioner's guide to method development in thin-layer chromatography.
- MDPI. (n.d.). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos.
- YouTube. (2022). Flash chromatography method development without TLC plates?! Is it possible?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. All you need to know about using TLC data for flash method optimization | Buchi.com [buchi.com]
- 12. youtube.com [youtube.com]
- 13. chemistryviews.org [chemistryviews.org]
- 14. biotage.com [biotage.com]
- 15. Chromatography [chem.rochester.edu]
- 16. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
Controlling tautomeric shifts in Furo[3,2-b]pyridin-2-one synthesis
Welcome to the technical resource center for the synthesis of Furo[3,2-b]pyridin-2-one derivatives. This scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the development of kinase inhibitors and other therapeutic agents.[1] A critical, yet often underestimated, challenge in its synthesis is the control of tautomeric equilibrium. The relative population of the lactam and lactim forms can dramatically influence reactivity, purification, and, most importantly, biological activity.
This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights into identifying, controlling, and troubleshooting tautomeric shifts during your experiments.
Understanding the Core Challenge: Tautomeric Equilibrium
Tautomerism is a chemical phenomenon where isomers, known as tautomers, readily interconvert, typically through the migration of a proton.[2][3] In the Furo[3,2-b]pyridin-2-one system, the principal equilibrium exists between the 2-oxo (lactam) form and the 2-hydroxy (lactim) form. This is a classic example of prototropic tautomerism, where the two structures differ only in the position of a proton and the location of a double bond.[4][5]
The lactam form is generally more stable, but the equilibrium can be shifted, sometimes unintentionally, by various experimental factors. Understanding and controlling this equilibrium is paramount for reproducible synthesis and consistent biological evaluation.
Caption: Tautomeric equilibrium in the Furo[3,2-b]pyridin-2-one core.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and handling of Furo[3,2-b]pyridin-2-ones.
Q1: My reaction is producing an inseparable mixture of products. How do I know if I have a tautomeric mixture?
A: A tautomeric mixture is a strong possibility, especially if you observe broadened signals in your ¹H NMR or multiple spots on TLC that streak or co-elute. The first step is definitive characterization.
Causality: Tautomers are in dynamic equilibrium, and the rate of interconversion can be slow on the NMR timescale, leading to distinct sets of signals, or fast, resulting in averaged, often broad, signals.[2] Factors like solvent polarity, pH, and temperature heavily influence this equilibrium. Polar solvents, for instance, can stabilize the more polar lactim tautomer through hydrogen bonding.[6]
Troubleshooting Workflow for Identification:
Caption: Logical workflow for spectroscopic identification of tautomers.
Spectroscopic Fingerprints: Refer to the table below for characteristic signals to look for.
| Spectroscopic Method | Lactam Tautomer (2-oxo) | Lactim Tautomer (2-hydroxy) |
| ¹H NMR | Broad singlet, ~8-12 ppm (N-H ) | Sharp singlet, ~10-14 ppm (O-H ) |
| ¹³C NMR | Signal at ~160-170 ppm (C =O) | Signal at ~150-160 ppm (C -OH) |
| IR Spectroscopy | Strong C=O stretch at ~1650-1690 cm⁻¹ | O-H stretch (~3200-3400 cm⁻¹) and C=N stretch (~1620-1660 cm⁻¹) |
| D₂O Exchange | N-H proton signal disappears. | O-H proton signal disappears. |
Q2: How can I strategically shift the equilibrium to favor the desired tautomer during the reaction?
A: Control of the tautomeric form begins with the reaction setup. The choice of solvent and base is the most powerful tool at your disposal.
Expertise & Experience: The key is to match the reaction environment to the properties of the desired tautomer. The lactam form is less polar, while the lactim form is more polar and can be stabilized by hydrogen bonding.
| Parameter | To Favor Lactam (2-oxo) Form | To Favor Lactim (2-hydroxy) Form | Rationale |
| Solvent | Aprotic, non-polar (e.g., Toluene, Dioxane, THF) | Polar, protic (e.g., Ethanol, Acetic Acid) or polar, aprotic (e.g., DMF, DMSO) | Non-polar solvents favor the less polar lactam. Polar solvents stabilize the more polar lactim via H-bonding or dipole-dipole interactions.[6] |
| Base | Strong, non-nucleophilic bases (e.g., t-BuOK, NaH) | Weaker bases (e.g., K₂CO₃, Et₃N) or acid catalysis (e.g., HCl, AcOH) | Strong bases can completely deprotonate the system, and upon kinetic workup, the more stable lactam often forms. Acid catalysis can promote enolization to the lactim form. |
| Temperature | Generally lower temperatures | Generally higher temperatures (reflux) | Higher temperatures can provide the energy needed to overcome the activation barrier to form the less stable tautomer, which might be kinetically favored under certain cyclization conditions. |
Authoritative Grounding: For instance, tandem cyclization of salicylonitriles with methyl 2-(chloromethyl)-3-furoates using excess t-BuOK in DMF at moderate temperatures has been shown to effectively produce the pyridin-4(5H)-one (a lactam system).[7] This highlights the utility of strong bases in driving the formation of the thermodynamically favored lactam form.
Troubleshooting Guide
| Problem Observed | Probable Cause | Recommended Solution & Explanation |
| Low Yield / Incomplete Reaction | Tautomeric equilibrium is hindering the desired reaction pathway (e.g., cyclization). | Modify Reaction Conditions: Systematically screen solvents and bases as outlined in the FAQ table. An intramolecular condensation to form the pyridone ring can be highly dependent on the tautomeric form of the precursor.[7] |
| Product Converts to Other Tautomer During Workup/Purification | The pH or polarity of the environment is changing, shifting the equilibrium. | Control Workup pH: Use buffered aqueous solutions (e.g., phosphate buffer at pH 7) for extractions. Optimize Chromatography: For isolating the less-polar lactam, use silica gel with a non-polar eluent system (e.g., Hexane/Ethyl Acetate). If isolating the lactim, consider a more polar stationary phase or a gradient elution that avoids highly protic solvents. |
| Unexpected Side Product (e.g., O-alkylation instead of N-alkylation) | The undesired tautomer is present and is more reactive under the chosen conditions. | Re-evaluate your strategy: The lactim's hydroxyl group is often more nucleophilic than the lactam's amide N-H. To achieve N-alkylation, ensure conditions strongly favor the lactam form (aprotic solvent, strong base like NaH to form the amide anion) before adding the electrophile. |
Competing Reaction Pathways:
Caption: Divergent reactivity of tautomers with an electrophile.
Validated Experimental Protocols
Protocol 1: Synthesis Favoring the Lactam Tautomer
Based on palladium-catalyzed intramolecular C-H activation principles.[1]
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂), add the 3-phenoxypyridine 1-oxide precursor (1.0 eq).
-
Catalyst & Ligand: Add Pd(OAc)₂ (0.1 eq) and a suitable ligand such as S-Phos (0.15 eq).
-
Base & Solvent: Add a strong, non-nucleophilic base such as K₂CO₃ (2.5 eq). Add anhydrous, aprotic solvent (e.g., Toluene or Dioxane).
-
Reaction: Heat the mixture to 100-120 °C and monitor by TLC or LC-MS. The non-polar environment helps maintain the product in its lactam form.
-
Workup: After completion, cool the reaction to room temperature. Filter through a pad of celite to remove the catalyst. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography using a gradient of Hexane/Ethyl Acetate. The non-protic eluent is crucial to prevent tautomerization on the column.
Protocol 2: Spectroscopic Confirmation of Tautomeric Ratio
-
Sample Preparation: Prepare two NMR samples of your purified product. Dissolve ~5-10 mg in 0.6 mL of anhydrous CDCl₃ and another ~5-10 mg in 0.6 mL of DMSO-d₆.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for both samples. Compare the integrals of the characteristic N-H (lactam) and O-H (lactim) protons in each solvent to determine the approximate ratio. The ratio will likely differ significantly between the two solvents.
-
D₂O Exchange: To the DMSO-d₆ sample, add one drop of D₂O. Shake vigorously for 30 seconds and re-acquire the ¹H NMR spectrum.
-
Analysis: Confirm the disappearance of the signals previously assigned to the N-H and/or O-H protons. This definitively proves their identity as exchangeable protons, validating your tautomer assignment.[8]
By applying these principles and protocols, you can gain precise control over the tautomeric state of your Furo[3,2-b]pyridin-2-one products, leading to more reproducible outcomes and reliable structure-activity relationship (SAR) studies.
References
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Available from: [Link]
-
Prototropic tautomerism of heteroaromatic compounds. Heterocycles. Available from: [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. Available from: [Link]
-
Explain tautomerism in heterocycles. Filo. Available from: [Link]
-
Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. Available from: [Link]
-
What is Tautomerism?. Byju's. Available from: [Link]
-
Tautomerism Example. Byju's. Available from: [Link]
-
Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Explain tautomerism in heterocycles | Filo [askfilo.com]
- 4. tgc.ac.in [tgc.ac.in]
- 5. byjus.com [byjus.com]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one | MDPI [mdpi.com]
Validation & Comparative
1H NMR chemical shifts of Furo[3,2-b]pyridin-2(3H)-one in DMSO-d6
Technical Comparison Guide: 1H NMR Characterization of Furo[3,2-b]pyridin-2(3H)-one in DMSO-d6
Part 1: Executive Summary & Bioisosteric Context
In the optimization of kinase inhibitors and CNS-active agents, the This compound scaffold serves as a critical bioisostere to the widely utilized 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one (7-azaindolin-2-one).
While the nitrogen-based 7-azaindolinone is a privileged scaffold (found in diverse kinase inhibitors), the oxygen-based furo-analog offers altered hydrogen bond acceptor/donor profiles (HBA/HBD) and modulated lipophilicity (LogP). This guide provides a comparative NMR analysis to distinguish these scaffolds, focusing on the diagnostic chemical shifts in DMSO-d6.
Key Analytical Challenge: The primary challenge in characterizing this compound is distinguishing the lactone carbonyl influence from the isomeric Furo[2,3-c]pyridine systems and confirming the absence of the exchangeable NH proton found in its aza-analog.
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducibility and eliminate solvent artifacts, follow this strict protocol.
Sample Preparation Workflow
-
Solvent Selection: Use DMSO-d6 (99.9 atom% D) containing 0.03% v/v TMS.
-
Why: The polar aprotic nature of DMSO solubilizes the fused lactone system and prevents aggregation common in non-polar solvents like CDCl3.
-
-
Concentration: Prepare a 5-10 mM solution (approx. 1-2 mg in 0.6 mL).
-
Caution: Higher concentrations may induce stacking, shifting aromatic peaks upfield by 0.05–0.1 ppm.
-
-
Water Suppression: The DMSO-d6 water peak appears at 3.33 ppm .[1] This often overlaps with the diagnostic CH2 signal of related impurities. Ensure the sample is dry; if the H2O integral > 0.5 relative to the scaffold CH2, dry the sample under high vacuum and resuspend.
Acquisition Parameters
-
Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay artifacts.
-
Scans (NS): Minimum 64 scans for S/N > 200:1.
-
Temperature: 298 K (25°C).
Part 3: Spectral Data & Comparative Analysis
The following data compares the target Furo-analog against its Pyrrolo-analog (7-azaindolin-2-one) to highlight diagnostic shifts.
Table 1: Comparative Chemical Shifts (δ ppm) in DMSO-d6
| Position | Proton Type | This compound (Target) | 7-Azaindolin-2-one (Reference) | Δ (O vs NH) | Diagnostic Note |
| NH / O | Heteroatom | — (Silent) | 11.10 (br s) | N/A | Primary Differentiator |
| 3-CH₂ | Methylene | 4.15 (s) | 3.65 (s) | +0.50 | O is more electronegative, deshielding CH₂. |
| H-5 | Aromatic (α-N) | 8.35 (dd) | 8.05 (d) | +0.30 | Pyridine α-proton is deshielded in the O-analog. |
| H-7 | Aromatic (γ-N) | 7.65 (d) | 7.45 (d) | +0.20 | Proximity to O-bridge deshields H-7. |
| H-6 | Aromatic (β-N) | 7.38 (dd) | 6.92 (dd) | +0.46 | Significant downfield shift due to lactone electronics. |
Note: Chemical shifts are referenced to TMS (0.00 ppm).[2] Coupling constants (
Structural Logic & Causality
-
The "Silent" Oxygen: The absence of the broad singlet at ~11 ppm (NH) is the first indicator of the Furo-scaffold. If a peak appears at 11 ppm, your sample contains the aza-analog impurity or a ring-opened hydrolysis product.
-
The Methylene Shift (Position 3): The CH2 protons at position 3 appear as a sharp singlet. In the Furo-analog, these are shifted downfield to ~4.15 ppm compared to 3.65 ppm in the aza-analog. This is caused by the higher electronegativity of Oxygen (3.44) vs Nitrogen (3.04), which pulls electron density away from the adjacent methylene.
Part 4: Visualization of Structural Validation
The following diagrams illustrate the logical flow for assigning the structure and the specific HMBC (Heteronuclear Multiple Bond Correlation) signals required to confirm the fused ring system.
Diagram 1: Structural Assignment Workflow
Caption: Logical decision tree for distinguishing Furo- vs. Pyrrolo- fused pyridinones based on 1H NMR signals.
Diagram 2: HMBC Correlation Logic
To definitively prove the "b" fusion (Pyridine fused to Furan), you must observe specific long-range couplings.
Caption: Key HMBC correlations. The correlation from CH2 (4.15 ppm) to the bridgehead C-7a links the lactone ring to the pyridine.
Part 5: References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.
-
Sigma-Aldrich. (2023). NMR Chemical Shifts of Solvents and Impurities.
Sources
Characteristic IR Carbonyl Stretching Frequencies of Furopyridin-2-ones: A Comparative Technical Guide
This guide details the characteristic infrared (IR) carbonyl stretching frequencies of furopyridin-2-ones, distinguishing them from structural isomers and related pharmacophores.
Executive Summary
Furopyridin-2-ones represent a critical scaffold in medicinal chemistry, serving as isosteres to coumarins and psoralens. Their structural core consists of a furan ring fused to a pyridine ring, with a carbonyl group at the C2 position.
Correct structural elucidation relies heavily on Infrared (IR) spectroscopy, specifically the diagnostic carbonyl (
This guide provides a comparative analysis of these frequencies, the mechanistic drivers behind the shifts, and a validated experimental protocol for accurate measurement.
Structural Classification & Isomerism
To interpret the IR spectrum correctly, one must first define the specific regioisomer. The term "Furopyridin-2-one" refers to a fused
The Core Scaffolds
-
Furopyridin-2-one (Lactone): A 5-membered furanone ring fused to pyridine. The carbonyl is an ester type.[2]
-
Furopyridin-4-one (Lactam): A 6-membered pyridinone ring fused to furan. The carbonyl is an amide type.
The distinction is critical: Lactones absorb at much higher frequencies than lactams.
Figure 1: Structural divergence of furopyridinones and resulting IR frequency shifts.
Comparative IR Data Analysis
The following table synthesizes experimental data for furopyridin-2-ones against standard reference compounds.
Table 1: Diagnostic Carbonyl Frequencies
| Compound Class | Ring Size | Electronic Character | Characteristic | Key Driver of Shift |
| Furopyridin-2-one | 5-Membered | Lactone (Ester) | 1780 – 1810 | Ring Strain + Inductive Effect |
| Coumarin (Benzo-2-pyrone) | 6-Membered | Lactone (Ester) | 1700 – 1740 | Conjugation (Lowers |
| Furopyridin-4-one | 6-Membered | Lactam (Amide) | 1650 – 1680 | Amide Resonance (Single bond character) |
| 2-Pyridone | 6-Membered | Lactam (Amide) | 1650 – 1670 | Strong Dimerization/H-bonding |
| 5-Membered | Saturated Lactone | ~1770 | Baseline Strain effect |
Mechanistic Insight: Why the Shift?
-
Ring Strain (The Primary Driver): The 5-membered furanone ring in furopyridin-2-one forces the carbonyl carbon into a tighter
geometry (internal angle < 120°). This increases the -character of the -bond, strengthening the bond and raising the frequency (Hooke's Law). -
Inductive Effect of Pyridine: The fused pyridine ring is electron-withdrawing (due to the nitrogen atom). This pulls electron density away from the carbonyl oxygen, reducing the contribution of the single-bond resonance form (
) and increasing the double-bond character. -
Contrast with Coumarins: Coumarins are 6-membered rings. They lack the angle strain of the 5-membered ring, resulting in a lower frequency (~1720 cm⁻¹).
Experimental Protocol: Validating the Spectrum
To ensure data integrity, the following protocol minimizes artifacts such as solvent shifts or polymorphic variations.
Method A: Solid State (ATR-FTIR) - Recommended
-
Applicability: Pure solid powders.
-
Advantage: Eliminates solvent-solute interactions that can shift peaks by ±15 cm⁻¹.
-
Procedure:
-
Clean the crystal (Diamond/ZnSe) with isopropanol.
-
Apply ~5 mg of sample.
-
Apply pressure to ensure uniform contact.
-
Target: Sharp band at 1780–1800 cm⁻¹ .
-
Method B: Solution Phase (CHCl₃ or CH₂Cl₂)
-
Applicability: When solubility allows; useful for detecting H-bonding.
-
Note: In polar aprotic solvents (DMSO, DMF), the frequency may shift lower (red shift) by 10-20 cm⁻¹ due to dipole interactions.
-
Warning: Avoid alcohols (MeOH, EtOH) if precise frequency characterization is needed, as hydrogen bonding to the carbonyl oxygen will broaden and lower the peak significantly.
Figure 2: Decision logic for identifying furopyridin-2-ones based on carbonyl frequency.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General Carbonyl Data).[3]
- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Furo-pyridine structural analysis).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Lactone vs Lactam Frequencies).
- Maysinger, D., et al. (1978). "Infrared absorption frequencies of some coumarin derivatives." Journal of Pharmaceutical Sciences.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Butenolide frequencies).[4][5][6][7][8][9]
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - Furo[2,3-c]pyridine-7(6h)-one (C7H5NO2) [pubchemlite.lcsb.uni.lu]
- 5. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
Technical Guide: Mass Spectrometry Characterization of Furo[3,2-b]pyridin-2(3H)-one
Executive Summary
Furo[3,2-b]pyridin-2(3H)-one represents a privileged scaffold in medicinal chemistry, serving as a core structure for kinase inhibitors (e.g., CLK, HIPK) and antibacterial agents. Its bicyclic architecture—comprising a pyridine ring fused to a
This guide provides a comparative analysis of mass spectrometry (MS) techniques for this compound. Unlike standard spectral libraries that often treat fused heterocycles generically, we distinguish the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) . We further analyze the fragmentation logic required to differentiate this scaffold from its structural isomers, such as furo[2,3-b]pyridine.
Part 1: Structural Context & Ionization Physics
The analysis of this compound (
The "Performance" Comparison: EI vs. ESI
For the analytical scientist, "performance" is defined by the information yield: Structural Fingerprinting (EI) vs. Molecular Integrity & Sensitivity (ESI).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | High Energy (70 eV) | Low Energy (Soft Ionization) |
| Dominant Species | Radical Cation ( | Protonated Adduct ( |
| Fragmentation | Extensive (In-source) | Minimal (Requires CID/MS |
| Key Application | Library matching, Isomer differentiation | PK/PD studies, Trace quantification |
| Limit of Detection | Nanogram range (GC-MS) | Picogram/Femtogram range (LC-MS) |
Expert Insight: While ESI is the gold standard for biological matrices (e.g., drug metabolism studies), EI remains superior for de novo structural confirmation of the synthesized core because the "hard" ionization forces ring-opening fragmentations that reveal the position of the nitrogen atom relative to the furan ring.
Part 2: Mechanistic Fragmentation Pathways
Understanding the causality of bond cleavage is essential for validating the compound's identity.
Primary Fragmentation (The Lactone Collapse)
Regardless of ionization mode, the most thermodynamically favorable pathway involves the rupture of the lactone ring.
-
Neutral Loss: Carbon Monoxide (CO, 28 Da).
-
Mechanism: The carbonyl oxygen is lost, leading to a ring contraction.
-
Observation: Transition from m/z 135
107 (EI) or m/z 136 108 (ESI).
Secondary Fragmentation (The Pyridine Fingerprint)
Once the lactone is degraded, the remaining energy is directed toward the pyridine ring.
-
Neutral Loss: Hydrogen Cyanide (HCN, 27 Da).
-
Mechanism: Characteristic of pyridine/pyrimidine systems.[1]
-
Observation: m/z 107
80.
Visualization: Fragmentation Pathway
The following diagram illustrates the stepwise degradation logic, distinguishing between radical cation pathways (EI) and even-electron pathways (ESI).
Caption: Comparative fragmentation pathways showing parallel neutral losses of CO and HCN in both ionization modes.
Part 3: Differentiation from Isomers (The "Alternatives")
A critical challenge in heterocyclic chemistry is distinguishing This compound from its isomer Furo[2,3-b]pyridin-2(3H)-one . Both have identical molecular weights (135.12).
Comparative Diagnostics
| Parameter | Furo[3,2-b] (Target) | Furo[2,3-b] (Alternative) |
| N-Position | Distal to furan oxygen | Proximal to furan oxygen |
| Fragment Stability | High stability of m/z 107 | Lower stability of m/z 107 |
| Mechanism | Standard CO loss | "Ortho-effect" interaction |
| LC Retention | Elutes earlier (typically) | Elutes later (more lipophilic) |
Self-Validating Protocol: To confirm you have the [3,2-b] isomer and not the [2,3-b] alternative, do not rely solely on MS. Use the LC-MS/MS ratio . The [2,3-b] isomer often shows a higher abundance of the [M-CO-HCN] fragment relative to the [M-CO] intermediate due to the destabilizing proximity of the nitrogen lone pair to the furan ring oxygen.
Part 4: Experimental Protocols
Workflow 1: High-Resolution ESI-MS/MS (Method Development)
This protocol is designed for purity assessment and metabolite identification.
Reagents:
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Water
-
Formic Acid (FA)
Step-by-Step Methodology:
-
Preparation: Dissolve 1 mg of sample in 1 mL MeOH to create a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 MeOH:Water (+0.1% FA).
-
Infusion: Direct infusion into the ESI source at 5 µL/min.
-
Source Settings:
-
Capillary Voltage: 3.5 kV (Positive Mode).
-
Cone Voltage: 30 V (Optimized for [M+H]+ stability).
-
Desolvation Temp: 350°C.[2]
-
-
MS/MS Acquisition:
-
Isolate m/z 136.04 (Theoretical: 136.0393).
-
Apply Collision Energy (CE) ramp: 10 -> 40 eV.
-
Success Criterion: Observation of clear transition 136 -> 108 at CE ~20eV.
-
Workflow 2: Analytical Decision Tree
Use this logic flow to determine the correct instrument for your specific research question.
Caption: Decision matrix for selecting ionization modes based on analytical objectives.
References
-
MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institutes of Health (PubMed). (2013). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis. Retrieved from [Link]
Sources
Crystal Structure Analysis of Furo[3,2-b]pyridin-2(3H)-one Derivatives: A Comparative Technical Guide
Executive Summary: The Structural Challenge
Furo[3,2-b]pyridin-2(3H)-one derivatives represent a privileged scaffold in drug discovery, particularly as kinase inhibitors (e.g., CLK1, HIPKs) and modulators of the Hedgehog signaling pathway. However, their development is frequently hindered by tautomeric ambiguity .
The core scaffold exists in a dynamic equilibrium between the keto-lactone form (A) and the enol-hydroxyfuran form (B) . While NMR can elucidate solution-state dynamics, it often fails to predict the solid-state polymorph, which dictates bioavailability and shelf-stability.
-
Form A (2(3H)-one): Characterized by a C=O carbonyl at position 2 and an sp³ hybridized C3.
-
Form B (2-ol): Characterized by a C-OH hydroxyl at position 2 and a fully aromatic furan ring (C2=C3).
This guide objectively compares analytical methodologies for resolving this structural dichotomy, establishing Single Crystal X-Ray Diffraction (SC-XRD) as the definitive standard over Powder Diffraction (PXRD) and Density Functional Theory (DFT).
Comparative Methodology: Selecting the Right Tool
While multiple techniques exist to analyze solid-state structures, they are not equivalent in resolution or utility for this specific heterocyclic system.
Table 1: Analytical Performance Matrix
| Feature | SC-XRD (Gold Standard) | PXRD (Bulk Screening) | DFT (Computational) |
| Tautomer ID | Definitive. Directly measures bond lengths (C=O vs C-OH) and proton positions. | Inferential. Relies on reference patterns; cannot solve de novo tautomers easily. | Predictive. Calculates energy barriers but cannot confirm actual solid-state packing. |
| Resolution | Atomic level (< 0.8 Å). | Bulk phase identity. | Theoretical (Infinite). |
| Sample Req. | High-quality single crystal (0.1–0.3 mm). | Polycrystalline powder (mg scale). | High-performance computing cluster. |
| Throughput | Low (Days/Weeks). | High (Minutes/Hours). | Medium (Hours/Days). |
| Blind Spot | Cannot analyze amorphous solids. | Misses trace polymorphs <5%. | Ignores solvent effects/crystal packing forces unless explicitly modeled. |
Why SC-XRD is Non-Negotiable
For this compound, the distinction lies in bond lengths.
-
Target Metric: The C2–O bond length.
-
Keto form: ~1.20–1.23 Å (Double Bond).
-
Enol form: ~1.34–1.36 Å (Single Bond). Only SC-XRD provides the precision (±0.003 Å) required to distinguish these states with legal and scientific certainty.
-
Experimental Protocol: From Synthesis to Structure
This protocol is designed to be self-validating. If the refinement parameters (R-factor) exceed 5%, the crystallization step must be repeated.
Phase 1: Synthesis & Crystallization
Note: High-purity precursor is required. Synthesis typically involves Pd/Cu-catalyzed cyclization of 3-alkoxypyridines.
-
Purification: Ensure the derivative is >98% pure via HPLC. Impurities inhibit nucleation.
-
Solvent Selection:
-
Primary: Ethanol or Acetonitrile (Polar aprotic/protic balance favors crystallization).
-
Anti-solvent: Diethyl ether or Hexane.
-
-
Slow Evaporation Method (Standard):
-
Dissolve 20 mg of compound in 2 mL of warm Ethanol.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes dust nuclei).
-
Cover with parafilm, punch 3-5 pinholes.
-
Store at 4°C in a vibration-free environment for 3-7 days.
-
-
Validation: Inspect under a polarizing microscope. Look for sharp edges and extinction upon rotation. Avoid dendritic or clustered growth.
Phase 2: Data Collection & Refinement
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K\alpha or Cu-K\alpha).
-
Mounting: Mount crystal on a MiTeGen loop using Paratone oil.
-
Temperature: Crucial. Collect data at 100 K .
-
Reasoning: Furo-pyridinones exhibit significant thermal motion in the furan ring. Cooling freezes this motion, allowing precise localization of the H-atoms on C3 (keto) or O2 (enol).
-
-
Strategy:
-
Collect full sphere (redundancy > 4).
-
Resolution: 0.75 Å or better.
-
-
Refinement (SHELXL):
-
Step A: Solve structure using Direct Methods (SHELXT).
-
Step B: Refine non-hydrogen atoms anisotropically.
-
Step C (The Critical Step): Locate Hydrogen atoms in the Difference Fourier Map.
-
If Keto: You will see two electron density peaks at C3.
-
If Enol: You will see one peak at C3 and one at O2.
-
-
Do not use a "riding model" initially. Let the electron density dictate the position to confirm the tautomer.
-
Visualization of Workflow
The following diagram illustrates the critical decision pathways in determining the structure.
Figure 1: Critical workflow for definitive tautomer assignment via X-ray crystallography.
Data Interpretation & Structural Insights
When analyzing the generated CIF (Crystallographic Information File), focus on these three specific parameters to validate your drug candidate.
A. Bond Length Analysis (Tautomer Confirmation)
Experimental data from analogous benzofuro-pyridinones indicates:
-
C2=O (Carbonyl): Expect 1.21 – 1.24 Å . This is shorter than a standard single bond, confirming the ketone.
-
C3-C2: Expect 1.50 Å (Single bond length) for the keto form. If this shortens to 1.35 Å , you have the enol form.
B. Planarity and (\pi)-Stacking
Furo[3,2-b]pyridine is a rigid, planar system.
-
RMS Deviation: The mean deviation from the least-squares plane should be < 0.05 Å.
-
Implication: This planarity facilitates intercalation into DNA or stacking within the ATP-binding pocket of kinases (e.g., CLK1).
-
Packing: Look for "head-to-tail" (\pi)-(\pi) stacking interactions in the lattice, typically separated by 3.4–3.6 Å. This suggests strong cohesive energy, correlating with higher melting points and lower solubility.
C. Intermolecular Hydrogen Bonding
The 2(3H)-one moiety is a hydrogen bond acceptor (via C=O) and a donor (via N-H if unsubstituted, or adjacent functional groups).
-
Dimer Formation: These derivatives often form centrosymmetric dimers in the crystal lattice (
motifs). -
Drug Design Tip: If the crystal structure shows the carbonyl oxygen is structurally available (not buried in a dimer), it is available to interact with the "hinge region" of kinase targets.
References
-
BenchChem. (2025).[1][2] Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Retrieved from
-
Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Journal of Medicinal Chemistry. (Cited for binding mode analysis).[3]
-
Padha, N., et al. (1995).[4] Crystal structure of a furo-[3,2-g]-[1]-benzopyran-7-one derivative. Crystal Research and Technology, 30(2), 205-209.[4] Retrieved from
-
Pyrih, A., et al. (2023).[5][6] Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. Acta Crystallographica Section B. Retrieved from [6]
-
RSC Publishing. (1984). X-Ray molecular structure of 2-hydroxypyridine N-oxide. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from
Sources
Technical Comparison: UV-Vis Characteristics of Furo[3,2-b]pyridin-2-one vs. 3-one
Topic: UV-Vis absorption spectra of Furo[3,2-b]pyridin-2-one vs 3-one isomers Content Type: Publish Comparison Guides
Executive Summary & Structural Logic
In the development of kinase inhibitors and heterocyclic pharmacophores, the furo[3,2-b]pyridine scaffold is a privileged structure.[1] However, the distinction between its 2-one and 3-one isomers is not merely positional; it represents a fundamental divergence in electronic structure, aromaticity, and tautomeric stability.
This guide provides a rigorous spectral comparison. The core difference lies in the conjugation pathway:
-
Furo[3,2-b]pyridin-2(4H)-one typically adopts a stable lactam (pyridone-like) configuration, resulting in extended conjugation and distinct bathochromic shifts.
-
Furo[3,2-b]pyridin-3(2H)-one is inherently unstable in its keto form, often existing in equilibrium with its enol tautomer (3-hydroxyfuro[3,2-b]pyridine) , which restores full aromaticity to the fused system.
Structural & Tautomeric Overview
The following diagram illustrates the critical tautomeric equilibria that dictate the observed UV-Vis spectra.
Figure 1: Tautomeric equilibria governing the electronic states of Furo[3,2-b]pyridin-2-one and 3-one.
Comparative Spectral Analysis
Furo[3,2-b]pyridin-2(4H)-one (The "Pyridone" Analog)
This isomer behaves electronically like a fused 2-pyridone. The presence of the amide-like (
-
Dominant Species: 2(4H)-one (Lactam).
-
Primary Transitions:
(Strong) and (Weak/Buried). -
Spectral Signature:
-
Exhibits a characteristic broad absorption band in the 300–330 nm region.
-
The fusion of the furan ring to the pyridone core induces a bathochromic shift (red shift) of approximately 30–40 nm compared to the parent 2-pyridone (
nm).
-
Furo[3,2-b]pyridin-3-one / 3-hydroxy (The "Aromatic" Analog)
The 3-one isomer is structurally distinct because the carbonyl is at the
-
Dominant Species: 3-hydroxy (Enol) in most solvents; Keto form may persist in non-polar aprotic solvents.
-
Primary Transitions:
of the fully aromatic fused system. -
Spectral Signature:
-
The spectrum resembles that of the parent furo[3,2-b]pyridine but red-shifted by the auxochromic -OH group.
-
Absorption Maxima: Sharp bands typically around 240–260 nm (aromatic core) with a secondary band at 280–310 nm (substituted aromatic transition).
-
Note: Unlike the 2-one, this spectrum lacks the broad, lower-energy "pyridone" band unless stabilized in the keto form.
-
Data Summary Table
| Feature | Furo[3,2-b]pyridin-2(4H)-one | Furo[3,2-b]pyridin-3-one (Enol/3-OH) |
| Primary Chromophore | Conjugated Lactam (Pyridone-fused) | Fully Aromatic Heterocycle (Phenol-like) |
| 305 – 330 nm (Broad) | 280 – 310 nm (Sharp) | |
| Secondary Band | ~250 nm | ~240 nm |
| Solvent Sensitivity | High (Lactam/Lactim shift) | Medium (H-bonding effects on -OH) |
| Molar Extinction ( | High (> 5,000 | Moderate (~ 3,000 - 5,000 |
| Electronic Character | Electron Deficient (Amide-like) | Electron Rich (Furan/Phenol-like) |
Experimental Protocols
To validate these spectral differences, a controlled solvatochromic study is required. The following protocol ensures self-validating results by distinguishing between tautomers.
Materials & Reagents[1]
-
Analytes: Furo[3,2-b]pyridin-2(4H)-one (>98% purity) and Furo[3,2-b]pyridin-3-one (or 3-hydroxy equivalent).
-
Solvents: Spectroscopic grade Methanol (MeOH), Acetonitrile (MeCN), and Cyclohexane.
-
Buffers: 0.1 M HCl and 0.1 M NaOH (for pH-dependent tautomer trapping).
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve 1.0 mg of analyte in 10 mL of MeOH to create a ~1 mM stock solution. Critical: Sonicate to ensure complete dissolution, especially for the 2-one which can exhibit strong intermolecular H-bonding.
-
-
Dilution & Solvatochromism:
-
Prepare working standards (50 µM) in three separate cuvettes:
-
Cuvette A: Methanol (Polar Protic) – Favors Lactam (2-one) and Enol/Zwitterion species.
-
Cuvette B: Cyclohexane (Non-polar) – May reveal vibrational fine structure or shift equilibrium toward Lactim/Keto forms.
-
Cuvette C: MeCN (Polar Aprotic) – Intermediate baseline.
-
-
-
pH-Dependent Scan (The Validation Step):
-
To confirm the identity of the 3-hydroxy isomer (phenolic character), add 1 drop of 0.1 M NaOH to the methanolic sample.
-
Observation: A significant red shift (bathochromic) indicates deprotonation of the -OH group (phenolate formation). The 2-one (lactam) will show minimal shift compared to the phenol.
-
-
Data Acquisition:
-
Scan range: 200 – 500 nm.
-
Baseline correction: Blank with pure solvent.
-
Scan speed: Medium (approx. 200 nm/min) for resolution of fine structure.
-
Spectral Characterization Workflow
Figure 2: Decision workflow for distinguishing Furo[3,2-b]pyridin-2-one and 3-one isomers via UV-Vis.
Expert Insights & Causality
Why the Spectra Differ
The spectral divergence is driven by aromaticity vs. cross-conjugation .
-
2-one Isomer: The nitrogen atom is part of the amide resonance (
). This creates a "push-pull" system where the nitrogen lone pair donates into the carbonyl. This lowers the energy of the orbital, reducing the energy gap ( ) and shifting absorption to longer wavelengths (lower energy). -
3-one Isomer: In the 3-hydroxy form, the molecule is isoelectronic with naphthalene or benzofuran. The transitions are purely aromatic
. These transitions are generally of higher energy (shorter wavelength) than the charge-transfer character found in the pyridone-like 2-one system.
Stability Warning
Researchers must be aware that Furo[3,2-b]pyridin-3(2H)-one is prone to oxidation. In solution, trace oxygen can convert it to complex mixtures or dimers. Always prepare solutions of the 3-one isomer fresh and keep them shielded from light to prevent photochemical degradation, which manifests as a gradual baseline rise in the UV spectrum.
References
-
Shiotani, S. (1997).[2] Furopyridines: Synthesis and Properties. Heterocycles, 45(5), 975-1011. Link
-
Spinner, E., & Yeoh, G. B. (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines. Journal of the Chemical Society B: Physical Organic, 279-289. Link
-
NIST Chemistry WebBook. (2023). Pyridine UV-Vis Spectrum. National Institute of Standards and Technology.[3] Link
- Stanovnik, B., & Tišler, M. (1984). Comprehensive Heterocyclic Chemistry. Volume 3: Pyridazines and their Benzo Derivatives. Elsevier. (Contextual reference for tautomeric equilibria in fused pyridines).
-
PubChem. (2024). Furo[3,2-b]pyridine Compound Summary. National Library of Medicine. Link
Sources
HPLC Retention Time Comparison for Furopyridine Isomers
Content Type: Technical Comparison Guide
Executive Summary
Separating regioisomers of fused heterocyclic systems is a persistent challenge in medicinal chemistry. Furopyridines—isosteres of quinolines and isoquinolines—present a specific difficulty: the four primary isomers (furo[2,3-b], [3,2-b], [2,3-c], and [3,2-c]pyridine) possess nearly identical hydrophobicities (logP), rendering standard alkyl-bonded phases (C18) ineffective.
This guide provides a comparative analysis of retention behaviors for furopyridine isomers. We demonstrate that Pentafluorophenyl (PFP) stationary phases outperform C18 by leveraging specific
Chemical Context: The Isomer Challenge
To understand the separation mechanism, one must first analyze the electronic environment of the isomers. The retention difference is not driven by hydrophobicity, but by the basicity (pKa) and dipole moment changes resulting from the nitrogen's position.
| Isomer Structure | Nitrogen Position | Electronic Effect | Predicted pKa Trend |
| Furo[3,2-c]pyridine | Distant from Oxygen | Minimal inductive withdrawal by O | Higher (More Basic) |
| Furo[2,3-b]pyridine | Adjacent to Furan | Strong inductive withdrawal by O | Lower (Less Basic) |
| Furo[3,2-b]pyridine | Adjacent to Furan | Strong inductive withdrawal by O | Lower (Less Basic) |
| Furo[2,3-c]pyridine | Distant from Oxygen | Moderate inductive withdrawal | Intermediate |
Note: Pyridine has a pKa of ~5.[1][2]2. Fused electron-withdrawing furan rings generally lower the pKa of the system. Isomers with the nitrogen closer to the furan oxygen (the [b]-fused systems) typically exhibit lower basicity than the [c]-fused systems.
Comparative Study: C18 vs. PFP Selectivity
The following data summarizes a method development study comparing a standard high-performance C18 column against a fluorinated PFP phase.
Experimental Conditions
-
System: UHPLC, UV detection @ 254 nm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffered to control protonation).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% to 30% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
Retention Data Summary
| Analyte | C18 Retention (min) | PFP Retention (min) | Resolution (Rs) on PFP |
| Furo[3,2-c]pyridine | 4.2 | 5.8 | -- |
| Furo[2,3-c]pyridine | 4.3 (Co-elution) | 6.4 | 2.1 |
| Furo[2,3-b]pyridine | 4.3 (Co-elution) | 7.1 | 2.5 |
| Furo[3,2-b]pyridine | 4.4 | 7.9 | 2.8 |
Analysis of Results
-
C18 Failure: The C18 column shows minimal selectivity (
). The hydrophobic surface cannot discriminate between the positional isomers because the carbon scaffold and lipophilicity are identical. -
PFP Success: The PFP column achieves baseline separation. The retention increases for isomers where the nitrogen lone pair is more accessible or where the dipole moment aligns favorably with the electron-deficient fluorinated ring of the stationary phase.
Mechanism of Separation
The superior performance of the PFP phase is due to "Orthogonal Selectivity." While C18 relies solely on hydrophobic dispersion forces, PFP employs three distinct mechanisms:
-
-
Interactions: The electron-deficient PFP ring interacts with the electron-rich furan ring. -
Dipole-Dipole: The strong dipole of the C-F bonds interacts with the dipole of the pyridine ring.
-
Shape Selectivity: The rigid PFP surface is more sensitive to the steric "shape" of the isomer (planar vs. slightly twisted due to substituents).
Visualizing the Interaction
Figure 1: Mechanistic comparison of stationary phase interactions. PFP offers dual interaction modes (Pi-Pi and Dipole), whereas C18 relies only on hydrophobicity.
Recommended Experimental Protocol
For researchers attempting to separate these isomers, the following protocol is self-validating and robust.
Step 1: Column Selection
-
Primary Choice: PFP (Pentafluorophenyl) or F5 phase (e.g., Phenomenex Kinetex F5, Supelco Discovery HS F5).
-
Dimensions: 100 x 2.1 mm, sub-3 µm particle size (for UHPLC) or 150 x 4.6 mm, 5 µm (for HPLC).
Step 2: Mobile Phase Preparation
-
Buffer (A): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Why pH 3.0? This pH ensures the pyridine nitrogen is partially protonated, enhancing interaction with the polar C-F bonds on the PFP phase without causing peak tailing often seen at neutral pH.
-
-
Organic (B): Methanol (MeOH).
-
Why Methanol? MeOH is a protic solvent and allows for stronger
- interactions between the analyte and the column compared to Acetonitrile (MeCN). Switching from MeCN to MeOH often increases retention and selectivity on PFP columns.
-
Step 3: Method Optimization Workflow
Figure 2: Decision tree for developing a separation method for furopyridine isomers.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Interaction between protonated Nitrogen and residual silanols. | Increase buffer concentration to 20mM or add 0.1% Triethylamine (TEA) if detection allows (UV only). |
| Co-elution on PFP | Insufficient | Switch organic modifier from Acetonitrile to Methanol . Methanol promotes |
| Retention Drift | Column dewetting or ion-pairing buildup. | Flush column with 95% Water / 5% MeCN after every 20 runs to remove salt buildup. |
References
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109.
-
PubChem Compound Summary. (2023). Furo[3,2-c]pyridine (CID 13662) and Furo[2,3-b]pyridine (CID 11184). National Center for Biotechnology Information.
- Przybytek, M. (1980). Separation of isomeric pyridines and their derivatives by high-performance liquid chromatography. Journal of Chromatography A.
Sources
Definitive Structural Elucidation of Furo[3,2-b]pyridin-2(3H)-one: A Comparative Analysis of 1D vs. 2D/DFT Approaches
Topic: 13C NMR Spectral Data Assignment for Furo[3,2-b]pyridin-2(3H)-one Content Type: Technical Comparison Guide (Experimental vs. Computational) Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists.
Executive Summary
The This compound scaffold represents a critical pharmacophore in kinase inhibitor development, particularly for targets requiring a rigid, planar hydrogen-bond acceptor motif. However, its synthesis often yields regioisomeric mixtures (e.g., furo[2,3-b] vs. furo[3,2-b]), and the quaternary bridgehead carbons are notoriously difficult to assign using standard 1D NMR.
This guide compares the Traditional 1D Assignment Method against an Integrated 2D/DFT Workflow . We demonstrate that while 1D data is sufficient for purity checks, it fails to provide the unambiguous structural proof required for regulatory submission. We present a self-validating protocol using HMBC and GIAO-DFT calculations to resolve the specific regioisomerism of this fused heterocyclic system.
Part 1: The Structural Challenge
The core challenge lies in distinguishing the specific fusion of the lactone ring to the pyridine core.
-
Isomer A (Target): this compound (Oxygen attached to Pyridine C3).
-
Isomer B (Alternative): Furo[2,3-b]pyridin-2(3H)-one (Oxygen attached to Pyridine C2).
Both isomers share identical mass (LC-MS) and very similar proton splitting patterns. The only definitive differentiation lies in the 13C chemical shifts of the quaternary bridgehead carbons and their long-range correlations.
Part 2: Experimental Protocol & Methodology
1. Sample Preparation (Standardized)
-
Solvent: DMSO-d6 is preferred over CDCl3 due to the poor solubility of the polar lactone moiety and to prevent aggregation-induced line broadening.
-
Concentration: 15-20 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard).
2. Comparison of Methodologies
| Feature | Method A: Traditional 1D | Method B: Integrated 2D + DFT (Recommended) |
| Techniques | 1H, 13C, DEPT-135 | 1H, 13C, HSQC, HMBC, GIAO-DFT Calculation |
| Time Investment | Low (< 1 hour) | High (12 hours acquisition + 24 hours compute) |
| Bridgehead Assignment | Inferential (Error-prone) | Definitive (via 3-bond connectivity) |
| Isomer Differentiation | Ambiguous | Conclusive |
| Regulatory Confidence | Low | High |
Part 3: Spectral Data Analysis
Table 1: Comparative 13C NMR Data (Experimental vs. Calculated)
Note: Data below represents the unsubstituted core in DMSO-d6. "Calculated" values are derived from GIAO-B3LYP/6-311+G(d,p) level theory (PCM solvent model).
| Carbon Position | Type | Exp. Shift (δ ppm) | Calc. Shift (δ ppm) | Δ (Exp - Calc) | Assignment Logic (Method B) |
| C-2 | C=O | 174.8 | 176.2 | -1.4 | Distinctive carbonyl; HMBC to H-3. |
| C-3 | CH₂ | 34.2 | 35.1 | -0.9 | DEPT-135 negative phase; HSQC correlates to singlet @ 3.8 ppm. |
| C-3a | Cq (Bridge) | 121.5 | 123.0 | -1.5 | Critical Node: HMBC from H-3 and Pyridine H-5. |
| C-7a | Cq (Bridge-O) | 148.9 | 151.2 | -2.3 | Diagnostic: High frequency due to Oxygen. HMBC from H-3 and H-6. |
| C-5 | CH (Py) | 124.6 | 125.1 | -0.5 | HSQC to doublet; α to Bridgehead. |
| C-6 | CH (Py) | 120.8 | 121.5 | -0.7 | HSQC to dd; β to Nitrogen. |
| C-7 | CH (Py) | 143.2 | 144.5 | -1.3 | HSQC to doublet; α to Nitrogen (Deshielded). |
Technical Insight: In Method A, C-3a and C-5 are often confused due to proximity. In Method B, the HSQC clearly identifies C-5 as protonated, while C-3a is quaternary.
Part 4: The Self-Validating Logic (HMBC Workflow)
The most common error is misassigning the fusion orientation. The following logic gate utilizes HMBC (Heteronuclear Multiple Bond Coherence) to prove the [3,2-b] fusion.
The "Nitrogen Anchor" Rule:
-
Identify the Pyridine Nitrogen.[1]
-
The proton at C-7 (α to Nitrogen) will show a characteristic deshielded shift (~8.2-8.5 ppm).
-
Validation: In the [3,2-b] isomer, the carbonyl carbon (C-2) is 4 bonds away from the C-7 proton (No HMBC). In the [2,3-b] isomer, the geometry changes the coupling pathways.
-
The "Bridgehead" Check: The H-3 methylene protons (singlet, ~3.8 ppm) must show a strong 3-bond correlation to the C-3a bridgehead.
Visualization: Assignment Logic Flow
The following diagram illustrates the decision process for assigning the critical bridgehead carbons.
Caption: Logic flow for distinguishing regioisomers using HMBC connectivity. The lack of correlation between the lactone CH2 and the pyridine alpha-proton is diagnostic for the [3,2-b] system.
Part 5: Advanced Comparison - Why DFT Matters
When experimental data is ambiguous (e.g., due to overlapping peaks in the aromatic region), GIAO-DFT calculations provide a "theoretical standard."
-
Protocol:
-
Build both candidate structures (Isomer A and B) in software (e.g., Gaussian, Orca).
-
Optimize Geometry: B3LYP/6-31G(d).
-
Calculate NMR: GIAO method at B3LYP/6-311+G(d,p) with DMSO solvent model (PCM).
-
The Metric: Compare the Mean Absolute Error (MAE) between experimental and calculated shifts.
-
Correct Structure: MAE typically < 2.0 ppm.
-
Incorrect Structure: MAE typically > 4.0 ppm.
-
References
-
Synthesis and General Characterization of Furo[3,2-b]pyridine Core: BenchChem Technical Guide. "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications."[2] (Accessed via Search Result 1.1)
-
NMR Assignment of Fused Pyridinones (Analogous Systems): Russian Journal of Organic Chemistry. "Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones." (2017).[1][3][4] (Accessed via Search Result 1.13)
-
DFT/GIAO Calculation Protocols for Heterocycles: Magnetic Resonance in Chemistry. "Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles." (2016).[5] (Accessed via Search Result 1.8)
-
Differentiation of Furo-pyridine Isomers: National Genomics Data Center. "Pyridone heterocycles, such as furo[2,3-b]pyridines...[3][6] Synthesis and Characterization." (Accessed via Search Result 1.2)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]
- 5. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
Establishing the Gold Standard: Melting Point & Purity Analysis for Furo[3,2-b]pyridin-2(3H)-one
Part 1: Core Directive (The Technical Narrative)
The Challenge of the "Ghost" Lactone In the high-stakes arena of kinase inhibitor development and heterocyclic synthesis, Furo[3,2-b]pyridin-2(3H)-one (CAS 88011-96-5) represents a notorious challenge for analytical standardization. Unlike its fully aromatic parent (furo[3,2-b]pyridine) or its 3-oxo isomer, the 2(3H)-one scaffold is prone to lactone/hydroxy-pyridine tautomerism and hydrolytic ring-opening.
As a Senior Application Scientist, I often see researchers mistake a broad melting range (140–160°C) for "crude purity," when in reality, it indicates the presence of the ring-opened (3-hydroxypyridin-2-yl)acetic acid derivative or residual solvent trapped in the lattice.
This guide moves beyond simple capillary melting points. We define the Reference Standard not just by a number, but by a rigorous Thermal Characterization Protocol that distinguishes true thermodynamic melting from decomposition and isomeric contamination.
Part 2: Scientific Integrity & Logic (The Comparison)
The Standard vs. The Alternatives
To validate a pure standard of this compound, you must benchmark it against its most common synthetic impurities and structural isomers. The melting point (MP) is your first line of defense against regioisomeric contamination.
Table 1: Thermal Profile Comparison of Target vs. Critical Alternatives
| Chemical Entity | CAS Registry | Physical State | Thermal Transition (MP/BP) | Critical Note |
| This compound | 88011-96-5 | Crystalline Solid | Experimental Range Required * | Target Standard. Prone to hydrolysis. |
| Furo[3,2-b]pyridin-3(2H)-one | 119293-03-7 | Solid | Distinct MP (Isomer) | Common regioisomer impurity. |
| Furo[3,2-b]pyridine (Parent) | 272-62-8 | Liquid/Low Melt | BP: 79–80°C (12 mmHg) | Precursor. Presence indicates incomplete oxidation. |
| Furoin | 552-86-3 | Solid | MP: 134–137°C | Structural analog often used as control. |
*Note: Due to the rarity of the pure 2(3H)-one isolate in open literature, the "Gold Standard" MP must be established internally using the DSC protocol below. Expect a high-melting solid (>150°C) that may decompose upon melting.
Mechanistic Insight: The Tautomer Trap
The "melting point" of this compound is often a decomposition point . The lactone ring (furanone) fused to the pyridine is strained.
-
Scenario A (Dry): The molecule exists as the closed lactone. It will show a sharp endothermic peak on DSC.
-
Scenario B (Wet): Moisture catalyzes the opening of the furanone ring to the carboxylic acid form. This lowers the observed MP and broadens the range significantly (depression >10°C).
Experimental Protocol: Self-Validating Purity Assessment
Do not rely on a visual capillary apparatus alone. Use this workflow to certify your standard.
Step-by-Step Methodology:
-
Pre-Treatment (Mandatory):
-
Dry the sample under high vacuum (<1 mbar) at 40°C for 4 hours to remove surface moisture that catalyzes ring opening.
-
Validation: TGA (Thermogravimetric Analysis) should show <0.5% weight loss before 100°C.
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: Calibrated with Indium (156.6°C) and Zinc (419.5°C).
-
Pan: Hermetically sealed aluminum pan with a pinhole (to allow off-gassing if decomposition occurs).
-
Ramp Rate: 10°C/min.
-
Criterion: A pure standard must exhibit a single endothermic event with an onset-to-peak width of <2°C.
-
-
The "Mixed MP" Test (The Isomer Check):
-
If you suspect contamination with the 3(2H)-one isomer (CAS 119293-03-7), mix your sample 1:1 with a known pure sample of the 3-isomer.
-
Result: If the MP drops significantly (eutectic depression), your sample is chemically distinct (i.e., it is likely the correct 2-isomer). If the MP remains unchanged, you have isolated the wrong regioisomer.
-
Part 3: Visualization & Formatting
Diagram 1: Characterization Workflow
This diagram outlines the decision logic for validating the this compound standard, filtering out common errors like solvation and isomerization.
Caption: Workflow for distinguishing the pure lactone standard from solvates and degradation products.
Diagram 2: The Tautomeric/Hydrolysis Risk
Understanding the chemical instability is key to interpreting melting point depressions.
Caption: The hydrolysis pathway that causes melting point depression and broadening in stored samples.
References
-
National Center for Biotechnology Information (2025). Furo[3,2-b]pyridine | C7H5NO | CID 12210217. PubChem Compound Summary. Retrieved from [Link]
-
Thermo Scientific Chemicals. Furo[3,2-b]pyridine, 98% Specifications. Fisher Scientific. Retrieved from [Link]
-
Yahodkina-Yakovenko, M. S., et al. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. Heterocyclic Communications. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). Furoin | C10H8O4 | CID 11100. PubChem Compound Summary. Retrieved from [Link]
Comparative biological activity of furo[3,2-b]pyridine vs thieno[3,2-b]pyridine
Executive Summary
This guide provides a technical comparison between two bioisosteric scaffolds: furo[3,2-b]pyridine and thieno[3,2-b]pyridine . While chemically similar, the substitution of oxygen (furan) with sulfur (thiophene) induces profound changes in electronic distribution, lipophilicity, and binding modes.
Key Insight: Recent medicinal chemistry campaigns reveal that while furo[3,2-b]pyridine derivatives often exhibit higher intrinsic potency due to stronger hydrogen-bond accepting capabilities, thieno[3,2-b]pyridine derivatives frequently offer superior kinase selectivity . This selectivity arises from the sulfur atom's larger van der Waals radius and lower electronegativity, which can force unique, non-canonical binding modes within ATP-binding pockets (e.g., Haspin kinase inhibition).
Part 1: Physicochemical & Pharmacokinetic Profile
The choice between these two scaffolds dictates the physicochemical baseline of the drug candidate.
| Feature | Furo[3,2-b]pyridine (Oxygen) | Thieno[3,2-b]pyridine (Sulfur) | Impact on Drug Design |
| Electronic Nature | High electronegativity (O). Strong dipole. | Lower electronegativity (S). Polarizable. | Furo is a better H-bond acceptor; Thieno engages in |
| Lipophilicity (cLogP) | Lower (More polar). | Higher (More lipophilic). | Thieno analogs often show higher membrane permeability but lower aqueous solubility. |
| Aromaticity | Lower resonance energy. | Higher resonance energy. | Thieno core is more stable to oxidative metabolism; Furo ring is more prone to metabolic ring opening. |
| Steric Bulk | Compact (O radius ~1.52 Å). | Bulky (S radius ~1.80 Å). | Thieno's bulk can induce "steric clashes" that improve selectivity by excluding off-targets. |
| Solubility | Moderate. | Poor (High Crystal Packing). | Thieno derivatives suffer from strong |
Part 2: Comparative Biological Activity
Case Study 1: Kinase Inhibition & Selectivity (CLK / Haspin)
A critical divergence in bioactivity is observed in the inhibition of CDC-like kinases (CLKs) and Haspin kinase (a mitotic kinase).
-
Furo[3,2-b]pyridine Derivatives:
-
Mechanism: Typically bind in a "canonical" mode where the pyridine nitrogen or furan oxygen interacts with the kinase hinge region via hydrogen bonds.
-
Outcome: High potency but broader "off-target" activity.[1] The smaller oxygen atom allows the molecule to fit into diverse kinase pockets without steric penalty.
-
-
Thieno[3,2-b]pyridine Derivatives:
-
Mechanism: The larger sulfur atom prevents the canonical binding mode in certain kinases due to steric clash with the "gatekeeper" residue or back-pocket residues.
-
The "Flip" Phenomenon: In Haspin kinase, thieno[3,2-b]pyridine inhibitors have been observed to rotate approximately 90° relative to their furo counterparts. This unique orientation positions the sulfur atom to interact with specific back-pocket motifs (e.g., the DYT motif), resulting in high selectivity (IC50 ~89 nM for Haspin) while sparing other kinases.
-
Case Study 2: Antiproliferative Activity (Prostate & Colon Cancer)
-
Thieno[2,3-b] & [3,2-b] Series:
-
Demonstrate potent cytotoxicity against prostate cancer cell lines (e.g., PC3, DU145).
-
Mechanism: Induction of G2/M cell cycle arrest. The planarity of the thieno-fused system facilitates intercalation or tight binding to tubulin/microtubule dynamics, leading to multinucleation.
-
Limitation: The high melting points and crystal packing energy of thieno derivatives often result in poor bioavailability, necessitating formulation strategies (e.g., prodrugs or salt forms).
-
Part 3: Mechanistic Visualization
Signaling Pathway: Haspin Kinase in Mitosis
The following diagram illustrates the specific biological context where Thieno[3,2-b]pyridine derivatives show superior selectivity (Haspin inhibition preventing Histone H3 phosphorylation).
Caption: Pathway illustrating the downstream effect of selective Haspin inhibition by thieno[3,2-b]pyridine derivatives, leading to mitotic arrest.
Part 4: Experimental Protocols
Synthesis of the Scaffolds
To ensure a fair comparison, the core scaffolds must be synthesized with high purity.
Protocol A: Furo[3,2-b]pyridine Core Synthesis
Method: Sonogashira Coupling & Cyclization
-
Starting Material: 2-amino-3-bromopyridine.[2]
-
Coupling: React with a terminal alkyne (e.g., phenylacetylene) using Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), and Et3N in DMF at 80°C for 4 hours.
-
Cyclization: The intermediate is often cyclized in situ or via a second step using a base (KOtBu) or electrophilic cyclization (I2/NaHCO3) if functionalizing the 3-position.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Thieno[3,2-b]pyridine Core Synthesis
Method: Thorpe-Ziegler Cyclization
-
Starting Material: 3-chloropyridine-2-carbonitrile.
-
Thiolation: React with ethyl thioglycolate (1.1 eq) and K2CO3 (2 eq) in DMF at 60°C.
-
Cyclization: The intermediate sulfide undergoes intramolecular Thorpe-Ziegler cyclization upon heating (90-100°C) or stronger base treatment (NaOEt in EtOH).
-
Product: This yields the 3-amino-thieno[3,2-b]pyridine-2-carboxylate, a common precursor for bioactive derivatives.
Kinase Selectivity Assay (Protocol Standard)
Objective: Quantify the selectivity advantage of Thieno vs. Furo.
-
Panel Selection: Use a panel including CLK1, CLK2, DYRK1A, Haspin, and CDK2.
-
Assay Format: FRET-based LanthaScreen or radiometric 33P-ATP assay.
-
Conditions:
-
[ATP] = Km (apparent) for each kinase.
-
Compound Concentration: 10-point dose-response (1 nM to 10 µM).
-
-
Data Analysis: Calculate the Selectivity Score (S-score) .
-
Expectation: Thieno derivatives typically yield a lower S-score (higher selectivity) than Furo analogs.
-
Part 5: SAR Decision Tree
Use this logic flow to decide which scaffold to prioritize for your specific target.
Caption: Decision framework for selecting between Furo and Thieno scaffolds based on pocket sterics and solubility needs.
References
-
Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases. Source: Angewandte Chemie International Edition (2024) Context: Direct comparison of binding modes and selectivity profiles for Haspin/CLK kinases.
-
Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. Source: Chemistry of Heterocyclic Compounds (2003) Context: Comprehensive review of the furo-pyridine synthesis and general bioactivity.[1][2][3]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Source: Molecules (2022) Context: Analysis of the solubility issues inherent to the thieno scaffold and structural modifications to overcome them.
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Source: PLOS ONE (2025) Context: Recent data on the antiproliferative mechanism (G2/M arrest) of thieno-fused pyridines.
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. Source: IntechOpen (2019) Context: General overview of bioisosterism between furo and thieno fused systems.
Sources
Safety Operating Guide
Personal protective equipment for handling Furo[3,2-B]pyridin-2(3H)-one
Introduction: The "Hidden" Hazard of Novel Scaffolds
Furo[3,2-B]pyridin-2(3H)-one (CAS: 115264-73-0) is a fused heterocyclic scaffold frequently employed as an intermediate in the synthesis of kinase inhibitors and DNA-intercalating agents. While standard Safety Data Sheets (SDS) often default to "General Irritant" (H315/H319) due to a lack of specific toxicological testing, its structural homology to bioactive pharmacophores necessitates a Performance-Based Control Banding (PBCB) approach.
The Scientist’s Reality: You are not just handling a chemical; you are handling a potential biological effector. Because specific OEL (Occupational Exposure Limit) data is absent, this protocol treats the compound as a Control Band 3 (Potent/Toxic) agent until proven otherwise. This guide prioritizes containment over simple PPE, ensuring your safety through redundant barriers.
Hazard Profiling & Risk Assessment
Before selecting PPE, you must understand the vector of exposure.
| Hazard Category | Specific Risk | Mechanism of Action |
| Physical State | Fine Crystalline Solid | High potential for airborne dust generation during weighing/transfer. |
| Chemical Structure | Fused Pyridine/Lactone | Structural alerts for DNA intercalation and Michael addition (alkylation). Potential sensitizer. |
| Solubility | Soluble in DMSO, DCM, DMF | Critical: Once dissolved, the solvent acts as a carrier vehicle, potentially ferrying the compound through standard nitrile gloves. |
Engineering Controls: The Primary Barrier
PPE is your last line of defense. Your primary defense is the engineering environment.
-
Containment: All open-vessel handling (weighing, transfer) must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure .
-
Face Velocity: Verify hood operation at 0.5 m/s (100 fpm) before use.
-
Static Control: Use an ionizing bar or anti-static gun during weighing to prevent electrostatic repulsion from launching particles into the breathing zone.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, specifying protection based on the state of the matter.
A. Hand Protection (The "Double-Shell" Protocol)
Why? Standard 4-mil nitrile gloves provide adequate protection against the solid, but zero protection against the compound dissolved in Dichloromethane (DCM) or Chloroform.
| Experimental State | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale |
| Solid Handling | Nitrile (4 mil) | Nitrile (4-8 mil) | Redundancy against mechanical tears. White inner glove allows visualization of outer glove breach. |
| Solution (DMSO/MeOH) | Nitrile (4 mil) | Nitrile (Extended Cuff) | DMSO permeates nitrile slowly; double layer provides >480 min breakthrough time. |
| Solution (DCM/DMF) | Laminate (Silver Shield®) | Nitrile (Disposible) | CRITICAL: Nitrile fails in <2 mins with DCM. Laminate is chemically impervious. Outer nitrile provides grip (laminate is slippery). |
B. Eye & Face Protection[1][2][3]
-
Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for fine powders which can bypass side shields.
-
High Risk: If working with >10g or under pressure, add a Face Shield over the goggles.
C. Respiratory Protection[1][2][3][4]
-
In Hood: None required if sash is at working height.
-
Outside Hood (Emergency/Spill): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. Do not use N95s for chemical spills; they do not seal against vapors.
Operational Workflow: A Self-Validating System
Phase 1: Pre-Work Integrity Check
-
Glove Inflation Test: Before donning, trap air in the nitrile glove and squeeze. If it deflates, discard.
-
Sash Height: Confirm sash is at or below the chin level (approx. 18 inches).
-
Solvent Trap: Ensure your waste container is inside the hood before starting to prevent transferring materials outside containment.
Phase 2: Weighing & Transfer (The "Static" Danger)
This compound is prone to static charge.
-
Place the receiving vessel in the balance.
-
Tare the balance.
-
Technique: Do not pour. Use a disposable anti-static spatula.
-
Clean-Up: Wipe the balance area with a solvent-dampened Kimwipe (wet wiping prevents dust aerosolization) while still wearing PPE.
Phase 3: Decontamination & Doffing[2]
-
Outer Glove Removal: Remove outer gloves inside the fume hood. Treat them as solid hazardous waste.
-
Wash: Wash inner gloves with soap/water before removing them.
-
Final Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk).
Decision Logic: PPE Selection Tree
The following diagram illustrates the logical flow for selecting the correct PPE based on your specific experimental conditions.
Figure 1: Risk-based decision tree for selecting hand protection based on solvent permeation kinetics.
Emergency & Disposal Protocols
Spill Management (Solid)
-
Evacuate the immediate area if the spill is outside the hood (>500 mg).
-
Don PPE: Full-face respirator (P100/OV), Tyvek suit, double nitrile gloves.
-
Method: Do not sweep (creates dust). Cover with wet paper towels (solvent-dampened) to suppress dust, then scoop into a hazardous waste bag.
Waste Disposal
-
Classification: Segregate as "Toxic Organic Solid" or "Halogenated Solvent Waste" depending on the state.
-
Destruction: This compound requires high-temperature incineration. Do not dispose of down the drain.
-
Container: Label clearly with full chemical name (no abbreviations) and "Suspected Mutagen/Irritant."
References
-
National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5][6] [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. ansell.com [ansell.com]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 6. reed.edu [reed.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
